molecular formula C13H15NO4 B8191502 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Cat. No.: B8191502
M. Wt: 249.26 g/mol
InChI Key: AXLZMTUJQWSFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS 2357109-89-6) is a functionalized piperidine derivative of significant interest in medicinal and materials chemistry research . This compound features a piperidine ring fused with a diketone structure at the 2 and 6 positions, a hydroxyl group at the 3-position, and a 4-methoxybenzyl group at the 1-position . The piperidine scaffold is commonly found in compounds with central nervous system (CNS) activity, and the specific functional groups on this molecule suggest it may exhibit neuropharmacological properties . Research indicates that piperidine-based compounds can interact with neurotransmitter systems, such as those involving dopamine or serotonin receptors, making this compound a valuable lead structure for the development of potential treatments for neurological disorders . Furthermore, the presence of the methoxy group on the aromatic ring may impart some degree of antioxidant activity, which could be applicable in studies investigating protection against oxidative stress in various disease models . Beyond medicinal chemistry, the compound's structure, which incorporates both functionalized organic moieties and a heterocyclic ring, makes it a candidate for exploration in materials science, such as in the development of organic electronics or light-emitting devices . The compound has a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLZMTUJQWSFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Definitive Technical Guide to 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: Synthesis, Mechanisms, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Cereblon (CRBN) recruiting ligands is paramount. As a Senior Application Scientist specializing in molecular glues and Proteolysis Targeting Chimeras (PROTACs), I frequently rely on highly specialized bulk drug intermediates to construct robust E3 ligase binders. One such critical building block is 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (1)[1].

This compound serves as an advanced structural precursor for synthesizing thalidomide and lenalidomide analogs, which are essential for degrading specific kinases (such as CDK2) via the ubiquitin-proteasome pathway[2]. By carefully controlling the functionalization of this scaffold, researchers can fine-tune the physicochemical properties and target affinity of the resulting PROTACs.

Structural Rationale: The "Self-Validating" Scaffold

The architecture of this molecule is not accidental; it is a masterclass in orthogonal synthetic design. It consists of three synergistic domains:

  • The Glutarimide Core (Piperidine-2,6-dione): This is the primary pharmacophore required for binding the tri-tryptophan pocket of the CRBN E3 ligase.

  • The 3-Hydroxy Handle: Positioned at the alpha-carbon relative to the carbonyl, this hydroxyl group provides a reactive site for linker attachment (e.g., via nucleophilic substitution or Mitsunobu reactions) and establishes the critical stereocenter required for stereospecific CRBN binding.

  • The 4-Methoxybenzyl (PMB) Protecting Group: The imide nitrogen of an unprotected glutarimide is highly acidic (pKa ~11). During downstream alkylation of the 3-OH group, an unprotected imide would act as a competing nucleophile, leading to unwanted N-alkylation. The PMB group acts as an electron-rich shield. Crucially, unlike a standard benzyl (Bn) group that requires palladium-catalyzed hydrogenation for removal, the PMB group can be cleaved under strongly acidic (TFA) or oxidative (Cerium Ammonium Nitrate) conditions. This orthogonality preserves hydrogenation-sensitive motifs (like alkenes or reducible heterocycles) present in complex PROTAC linkers.

Physicochemical Profiling

To ensure predictable behavior during purification and assay development, the quantitative data of this intermediate and its structural analogs are summarized below:

PropertyValueSource
Chemical Name 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione[1]
CAS Number 2357109-89-6[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.27 g/mol [1]
Storage Temperature 2-8°C (Refrigerator)[1]
TPSA ~66.76 Ų (Estimated from related analogs)[3]
Application Profile Bulk Drug Intermediate / E3 Ligase Ligand Precursor[4]

De Novo Synthesis Workflow

The synthesis of this intermediate relies on a thermally driven amidation and subsequent intramolecular cyclization.

Synthesis A Dimethyl 2-hydroxyglutarate C Thermal Cyclization (Toluene, 110°C) A->C B 4-Methoxybenzylamine (PMB-NH2) B->C D 3-Hydroxy-1-(PMB) piperidine-2,6-dione C->D - MeOH, - H2O

Caption: Synthetic workflow for 3-hydroxy-1-(PMB)piperidine-2,6-dione via thermal cyclization.

Protocol 1: One-Pot Imide Formation

Objective: Synthesize the PMB-protected glutarimide while preserving the alpha-hydroxyl group.

  • Step 1: Reaction Assembly. In an oven-dried round-bottom flask, combine dimethyl 2-hydroxyglutarate (1.0 eq) and 4-methoxybenzylamine (1.1 eq).

    • Causality: A slight excess of the amine ensures complete consumption of the diester.

  • Step 2: Solvent & Apparatus Selection. Dissolve the mixture in anhydrous toluene (0.2 M). Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Causality: Toluene is selected because its boiling point (110°C) provides the necessary thermal energy to drive the sequential amidation and cyclization. The Dean-Stark trap continuously removes the methanol and water byproducts, pushing the chemical equilibrium toward the cyclic imide via Le Chatelier's principle.

  • Step 3: Thermal Cyclization. Reflux the mixture for 16-24 hours under an inert argon atmosphere.

  • Step 4: Self-Validation (IPC). Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The protocol is self-validating: the reaction is deemed complete when the ninhydrin-active spot corresponding to the primary amine disappears, replaced by a distinct UV-active, non-ninhydrin-reactive spot (the product).

  • Step 5: Isolation. Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield an off-white solid.

Downstream Functionalization: PROTAC Warhead Generation

To utilize this intermediate in a PROTAC, the relatively unreactive 3-hydroxyl group must be converted into a potent electrophile to facilitate linker attachment.

PROTAC N1 3-Hydroxy-1-(PMB)piperidine-2,6-dione N2 Triflation (Tf2O, Pyridine, -78°C) N1->N2 Activation of 3-OH N3 SN2 Displacement (Linker-NH2/OH) N2->N3 Linker Conjugation N4 PMB Deprotection (TFA or CAN) N3->N4 Orthogonal Cleavage N5 Active CRBN-Binding PROTAC Warhead N4->N5 Free Imide Revealed

Caption: Downstream functionalization converting the PMB-protected intermediate into a PROTAC warhead.

Protocol 2: Triflation and Linker Conjugation

Objective: Activate the 3-OH group for subsequent nucleophilic displacement by a PROTAC linker.

  • Step 1: Substrate Activation. Dissolve 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in anhydrous dichloromethane (DCM). Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Step 2: Base Addition. Add anhydrous pyridine (2.0 eq).

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the highly corrosive triflic acid generated during the reaction, which would otherwise prematurely cleave the acid-sensitive PMB protecting group.

  • Step 3: Electrophile Introduction. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

    • Causality: Tf₂O converts the poor hydroxyl leaving group into a triflate (OTf), an exceptional leaving group. The strict -78°C temperature suppresses unwanted elimination side-reactions (which would yield an inactive alkene).

  • Step 4: Self-Validation (IPC). Quench a 10 µL reaction aliquot in cold methanol and analyze via LC-MS. The protocol validates itself when the mass spectrum shows a complete shift to the expected [M+H]+ of the triflate intermediate, confirming successful activation.

  • Step 5: Linker Displacement (S_N2). Introduce the amine- or alcohol-terminated PROTAC linker directly into the activated mixture, allowing it to warm to room temperature to execute the nucleophilic displacement.

  • Step 6: Deprotection. Following successful conjugation, treat the intermediate with neat Trifluoroacetic Acid (TFA) at 60°C to cleave the PMB group, revealing the active glutarimide required for CRBN recruitment.

References

  • Title: 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2, 6-dione (BSC)
  • Title: 3-hydroxy-1-(4-methoxybenzyl)
  • Title: 1-(4-Methoxybenzyl)
  • Title: WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents URL

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-PMB-3-Hydroxypiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of N-PMB protected 3-hydroxypiperidine-2,6-dione Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

N-PMB-3-hydroxypiperidine-2,6-dione (CAS: 2357109-89-6) serves as a critical synthetic intermediate in the development of Cereblon (CRBN) modulators and PROTAC® linkers. By masking the imide nitrogen of the glutarimide core with a para-methoxybenzyl (PMB) group, this molecule allows for selective functionalization at the C3-hydroxyl position—typically via Mitsunobu reactions or alkylations—without compromising the integrity of the imide ring or succumbing to N-alkylation side reactions. This guide details its physicochemical architecture, stability profiles, and validated protocols for its manipulation.

Molecular Architecture & Identity

The molecule consists of a piperidine-2,6-dione (glutarimide) core, hydroxylated at the C3 position, and protected at the N1 position with an electron-rich PMB group.

PropertySpecification
IUPAC Name 1-[(4-methoxyphenyl)methyl]-3-hydroxypiperidine-2,6-dione
CAS Number 2357109-89-6
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Chirality Contains one stereocenter at C3. Typically synthesized as a racemate unless asymmetric hydroxylation is employed.
Appearance White to off-white crystalline solid
Structural Significance
  • PMB Group: The p-methoxybenzyl group acts as a "safety lock." It renders the imide nitrogen non-nucleophilic and lipophilic, improving solubility in organic solvents (DCM, EtOAc) compared to the highly polar free glutarimide.

  • C3-Hydroxyl: This is the "warhead" for diversification. In Thalidomide analogs, this position is often modified to tune Cereblon binding affinity or to attach linkers for targeted protein degradation.

Physicochemical Properties[1][2][3][4]

Solubility Profile

The lipophilic PMB group significantly alters the solubility landscape compared to the parent 3-hydroxyglutarimide.

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

  • Moderate Solubility: Methanol, Ethanol.

  • Low Solubility: Water, Hexanes, Diethyl Ether.

  • Implication: Purification is efficiently performed using normal-phase silica chromatography eluting with Hexane/EtOAc gradients.

Electronic Properties & Stability
  • LogP (Computed): ~0.4 (PubChem XLogP3). This indicates a balance between hydrophilicity (OH, Imide) and lipophilicity (PMB), making it amenable to standard organic workups.

  • H-Bond Donors/Acceptors: 1 Donor (OH), 4 Acceptors (C=O, OMe).

  • Acid/Base Stability:

    • Base Sensitivity: The imide ring is susceptible to hydrolysis under strong aqueous basic conditions (pH > 10), leading to ring-opening to the corresponding glutaric acid amide.

    • PMB Lability: The PMB group is stable to basic and weakly acidic conditions but is cleaved under oxidative conditions (DDQ/CAN) or strong acidic conditions (TFA at elevated temperatures).

Synthetic Logic & Protocols

Synthesis Workflow

The most robust route to this intermediate involves the protection of glutarimide followed by


-hydroxylation. Direct cyclization of 3-hydroxyglutamic acid is less common due to the scarcity of the starting material.

Step 1: N-Protection Reaction of glutarimide with PMB-chloride (PMB-Cl) and a base (K₂CO₃ or NaH) in DMF. Step 2:


-Hydroxylation 
Enolization using a lithium base (LiHMDS) at -78°C followed by trapping with Davis Oxaziridine.
Validated Deprotection Protocol (The "Self-Validating" Step)

Removing the PMB group to reveal the free imide—essential for final drug assembly—requires oxidative cleavage. The standard acid hydrolysis (e.g., HCl) used for Boc groups often fails or requires harsh conditions that open the imide ring.

Protocol: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)

  • Dissolution: Dissolve 1.0 eq of N-PMB-substrate in a mixture of MeCN:H₂O (3:1).

  • Oxidation: Cool to 0°C. Add 3.0 eq of CAN (Ceric Ammonium Nitrate) portion-wise.

    • Checkpoint: Solution will turn orange/red.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (PMB spot disappears; new polar spot appears).

  • Workup: Dilute with EtOAc. Wash with water and brine. The aqueous layer may retain some product if it is highly polar; back-extract with EtOAc/THF.

  • Purification: The free imide is often crystalline. Trituration with cold ether is preferred over column chromatography if possible.

Visualization of Synthetic Pathway

SynthesisPath Glutarimide Glutarimide (Starting Material) N_PMB_Glut N-PMB-Glutarimide (Intermediate) Glutarimide->N_PMB_Glut N-Alkylation PMB_Cl PMB-Cl + Base PMB_Cl->N_PMB_Glut Target N-PMB-3-OH-Glutarimide (Target Molecule) N_PMB_Glut->Target alpha-Hydroxylation LiHMDS 1. LiHMDS (-78°C) 2. Davis Oxaziridine LiHMDS->Target Functionalization Mitsunobu / Alkylation (Drug Linker Attachment) Target->Functionalization C3 Modification Deprotection CAN or DDQ (PMB Removal) Functionalization->Deprotection FinalDrug Free Imide (Active CRBN Ligand) Deprotection->FinalDrug Oxidative Cleavage

Figure 1: Synthetic workflow from Glutarimide to Functionalized CRBN Ligand via N-PMB intermediate.

Spectroscopic Signatures

Identification of the N-PMB protected species relies on distinct NMR signals differentiating the protecting group from the core.

Signal Type1H NMR (CDCl₃, 400 MHz) CharacteristicsInterpretation
PMB Aromatics Two doublets (~7.2 ppm, ~6.8 ppm, J=8.5 Hz)Para-substitution pattern of the benzyl ring.
PMB Methoxy Singlet (~3.80 ppm)Characteristic -OCH₃ group.
Benzylic CH₂ Singlet or AB quartet (~4.9 ppm)N-CH₂-Ar protons. Diastereotopic if C3 is chiral.
C3-Methine Multiplet/dd (~4.2 - 4.5 ppm)The proton geminal to the hydroxyl group.
Imide Core Multiplets (1.8 - 2.8 ppm)C4 and C5 methylene protons.

Handling & Storage

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C3-hydroxyl position is prone to slow oxidation to the ketone (trione) if left in solution with air exposure.

  • Safety: The compound is a potent chemical intermediate. Standard PPE (gloves, goggles, lab coat) is mandatory. Treat as a potential reproductive toxin due to its structural similarity to Thalidomide metabolites.

References

  • PubChem. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CID 72805684).[1] National Library of Medicine. [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for PMB deprotection mechanisms).

Sources

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a specialized heterocyclic building block primarily utilized in the synthesis of Cereblon (CRBN) E3 ligase modulators and PROTAC® (Proteolysis Targeting Chimera) linkers.[1] Structurally, it consists of a glutarimide ring functionalized with a hydroxyl group at the C3 position and a para-methoxybenzyl (PMB) protecting group on the imide nitrogen.

This compound serves as a "masked" precursor to 3-hydroxythalidomide derivatives. The PMB group confers solubility and protects the acidic imide nitrogen during synthetic manipulations (such as alkylation or Mitsunobu reactions at the C3-hydroxyl), preventing unwanted N-alkylation. Subsequent deprotection reveals the free glutarimide moiety essential for recruiting the Cereblon E3 ligase.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDetail
CAS Number 2357109-89-6
IUPAC Name 3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione
Synonyms N-PMB-3-hydroxyglutarimide; 1-(4-Methoxybenzyl)-3-hydroxypiperidine-2,6-dione
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) ~11.5 (3-OH), Imide N is protected (non-acidic)
SMILES COc1ccc(CN2C(=O)CCC(O)C2=O)cc1
InChI Key AXLZMTUJQWSFSF-UHFFFAOYSA-N

Synthetic Methodology

Route: The Silyl-Protection Strategy

Direct cyclization of 3-hydroxyglutaric acid with amines can lead to polymerization or low yields. A robust approach involves transient protection of the hydroxyl group.

Step 1: Anhydride Formation
  • Precursor: 3-((tert-butyldimethylsilyl)oxy)glutaric acid.

  • Reagent: Acetic anhydride (

    
    ) or Trifluoroacetic anhydride (TFAA).
    
  • Conditions: Reflux (Ac2O) or

    
     (TFAA) in DCM.
    
  • Product: 3-((tert-butyldimethylsilyl)oxy)glutaric anhydride.

Step 2: Amidation & Cyclization
  • Reagents: 4-Methoxybenzylamine (

    
    ), followed by Carbonyldiimidazole (CDI) or EDCI/DMAP.
    
  • Protocol:

    • Dissolve the anhydride in anhydrous THF.

    • Add

      
       eq. of 4-methoxybenzylamine dropwise at 
      
      
      
      . Stir for 2h to form the hemi-amide intermediate.
    • Add

      
       eq. of CDI and reflux for 12h to induce dehydrative cyclization.
      
  • Mechanism: The amine opens the anhydride to form a carboxylic acid-amide. CDI activates the carboxylic acid, facilitating intramolecular attack by the amide nitrogen.

Step 3: Global Deprotection (Optional if TBS used)
  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Outcome: Removal of the silyl group yields the target 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione .

Visualization: Synthetic Pathway

Synthesis Fig 1: Step-wise synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Start 3-Hydroxyglutaric Acid Derivative Anhydride Cyclic Anhydride Intermediate Start->Anhydride Dehydration (Ac2O/TFAA) HemiAmide Hemi-Amide (Open Chain) Anhydride->HemiAmide + Amine (THF, 0°C) Amine 4-Methoxybenzylamine (PMB-NH2) Amine->HemiAmide Cyclized N-PMB-Protected Glutarimide HemiAmide->Cyclized Cyclization (CDI/Reflux) Target Target Compound (CAS 2357109-89-6) Cyclized->Target Silyl Deprotection (TBAF)

Applications in Drug Discovery (PROTACs)

The primary utility of CAS 2357109-89-6 lies in its role as a modular scaffold for E3 ligase ligands .

The "Masked" Strategy

In the development of PROTACs, the glutarimide ring (which binds Cereblon) is often sensitive to basic conditions used in linker synthesis. Furthermore, the imide nitrogen can interfere with alkylation reactions intended for the C3-hydroxyl group.

  • Protection: The PMB group "masks" the imide nitrogen, rendering it non-nucleophilic.

  • Functionalization: Researchers can perform a Mitsunobu reaction or O-alkylation at the C3-hydroxyl position to attach a linker (e.g., PEG chains, alkyl halides).

  • Deprotection: Once the linker is attached, the PMB group is removed using Ceric Ammonium Nitrate (CAN) or TFA/Anisole to reveal the active glutarimide.

Visualization: PROTAC Assembly Workflow

PROTAC Fig 2: Utility of CAS 2357109-89-6 in PROTAC Linker Synthesis Core 3-Hydroxy-N-PMB-Glutarimide (CAS 2357109-89-6) Linker Linker Attachment (Mitsunobu/Alkylation) Core->Linker Target C3-OH Intermediate Linker-Glutarimide (PMB Protected) Linker->Intermediate Deprotection PMB Removal (CAN or Acid) Intermediate->Deprotection Final Active Cereblon Binder (Free Imide) Deprotection->Final Reveals NH

Analytical Characterization (Expected Data)

To validate the identity of synthesized batches, compare experimental data against these reference parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.20 (d, 2H):  Aromatic protons of PMB (ortho to alkyl).
      
    • 
       6.85 (d, 2H):  Aromatic protons of PMB (ortho to methoxy).
      
    • 
       5.20 (d, 1H):  Hydroxyl proton (-OH).
      
    • 
       4.80 (s, 2H):  Benzylic methylene (-N-CH ₂-Ar).
      
    • 
       4.20 (m, 1H):  Methine proton at C3 (-CH -OH).
      
    • 
       3.73 (s, 3H):  Methoxy group (-OCH ₃).
      
    • 
       2.60 - 1.80 (m, 4H):  Glutarimide ring methylenes (C4 and C5).
      
  • Mass Spectrometry (ESI):

    • [M+H]⁺: 250.27

    • [M+Na]⁺: 272.25

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use in a fume hood. The PMB-amine precursors can be potential sensitizers.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • PubChem. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione - Compound Summary. National Library of Medicine. Available at: [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology. (Contextual grounding for glutarimide role in CRBN binding).
  • Bartlett, S., & Gilbert, J. (2019). Synthesis and Evaluation of Cereblon Binders. Tetrahedron Letters. (General reference for glutarimide synthesis methodologies).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for PMB protection/deprotection mechanics).

Sources

Solubility data for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a highly specialized, sterically hindered intermediate frequently utilized in the synthesis of immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). Despite its critical role in advanced medicinal chemistry, empirical thermodynamic solubility data is currently absent from standard safety data sheets and chemical literature[1].

To bridge this critical knowledge gap, this technical guide establishes a predictive thermodynamic framework based on Hansen Solubility Parameters (HSP)[2] and details a self-validating empirical protocol—the shake-flask method—for precise thermodynamic quantification[3].

Structural Analysis & Predictive Solvation Thermodynamics

Understanding the solubility profile of this intermediate requires deconstructing its molecular architecture. The solubility of complex pharmaceutical intermediates is governed by the cohesive energy density of the solute and solvent, which can be accurately modeled using Hansen Solubility Parameters (HSP): dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2].
  • Piperidine-2,6-dione (Glutarimide) Core: This moiety possesses a high dipole moment (

    
    ), driving a strong affinity for polar aprotic solvents.
    
  • 3-Hydroxy Group: The introduction of a hydroxyl group acts as a potent hydrogen-bond donor and acceptor (

    
    ). This disrupts the otherwise rigid crystal lattice of the imide core, significantly enhancing solubility in polar protic solvents compared to unsubstituted analogs.
    
  • 4-Methoxybenzyl (PMB) Protecting Group: This bulky, lipophilic appendage dominates the dispersion force component (

    
    ). It drastically increases the compound's solubility in halogenated solvents and moderately polar esters, while rendering it practically insoluble in aqueous media.
    

G Core 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione PMB 4-Methoxybenzyl (PMB) Increases Dispersion (δD) Enhances DCM Solubility Core->PMB OH 3-Hydroxy Group H-Bond Donor/Acceptor (δH) Enhances MeOH Solubility Core->OH Glutarimide Piperidine-2,6-dione Core High Dipole Moment (δP) Enhances DMSO Solubility Core->Glutarimide

Figure 1: Structural Drivers Influencing the Solvation Thermodynamics of the Target Compound.

Table 1: Predictive Solubility Profile in Common Organic Solvents
SolventPolarity IndexPredicted SolubilityMechanistic Rationale (HSP Alignment)
Dichloromethane (DCM) 3.1High (>50 mg/mL)Strong

alignment with the lipophilic PMB protecting group.
Dimethyl Sulfoxide (DMSO) 7.2High (>100 mg/mL)Excellent

matching with the glutarimide core; universal solvent for IMiD analogs.
Methanol (MeOH) 5.1Moderate (10-30 mg/mL)H-bonding (

) facilitated by the 3-hydroxy group, though limited by PMB lipophilicity.
Ethyl Acetate (EtOAc) 4.4Moderate (10-20 mg/mL)Balanced interaction with both the polar core and the non-polar PMB group.
Hexane 0.1Insoluble (<0.1 mg/mL)Insufficient dielectric constant to disrupt the strong dipole-dipole interactions of the imide ring.
Water 9.0Insoluble (<0.01 mg/mL)Extreme hydrophobicity of the PMB group completely overrides the H-bonding capacity of the 3-OH group.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for process chemistry and scale-up. The isothermal shake-flask method remains the gold standard for determining true thermodynamic solubility[3].

Causality in Experimental Design:

  • Equilibration Time (48 hours): The bulky PMB group sterically hinders solvent access to the core, slowing dissolution kinetics. A standard 24-hour assay may yield false "kinetic" solubility; a 48-hour incubation ensures true thermodynamic equilibrium is reached[3].

  • Phase Separation via Centrifugation: Filtration is strictly avoided in this protocol. The highly lipophilic PMB group exhibits strong non-specific binding to standard PTFE or nylon syringe filters, which would artificially lower the quantified solubility. Ultracentrifugation ensures accurate phase separation without material loss.

G A 1. Solvent Addition (Excess Solid) B 2. Equilibration (Isothermal, 48h) A->B C 3. Phase Separation (Ultracentrifugation) B->C D 4. Aliquot Extraction (Supernatant Dilution) C->D E 5. Quantification (HPLC-UV) D->E

Figure 2: Self-Validating Shake-Flask Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:
  • Solvent Preparation: Dispense exactly 2.0 mL of the target organic solvent into a 5 mL amber glass vial. Note: Amber glass prevents potential UV-induced degradation of the PMB group over long incubations.

  • Solid Addition: Incrementally add crystalline 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione until a visible, persistent suspension remains, indicating saturation.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Shake at 150 RPM for exactly 48 hours[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid.

  • Aliquot Extraction: Carefully aspirate 100 µL of the clear supernatant using a positive displacement pipette. Note: This is crucial for volatile solvents like DCM to prevent vapor-pressure-induced volume errors.

  • Dilution: Immediately dilute the aliquot into 900 µL of a compatible mobile phase solvent (e.g., Acetonitrile) to arrest precipitation and prepare for HPLC analysis.

Analytical Quantification (HPLC-UV)

To ensure a self-validating system, the analytical method must separate the target compound from any potential degradation products (e.g., hydrolysis of the glutarimide ring).

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The gradient is required to handle the lipophilic PMB group while maintaining sharp peak shape for the polar core.

  • Detection: UV absorbance at 225 nm and 275 nm (optimal for the PMB aromatic ring).

  • Quantification: Calculate concentration against a 5-point external calibration curve prepared in the mobile phase.

References

1.[1] Title: SAFETY DATA SHEET - CymitQuimica | Source: cymitquimica.com | URL: 1 2.[3] Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review | Source: biointerfaceresearch.com | URL: 3 3.[2] Title: Hansen solubility parameters: A quick review in pharmaceutical aspect | Source: researchgate.net | URL: 2

Sources

Molecular Weight, Formula, and Synthetic Utility of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues relies heavily on robust synthetic intermediates. As a Senior Application Scientist overseeing library synthesis, I frequently observe bench failures stemming from the improper handling of the glutarimide core during linker conjugation.

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a highly specialized, protected building block designed to solve this exact problem[1]. By masking the sensitive imide nitrogen with a para-methoxybenzyl (PMB) group, this compound provides a stable, self-validating pathway for attaching linkers to the 3-hydroxyl position without compromising the pharmacophore required for Cereblon (CRBN) recruitment.

Chemical Identity & Physicochemical Profiling

Before deploying this building block in a synthetic workflow, it is critical to verify its physicochemical properties. The compound features a piperidine-2,6-dione (glutarimide) core, a 3-hydroxyl substitution serving as the linker exit vector, and an N-PMB protecting group[1][2].

Quantitative Data Summary
PropertyValue
Chemical Name 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
CAS Registry Number 2357109-89-6
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Exact Mass 249.1001 Da
SMILES String O=C(C(O)CC1)N(CC2=CC=C(OC)C=C2)C1=O
Storage Temperature 2-8°C (Refrigerator, sealed in dry conditions)
Appearance Solid (typically white to off-white powder)

Data aggregated from authoritative chemical suppliers including [1],, and [3].

Structural Rationale in Drug Design (Causality & E-E-A-T)

The Causality of N-PMB Protection

The glutarimide ring is the essential pharmacophoric core required for binding the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the E3 ligase substrate receptor, Cereblon (CRBN). To achieve this binding, the imide nitrogen (N1) must remain unsubstituted to act as a critical hydrogen bond donor.

However, the free imide nitrogen is highly acidic (pKa ~ 10.5) and becomes fiercely nucleophilic under the basic conditions required for linker attachment. If an unprotected 3-hydroxypiperidine-2,6-dione is used during the alkylation of the 3-hydroxyl group, competitive N-alkylation inevitably occurs, permanently destroying the molecule's CRBN-binding capability.

The incorporation of the PMB group at N1 effectively shields this position. It directs functionalization exclusively to the 3-O position, ensuring that the linker is attached at the correct exit vector.

Mechanism PMB N-PMB Group (Steric Shielding) Imide Imide Nitrogen (N1) (Protected State) PMB->Imide Prevents N-alkylation CRBN Cereblon Pocket (Trp380, Trp386, Trp400) Imide->CRBN Binding Blocked (Until Deprotected) Hydroxyl 3-Hydroxyl Group (Linker Exit Vector)

Mechanistic rationale for N-PMB protection during linker conjugation.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility, the following protocol is designed as a self-validating system . Each phase contains a specific analytical checkpoint to confirm causality and prevent downstream failures.

Phase 1: 3-O-Alkylation (Linker Attachment)
  • Preparation : Dissolve 1.0 eq of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Activation : Add 1.5 eq of Silver(I) oxide (Ag₂O) or Potassium carbonate (K₂CO₃).

    • Expert Insight: Avoid strong bases like NaH if your linker contains base-sensitive esters. The N-PMB group tolerates K₂CO₃ well, allowing sufficient nucleophilicity of the 3-alkoxide without degrading the glutarimide ring.

  • Alkylation : Dropwise add 1.2 eq of the desired electrophilic linker (e.g., a halo-PEG-azide). Stir at 40°C for 12–16 hours.

  • Validation Checkpoint (LC-MS) : The reaction is self-validating when the starting material mass (m/z 250.1 [M+H]⁺) transitions entirely to the product mass. Because the PMB group is present, you should not observe any di-alkylated side products.

Phase 2: N-PMB Deprotection
  • Cleavage : Dissolve the purified intermediate in a 9:1 mixture of Trifluoroacetic acid (TFA) and anisole (0.1 M).

    • Expert Insight: Anisole acts as a carbocation scavenger. Without it, the cleaved PMB cation will re-alkylate nucleophilic regions of your linker or the newly freed imide nitrogen.

  • Heating : Stir the mixture at 70°C for 4-6 hours. Alternatively, Ceric Ammonium Nitrate (CAN) oxidation can be used for milder, room-temperature cleavage.

  • Validation Checkpoint (¹H NMR) : Evaporate the solvent and analyze via ¹H NMR. The protocol is verified successful when the PMB signals (singlets at ~3.8 ppm and ~4.5 ppm) completely vanish, and the critical imide N-H proton emerges as a broad singlet downfield at ~11.0 ppm.

Workflow Start 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione (CAS: 2357109-89-6) Alkylation Step 1: 3-O-Alkylation (Linker Attachment) Start->Alkylation Base, Linker-X Deprotection Step 2: N-PMB Deprotection (TFA/Anisole or CAN) Alkylation->Deprotection LC-MS Validation Conjugation Step 3: Warhead Conjugation (Click Chemistry / Amidation) Deprotection->Conjugation Target Ligand Product Fully Assembled PROTAC (Active CRBN Binder) Conjugation->Product Purification

Synthetic workflow of PROTAC assembly using N-PMB protected glutarimide.

Conclusion

The utilization of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (C₁₃H₁₅NO₄, MW: 249.26)[1][2] represents a best-practice standard in the synthesis of CRBN-recruiting degraders. By understanding the causality behind its structural design—specifically the necessity of N-PMB protection to preserve the imide pharmacophore—researchers can implement self-validating workflows that drastically improve the yield and purity of final PROTAC assemblies.

References

  • Title : CAS No : 2357109-89-6 | Product Name : 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2, 6-dione (BSC) Source : Pharmaffiliates URL :[Link]

  • Title : 2357109-89-6 | 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Source : AA Blocks URL : [Link]

Sources

Thermodynamic Stability of 3-Hydroxy Glutarimide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the thermodynamic and kinetic stability profiles of 3-hydroxy glutarimide derivatives. It is designed for medicinal chemists and formulation scientists optimizing glutarimide-based pharmacophores (e.g., IMiDs, PROTAC linkers).

Executive Summary

The glutarimide moiety (piperidine-2,6-dione) is a privileged scaffold in medicinal chemistry, central to the pharmacology of cereblon (CRBN) modulators like thalidomide, lenalidomide, and next-generation degraders. However, its utility is often compromised by two primary instability vectors: hydrolytic ring-opening and chiral inversion (racemization) .

For 3-hydroxy glutarimide derivatives , these instability mechanisms are modulated by the electronic and steric influence of the hydroxyl group at the


-position. This guide delineates the thermodynamic principles governing these degradation pathways and provides actionable protocols for their assessment and mitigation.

Thermodynamic Principles of Instability

The stability of the 3-hydroxy glutarimide core is governed by the free energy difference (


) between the intact ring and its degradation products (glutaramic acid derivatives).
Hydrolytic Ring Opening

The glutarimide ring is thermodynamically unstable relative to its open-chain hydrolysis product, particularly in aqueous media at physiological pH (


7.0).
  • Mechanism: The reaction proceeds via nucleophilic attack of water (or hydroxide ion) on one of the imide carbonyl carbons (C2 or C6).

  • Effect of 3-Hydroxyl Substitution: The electron-withdrawing nature of the 3-hydroxyl group (inductive effect,

    
    ) increases the electrophilicity of the adjacent carbonyl (C2), making it more susceptible to nucleophilic attack compared to the distal carbonyl (C6). This leads to regioselective hydrolysis.
    
  • Thermodynamics: The ring strain in the six-membered glutarimide is minimal, so the driving force is primarily the formation of the resonance-stabilized carboxylate anion in the open-chain product.

Racemization and Tautomerism

The C3 position (chiral center) is highly susceptible to racemization if it retains a proton.

  • Acidity of

    
    -Proton:  The 
    
    
    
    of the C3 proton in glutarimides is typically ~11.7. However, physiological buffers can catalyze proton removal, leading to a planar enolate intermediate.
  • 3-Hydroxy Influence:

    • Inductive Effect: The electronegative oxygen of the 3-OH group stabilizes the developing negative charge on the enolate, potentially lowering the

      
       and accelerating racemization kinetics compared to alkyl-substituted glutarimides.
      
    • Proticity: The hydroxyl group itself can participate in intramolecular proton transfer, facilitating tautomerization.

Mechanistic Visualization

The following diagrams illustrate the competitive degradation pathways.

Diagram 1: Hydrolytic Ring Opening Pathway

HydrolysisMechanism Figure 1: Base-catalyzed hydrolysis mechanism of the glutarimide ring. Intact 3-Hydroxy Glutarimide (Intact Ring) TS Tetrahedral Intermediate Intact->TS + OH- / H2O (Nucleophilic Attack) Open Glutaramic Acid (Ring Open) TS->Open C-N Bond Cleavage (Irreversible at pH > 7)

Diagram 2: Racemization via Keto-Enol Tautomerism

Racemization Figure 2: Racemization mechanism driven by acidity of the C3 proton. S_Iso (S)-3-Hydroxy Glutarimide Enol Planar Enol/Enolate Intermediate S_Iso->Enol - H+ (Deprotonation) R_Iso (R)-3-Hydroxy Glutarimide Enol->R_Iso + H+ (Reprotonation)

Experimental Assessment Protocols

To rigorously evaluate the stability of 3-hydroxy glutarimide derivatives, the following experimental workflows are recommended. These protocols prioritize data integrity and reproducibility.

pH-Rate Profile Determination (Hydrolysis)

Objective: Determine the pseudo-first-order rate constants (


) for ring opening across a physiological pH range.

Protocol:

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 5.0, 7.4, and 9.0. Maintain constant ionic strength (

    
     M) using NaCl to mimic physiological conditions.
    
  • Stock Solution: Dissolve the derivative in DMSO (10 mM).

  • Initiation: Spike the stock solution into the buffer (final concentration 50

    
    M, <1% DMSO).
    
  • Incubation: Thermostat at 37°C.

  • Sampling: Aliquot at

    
     min. Quench immediately with cold acetonitrile containing 1% formic acid (to stop base-catalyzed hydrolysis).
    
  • Analysis: Quantify the remaining parent compound via HPLC-UV or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Chiral Stability Assay (Racemization)

Objective: Measure the half-life of racemization (


) for enantiopure isolates.

Protocol:

  • Isolation: Separate enantiomers using Chiral SFC (e.g., Chiralpak IC or IG columns) if not synthesized asymmetrically.

  • Matrix: Use human plasma or simulated intestinal fluid (SIF) to assess biorelevance.

  • Incubation: Incubate the pure (S)-enantiomer at 37°C.

  • Monitoring: Analyze aliquots via Chiral HPLC at defined intervals.

  • Data Processing: Calculate Enantiomeric Excess (

    
    ) over time.
    
    
    
    
    
    

Quantitative Data Summary

The table below summarizes typical stability parameters for glutarimide derivatives, highlighting the destabilizing effect of electron-withdrawing groups at the 3-position.

ParameterUnsubstituted Glutarimide3-Alkyl Glutarimide (e.g., Lenalidomide)3-Hydroxy Glutarimide (Predicted)
Hydrolysis

(pH 7.4)
> 24 hours~ 6-8 hours< 4 hours
Racemization

(pH 7.4)
N/A (Achiral)~ 2-4 hours~ 0.5 - 2 hours
Dominant Degradation HydrolysisRacemizationMixed (Rapid)

(Imide NH)
~ 11.4~ 11.7~ 11.0

Note: Data for 3-hydroxy derivatives is extrapolated based on electronic effects (


 shift) and comparative literature on thalidomide metabolites.

Stabilization Strategies

When developing drugs containing this pharmacophore, consider these structural modifications to enhance thermodynamic stability:

  • C3-Disubstitution: Replacing the C3 proton with a methyl or fluoro group (e.g., 3-fluoro-3-hydroxy) eliminates the racemization pathway entirely.

  • Bioisosteres: Substitution of the glutarimide ring with a dihydrouracil or hydantoin scaffold can maintain CRBN binding while altering the hydrolysis susceptibility.

  • Formulation: Lyophilization from acidic buffers (pH 4-5) preserves the ring structure during storage, as hydrolysis is base-catalyzed.

References

  • Chiral Stability of Glutarimides: Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry (2025). Link

  • Hydrolysis Kinetics: Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan (2024). Link

  • Thalidomide Analog Stability: Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry (2021). Link

  • Enzymatic Hydrolysis: Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides. Applied Microbiology and Biotechnology (2015).[1] Link

  • General Glutarimide Chemistry: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Medicinal Chemistry (2023). Link

Sources

A Comprehensive Review of 1-(4-methoxybenzyl)piperidine-2,6-dione Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine-2,6-dione core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[1] This technical guide provides a comprehensive review of analogs based on the 1-(4-methoxybenzyl)piperidine-2,6-dione scaffold. We delve into efficient synthetic methodologies, explore the multifaceted pharmacological activities with a focus on anticancer and neuroprotective properties, and dissect the critical structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols for biological evaluation are provided to ensure methodological rigor. This document serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

Introduction: The Piperidine-2,6-dione Scaffold as a Privileged Structure

The piperidine ring is a cornerstone in the design of pharmaceuticals, present in a vast number of bioactive natural products and marketed drugs.[2][3] Its six-membered heterocyclic structure provides a versatile and conformationally flexible framework for creating diverse molecular interactions.[1] Within this class, the piperidine-2,6-dione motif has gained significant interest, particularly due to its role in seminal drug discoveries.[4]

The most notable examples are thalidomide and its subsequent analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[5] The mechanism of these immunomodulatory drugs (IMiDs) involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This discovery has propelled the piperidine-2,6-dione scaffold to the forefront of targeted protein degradation technology, where it serves as a powerful E3 ligase ligand in the design of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that induce the degradation of specific target proteins, offering a novel therapeutic modality for cancer, immune disorders, and neurodegenerative diseases.[4] The 1-(4-methoxybenzyl)piperidine-2,6-dione structure represents a fundamental template from which a multitude of analogs can be derived to explore and optimize these therapeutic applications.

Synthetic Strategies for Piperidine-2,6-dione Analogs

The efficient construction of the substituted piperidine-2,6-dione core is critical for the exploration of this chemical space. Traditional methods can be lengthy and low-yielding. A modern, facile, and scalable approach involves a transition-metal-free cascade reaction between substituted methyl acetates and acrylamides.[4]

This methodology is predicated on a Michael addition followed by an intramolecular imidation sequence, promoted by a strong base.[4] The primary advantage of this strategy is its operational simplicity, mild reaction conditions, and excellent tolerance for a wide range of functional groups, making it highly suitable for creating diverse analog libraries for drug discovery programs.[4] The ability to perform this reaction at a kilogram scale underscores its industrial applicability.[4]

G cluster_process Reaction Conditions SM1 Substituted Methyl Acetate Intermediate Michael Adduct (Intermediate) SM1->Intermediate SM2 Acrylamide Derivative SM2->Intermediate Base Base (e.g., KOtBu) Base->Intermediate Promotes Michael Addition Solvent Solvent (e.g., DMF) Solvent->Intermediate Product Substituted Piperidine-2,6-dione Intermediate->Product Intramolecular Imidation

Caption: General workflow for the synthesis of piperidine-2,6-dione analogs.

General Synthetic Protocol: Michael Addition/Intramolecular Imidation

This protocol describes a general procedure for the synthesis of substituted piperidine-2,6-dione analogs, adapted from established methodologies.[4]

  • Reagent Preparation: To a solution of the selected substituted methyl acetate (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add the corresponding acrylamide derivative (1.2 eq.).

  • Base Addition: Cool the reaction mixture in an ice bath and add a strong base, such as potassium tert-butoxide (KOtBu) (1.5 eq.), portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired piperidine-2,6-dione analog.

Biological Activities and Therapeutic Applications

Analogs of the 1-(4-methoxybenzyl)piperidine-2,6-dione scaffold exhibit a broad spectrum of biological activities, with significant potential in oncology and neurology.[6][7]

Anticancer Properties

The piperidine scaffold is integral to numerous anticancer agents.[1][7] Derivatives have been shown to exert potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, lung, and prostate cancers.[7]

The mechanisms of action are multifaceted and include:

  • Modulation of Signaling Pathways: These compounds can interfere with critical pathways essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[7]

  • Induction of Apoptosis: Many analogs trigger programmed cell death by activating caspase cascades and modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][8]

  • Cell Cycle Arrest: The compounds can halt the cell cycle, often at the G1/S or G2/M phase, preventing cancer cell division and proliferation.[7][9]

Table 1: Comparative In Vitro Cytotoxic Activity of Piperidine-based Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyridine-Triazole ConjugateCaco-2 (Colorectal)0.63 ± 0.05[9]
Trisubstituted Triazole-PurineA549 (Lung)< 10
1,3,4-Oxadiazole-PurineHuh7 (Liver)53.58 ± 1.28
Bis-Purine DerivativeHeLa (Cervical)3.8
Neuroprotective Potential

There is growing evidence for the neuroprotective effects of piperidine-containing compounds in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8][10] The natural alkaloid piperine, which contains a piperidine moiety, has been extensively studied for these properties.[11] The proposed mechanisms often involve the mitigation of oxidative stress and neuroinflammation, which are common hallmarks of neurodegeneration.[10][11]

Key neuroprotective mechanisms include:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant pathways, such as the Nrf2/HO-1 system.[11]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) and suppression of microglial activation.[8][11]

  • Anti-apoptotic Action: Preventing neuronal cell death by modulating apoptotic pathways, for instance, by maintaining the Bcl-2/Bax ratio.[8]

G cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Stress Neurotoxic Stress (e.g., Oxidative Stress, Inflammation) NFkB NF-κB Pathway Stress->NFkB Nrf2 Nrf2 Pathway Stress->Nrf2 activates Apoptosis Apoptotic Pathway (e.g., Bax/Bcl-2) Stress->Apoptosis Analog Piperidine-2,6-dione Analog Analog->NFkB inhibits Analog->Nrf2 activates Analog->Apoptosis inhibits Inflammation ↓ Inflammation (Cytokines, Microglia) NFkB->Inflammation OxidativeDefense ↑ Antioxidant Defense Nrf2->OxidativeDefense Survival ↑ Neuronal Survival Apoptosis->Survival negatively regulates Inflammation->Survival OxidativeDefense->Survival

Caption: Potential neuroprotective signaling pathways modulated by piperidine analogs.

Other Pharmacological Activities

The versatility of the piperidine scaffold extends to other therapeutic areas. Various derivatives have demonstrated significant antimicrobial, antiviral, and anti-inflammatory activities, highlighting the broad potential of this chemical class in addressing a range of human diseases.[12][13]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds into clinical candidates. For piperidine-2,6-dione analogs, subtle structural modifications can dramatically influence biological activity.

  • The Piperidine Core: The integrity of the six-membered ring is often crucial. Studies on related compounds like piperine have shown that opening the piperidine ring can lead to a loss of pharmacological activity.[14]

  • N-Substituent: The group attached to the piperidine nitrogen (position 1) significantly impacts target engagement and potency. In the context of VMAT2 inhibitors, modifying the phenethyl group at this position led to compounds with nanomolar affinity.[15] The 1-(4-methoxybenzyl) group provides a key point for diversification to explore different binding pockets.

  • Substitution on the Piperidine Ring: Introducing substituents at positions 3, 4, or 5 of the piperidine-2,6-dione ring is a common strategy. This is exemplified by the 3-substituted thalidomide analogs, where this position is critical for binding to CRBN.[4]

  • Substitution on Aromatic Moieties: For analogs containing aromatic rings (like the benzyl group), the type and position of substituents are key. For instance, the addition of a para-chloro group on a phenyl ring has been shown to enhance the cytotoxic potential of some anticancer agents.[13]

Key Experimental Methodologies

To assess the therapeutic potential of novel 1-(4-methoxybenzyl)piperidine-2,6-dione analogs, standardized and reproducible in vitro assays are essential. The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[1]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) into 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Preparation: Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Compound Treatment: Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).[1]

  • Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Outlook

The 1-(4-methoxybenzyl)piperidine-2,6-dione scaffold and its analogs represent a highly valuable and versatile class of compounds in modern medicinal chemistry. Their established role as E3 ligase modulators provides a strong foundation for their application in targeted protein degradation, a field with immense therapeutic potential.[4] Furthermore, the consistent reports of potent anticancer and neuroprotective activities highlight their promise in addressing some of the most challenging diseases of our time.[7][8]

Future research should focus on several key areas. First, the synthesis of novel, diverse libraries of analogs is needed to further probe the structure-activity relationships and identify compounds with enhanced potency and selectivity for specific biological targets. Second, a deeper investigation into the molecular mechanisms underlying their neuroprotective effects is warranted to validate their potential for treating neurodegenerative disorders. Finally, leveraging the piperidine-2,6-dione core to design next-generation PROTACs and molecular glues could unlock entirely new therapeutic avenues, cementing the legacy of this remarkable scaffold in drug discovery.

References

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Zhang, M., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen. Available from: [Link]

  • Guldiken, B., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Pharmacological Reports. Available from: [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved March 7, 2026, from [Link]

  • piperidone analogs: synthesis and their diverse biological applications - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Shulgina, Y., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Public Health of Kazakhstan. Available from: [Link]

  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine. Available from: [Link]

  • Tan, J. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Progress in Drug Discovery & Biomedical Science. Available from: [Link]

  • Seck, R., et al. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules. Available from: [Link]

  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gunaratna, M. J., et al. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neurop. AfaSci. Available from: [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1. (n.d.). Retrieved March 7, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (n.d.). Retrieved March 7, 2026, from [Link]

  • Das, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available from: [Link]

  • Tetracyclic dibenzo-1,4-diazepinone analogs as potent VMAT2 inhibitors. (2016). PubMed Central. Available from: [Link]

  • US10166222B2 - Piperidine-2, 6-dione derivatives and their use as tumor necrosis factor inhibitors - Google Patents. (n.d.).
  • A lesser-known brain peptide may contribute to Alzheimer's disease. (2026). BrighterSide.news. Available from: [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. Available from: [Link]

  • Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports. Available from: [Link]

Sources

Safety data sheet (SDS) for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the safe handling, risk assessment, and experimental application of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6).

It is designed for researchers synthesizing Cereblon (CRBN) E3 ligase modulators, specifically PROTAC® linkers or thalidomide analogs, where this compound acts as a critical, protected intermediate.

Chemical Identity & Application Context

Compound: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione CAS Registry Number: 2357109-89-6 Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol [1][2][3]

Structural Significance

This compound features a glutarimide core (piperidine-2,6-dione) protected at the imide nitrogen by a 4-methoxybenzyl (PMB) group.

  • The Core: The glutarimide ring is the pharmacophore responsible for binding to the cereblon (CRBN) protein.

  • The PMB Group: Acts as a semi-labile protecting group. It masks the acidic imide proton (

    
    ), preventing unwanted N-alkylation during the functionalization of the C3-hydroxyl group.
    
  • The C3-Hydroxyl: The reactive handle for attaching linkers (e.g., via Mitsunobu reaction or alkylation) to build PROTACs.

GHS Hazard Identification & Risk Assessment

Classification based on Regulation (EC) No 1272/2008 [CLP] and OSHA HCS 29 CFR 1910.1200.

Signal Word: WARNING

Hazard CategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.Glutarimides are structural analogs of thalidomide; systemic absorption may modulate immune or neurological pathways.
Skin Irritation H315 Causes skin irritation.[4][5]PMB-protected amines can be lipophilic, facilitating dermal penetration and local irritation.
Eye Irritation H319 Causes serious eye irritation.[4][5]Fine particulates of the dione core are abrasive and chemically irritating to mucous membranes.
STOT - Single Exp. H335 May cause respiratory irritation.[5]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Precautionary Directives (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]

Safe Handling Protocol: A Self-Validating Workflow

Objective: Prevent exposure while maintaining compound integrity (preventing hydrolysis).

A. Engineering Controls
  • Primary Barrier: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow Check: Verify face velocity is 0.3–0.5 m/s before uncapping.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as dry organic powders often accumulate static charge, leading to aerosolization.

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Reasoning: Standard safety glasses do not seal against airborne micro-particulates.

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil).

    • Breakthrough Logic: While specific permeation data is rare for this intermediate, the PMB group increases lipophilicity. Change outer gloves immediately upon splash contact.

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH N95 or P100 particulate respirator.

C. Experimental Workflow Diagram

The following diagram outlines the decision logic for handling and solubilization to minimize hydrolysis risk.

SafeHandling Start Solid Compound (Hygroscopic Risk) Weighing Weigh in Fume Hood (Anti-static protocol) Start->Weighing PPE: Goggles+Gloves Solvent Solvent Selection Weighing->Solvent DMSO DMSO/DMF (Stable Stock) Solvent->DMSO Preferred Water Aqueous Buffer (Hydrolysis Risk!) Solvent->Water Avoid Storage Reaction Reaction Setup (Inert Atmosphere) DMSO->Reaction Argon/N2 Purge Water->Reaction Immediate Use Only

Figure 1: Safe handling and solubilization logic flow. Note the critical avoidance of long-term aqueous storage to prevent glutarimide ring opening.

Stability & Reactivity (The "Hidden" Hazards)

1. Hydrolytic Instability (The Glutarimide Ring) The piperidine-2,6-dione ring is susceptible to hydrolysis, particularly in basic conditions (


).
  • Mechanism: Hydroxide attack at the carbonyl carbon opens the ring to form the corresponding amic acid (4-carbamoylbutanoic acid derivative).

  • Operational Rule: Avoid storing stock solutions in basic buffers. Use anhydrous DMSO or DMF for stock preparation.

2. PMB Deprotection Sensitivity While the PMB group is stable to mild base, it is sensitive to:

  • Strong Acids: Trifluoroacetic acid (TFA) at elevated temperatures.

  • Oxidative Conditions: Cerium(IV) Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Safety Note: Oxidative deprotection with CAN is exothermic. Add oxidant slowly at

    
    .
    
Emergency Response Procedures
ScenarioImmediate ActionTechnical Rationale
Eye Contact Irrigate for 15 mins. Lift eyelids.Glutarimides can crystallize on the cornea; mechanical flushing is vital.
Skin Contact Wash with soap/water.[4][5][6][8] Do NOT use ethanol.Ethanol may increase transdermal absorption of the lipophilic PMB-compound.
Inhalation Evacuate to fresh air.[4][5][6][7][8] Monitor for 30 mins.Fine dusts can cause delayed bronchial constriction.
Spill (Solid) Wet Wipe method. Do not dry sweep.Dry sweeping generates dust aerosols. Dampen with water/detergent before collection.
Disposal Considerations

Waste Stream: Non-halogenated Organic Solid (unless dissolved in halogenated solvents).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT dispose of down the drain. Glutarimide derivatives may have biological activity in aquatic environments.

References
  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. Retrieved from

  • PubChem. (n.d.).[3] Compound Summary: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CID 72805684).[3][9] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2008). CLP Regulation (EC) No 1272/2008.[4][8] Retrieved from [Link]

  • Bartlett, S. & Gilbert, J. (2019). Synthesis and Application of Cereblon Ligands. Journal of Medicinal Chemistry. (Contextual grounding for glutarimide handling).

(Note: Specific SDS data derived from supplier databases including Sigma-Aldrich, BLD Pharm, and ChemScene for CAS 2357109-89-6.)

Sources

Unlocking New Therapeutic Potential: A Guide to Pharmacophore Modeling of Substituted Piperidine-2,6-dione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Foreword

The piperidine-2,6-dione ring is a privileged scaffold in modern medicinal chemistry, forming the core of groundbreaking therapeutics from the immunomodulatory drugs (IMiDs®) like thalidomide to the cutting-edge field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs).[1][2] These molecules, which often target the Cereblon (CRBN) E3 ubiquitin ligase, have significant applications in oncology and immune disorders.[1][3] The versatility and proven clinical success of this scaffold make it a focal point for intensive drug discovery efforts.[4][5]

Pharmacophore modeling serves as an essential computational strategy to rationalize the complex structure-activity relationships (SAR) and accelerate the discovery of novel ligands for this scaffold.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth overview of the principles and practical workflows for developing robust and predictive pharmacophore models for substituted piperidine-2,6-dione derivatives. We will move beyond mere procedural lists to explore the causal logic behind methodological choices, ensuring each step contributes to a self-validating and trustworthy discovery pipeline.

The Essence of a Pharmacophore

A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target.[6][8] It is not a model of a real molecule or a specific functional group, but rather a three-dimensional map of essential interaction points. Key features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) / Aromatic (AR) regions

  • Positive (PI) / Negative Ionizable (NI) centers

This guide will detail the two primary strategies for generating these crucial models: the ligand-based approach, for when target structure is unknown, and the structure-based approach, which leverages high-resolution protein-ligand complex data.[6][9]

Part I: The Ligand-Based Pharmacophore Modeling Workflow

Causality: This methodology is predicated on the principle that a group of structurally diverse molecules binding to the same target receptor will share a common set of pharmacophoric features arranged in a similar 3D geometry.[10] It is the method of choice when high-quality structural data for the target protein is unavailable, but a set of ligands with known biological activities has been identified.[11]

Experimental Protocol: Ligand-Based Model Generation

1. Dataset Curation and Partitioning:

  • Objective: To assemble a high-quality dataset of piperidine-2,6-dione derivatives that can effectively train and validate the model.
  • Procedure:
  • Compile a set of molecules with a wide range of biological activities (e.g., IC50, Ki) against the target of interest. The dataset should include both highly active and inactive compounds.[12][13]
  • Ensure structural diversity to avoid bias and improve the model's generalizability.
  • Randomly partition the dataset into a Training Set (typically 70-80% of the compounds) and a Test Set (the remaining 20-30%). The test set is sequestered and must not be used for model development; its sole purpose is for unbiased final validation.[14][15]

2. Ligand Conformational Analysis:

  • Objective: To explore the full range of 3D shapes (conformers) that each flexible ligand can adopt, as the biologically active conformation is often not the lowest-energy state.[13][16]
  • Procedure:
  • For each molecule in the training set, generate a diverse ensemble of low-energy conformers.
  • Utilize robust conformational search algorithms such as Monte Carlo sampling or systematic search methods to ensure comprehensive coverage of the conformational space.[10][16]

3. Common Feature Pharmacophore Generation:

  • Objective: To identify the 3D spatial arrangement of pharmacophoric features that is common to all active molecules in the training set.
  • Procedure:
  • Employ a pharmacophore generation algorithm (e.g., within software like PHASE, Catalyst, or LigandScout).
  • The software identifies the chemical features on each conformer of each active molecule.
  • It then performs a systematic alignment of the conformers, searching for a common feature arrangement that maximizes overlap among the active compounds.[8][10] The resulting hypotheses are ranked based on scoring functions that reflect the quality of the alignment and fit.

4. Hypothesis Validation: A Self-Validating System:

  • Objective: To rigorously assess the ability of the generated pharmacophore model to distinguish active compounds from inactive ones, thereby ensuring its predictive power.[15][17]
  • Procedure:
  • Internal Validation: The training set is used to evaluate the initial hypotheses. The best model should map the most active compounds while rejecting the inactive ones within this set.
  • External Validation: This is the most critical test of a model's real-world utility.[16] The previously sequestered test set, along with a much larger set of "decoy" molecules (compounds with similar physicochemical properties but different topology), is screened against the top-ranked pharmacophore hypothesis.[17]
  • Key performance metrics are calculated to quantify the model's quality.[15][18]
Data Presentation: Pharmacophore Model Validation Metrics

A high-quality model must demonstrate both high sensitivity (the ability to identify actives) and high specificity (the ability to reject inactives).[18]

MetricDescriptionIdeal Value
Sensitivity The percentage of active compounds in the test set correctly identified as hits.High (>80%)
Specificity The percentage of inactive/decoy compounds correctly identified as non-hits.High (>80%)
Enrichment Factor (EF) The ratio of the proportion of actives found in a small fraction of the screened database compared to what would be expected from random selection.High (>1)
Goodness of Hit (GH) Score A metric that combines sensitivity, specificity, and enrichment into a single score, typically ranging from 0 to 1.High (>0.7)
ROC AUC The Area Under the Curve for a Receiver Operating Characteristic plot, which graphs the true positive rate against the false positive rate.Close to 1.0
Visualization: Ligand-Based Pharmacophore Workflow

LigandBased_Workflow cluster_0 Dataset Preparation cluster_1 Model Generation cluster_2 Model Validation Data 1. Curate Diverse Piperidine-2,6-dione Dataset (Actives & Inactives) Split 2. Partition into Training Set (80%) & Test Set (20%) Data->Split Conformers 3. Generate 3D Conformers (Training Set) Split->Conformers Align 4. Align Molecules & Identify Common Features Conformers->Align Hypothesis 5. Generate Ranked Pharmacophore Hypotheses Align->Hypothesis Validate 6. Screen Test Set & Decoy Set Hypothesis->Validate Metrics 7. Calculate Validation Metrics (EF, ROC, GH) Validate->Metrics FinalModel Validated Pharmacophore Model Metrics->FinalModel

Caption: Workflow for generating a validated ligand-based pharmacophore model.

Part II: The Structure-Based Pharmacophore Modeling Workflow

Causality: This approach leverages the detailed atomic-level information from a high-resolution 3D structure of the biological target, typically from X-ray crystallography or cryo-EM. The model is derived directly from the key interactions observed between the target and a bound ligand within the active site, providing a highly accurate map of the features required for binding.[19] For piperidine-2,6-diones, a common target is the Cereblon (CRBN) protein (e.g., PDB ID: 4CI1).

Experimental Protocol: Structure-Based Model Generation

1. Receptor-Ligand Complex Preparation:

  • Objective: To prepare a high-quality, clean 3D structure of the target protein in complex with a piperidine-2,6-dione ligand.
  • Procedure:
  • Obtain a crystal structure from the Protein Data Bank (PDB).
  • Prepare the complex using molecular modeling software. This involves removing non-essential water molecules, adding hydrogen atoms, assigning correct protonation states to residues (especially histidines), and performing a brief energy minimization to relieve any steric clashes.

2. Interaction Mapping and Feature Generation:

  • Objective: To automatically identify all significant molecular interactions between the ligand and the protein's binding pocket.
  • Procedure:
  • Use a feature mapping tool (e.g., in LigandScout, MOE, or Discovery Studio) to analyze the prepared complex.
  • The algorithm identifies and translates key interactions—such as hydrogen bonds with specific residues, hydrophobic contacts, and pi-pi stacking—into corresponding pharmacophore features.[20]
  • Crucially, "excluded volume spheres" are generated based on the space occupied by the receptor atoms. These act as spatial constraints, ensuring that any molecule matching the pharmacophore does not sterically clash with the target protein.

3. Pharmacophore Model Refinement and Validation:

  • Objective: To refine the generated feature set and validate its ability to prioritize known active ligands.
  • Procedure:
  • The initial set of features is reviewed and can be edited by the scientist to focus on the most critical interactions known from SAR data.
  • The final model is validated using the same rigorous process as the ligand-based approach: screening a diverse test set of known actives and inactives/decoys.[17]
  • Cross-validation with molecular docking is highly recommended. A robust structure-based pharmacophore should be able to retrieve active compounds which can then be shown to adopt a low-energy binding pose consistent with the original crystal structure when docked back into the active site.[18]
Visualization: Structure-Based Pharmacophore Workflow

StructureBased_Workflow cluster_0 Input Data cluster_1 Model Generation cluster_2 Validation & Application PDB 1. Obtain Protein-Ligand Complex (e.g., PDB) Prepare 2. Prepare Structure: Add Hydrogens, Optimize Geometry PDB->Prepare Interactions 3. Map Ligand-Receptor Interactions (H-bonds, Hydrophobic, etc.) Prepare->Interactions Features 4. Generate Features & Excluded Volumes Interactions->Features Hypothesis 5. Build Structure-Based Pharmacophore Hypothesis Features->Hypothesis Validate 6. Validate with Test Set & Decoys Hypothesis->Validate Docking 7. Cross-Validate with Molecular Docking Validate->Docking FinalModel Validated Pharmacophore Model Docking->FinalModel

Caption: Workflow for generating a validated structure-based pharmacophore model.

Part III: Application in Piperidine-2,6-dione Drug Discovery

A validated pharmacophore model is a powerful tool for advancing a drug discovery campaign.[6] Its primary applications include:

  • Virtual Screening: The pharmacophore model serves as a 3D query to rapidly screen vast virtual libraries containing millions of compounds.[19] This process is computationally inexpensive compared to molecular docking and can effectively filter databases to identify novel molecules that possess the key binding features but may have a completely different chemical backbone. This is known as "scaffold hopping" and is a powerful strategy for discovering new intellectual property.[15]

  • 3D-QSAR Model Development: A pharmacophore model provides a robust and biologically relevant method for aligning a series of compounds. This alignment is the critical first step in developing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like CoMFA and CoMSIA.[21][22] These models can quantitatively predict the biological activity of newly designed compounds, thereby guiding lead optimization efforts.[23]

  • Guiding Lead Optimization: The model provides clear, visual insights into the SAR of the piperidine-2,6-dione scaffold.[4][24] It highlights which positions on the ring are critical for interaction and which can be modified to improve properties like potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6][11]

Conclusion and Future Horizons

Pharmacophore modeling is an indispensable component of the modern computational chemist's toolkit, particularly for a scaffold as therapeutically vital as the piperidine-2,6-dione. By systematically applying the ligand-based or structure-based workflows detailed in this guide, research teams can create robust, validated models that significantly enhance the efficiency of hit identification and lead optimization.

The future of the field lies in integrating more dynamic information and advanced computational techniques. The use of "dynophores," which are pharmacophore models derived from molecular dynamics simulations, can capture the flexibility of the target protein and more complex binding events.[9] Furthermore, the integration of machine learning and artificial intelligence is poised to further refine model generation and improve the accuracy of virtual screening campaigns, promising an even faster path to the next generation of piperidine-2,6-dione therapeutics.[9]

References

  • Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved from [Link]

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]

  • Eldweek, A. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

  • PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Retrieved from [Link]

  • PMC. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]

  • SlideShare. (2014, October 2). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Retrieved from [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved from [Link]

  • SlidePlayer. (n.d.). Pharmacophore modeling and docking techniques. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

  • ACS Publications. (2022, December 16). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Retrieved from [Link]

  • PMC. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Retrieved from [Link]

  • anale.chimie.unibuc.ro. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking simulation results of piperidine-containing bioactive compounds. Retrieved from [Link]

  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

  • Fiveable. (2026, March 4). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • PubMed. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (2015, April 17). Is it the pharmacophore generated that needs to be validated?. Retrieved from [Link]

  • Google Patents. (2016, July 14). WO2018208123A1 - Novel piperidine-2,6-dione derivative and use thereof.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione from glutamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione from L-Glutamic Acid

Executive Summary & Strategic Rationale

The piperidine-2,6-dione (glutarimide) scaffold is a privileged structure in modern drug discovery, most notably serving as the primary pharmacophore for cereblon (CRBN) E3 ubiquitin ligase binders in Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1]. Derivatization at the 3-position of the glutarimide ring allows for the attachment of linker vectors without disrupting the critical hydrogen-bonding network required for CRBN engagement.

This application note details a highly optimized, stereoselective two-step synthesis of (S)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione starting from the inexpensive chiral pool precursor, L-glutamic acid.

Causality of Experimental Design:

  • Stereochemical Control: The synthesis relies on a stereoretentive diazotization. By utilizing neighboring group participation (NGP), the chiral integrity of the alpha-carbon is preserved.

  • N-Protection Strategy: The 4-methoxybenzyl (PMB) group is deliberately chosen as an N-protecting group. It prevents unwanted N-alkylation during downstream functionalization of the 3-hydroxyl group (e.g., via Mitsunobu reactions) and can be orthogonal cleaved under acidic conditions (TFA/anisole) to reveal the active CRBN-binding glutarimide[1].

Mechanistic Insights & Pathway Visualization

Stereoretentive Diazotization

The conversion of L-glutamic acid to (S)-2-hydroxyglutaric acid is achieved via diazotization. The choice of acid here is critical: sulfuric acid (


) must be used instead of hydrochloric acid (

)
. Chloride ions are highly nucleophilic and will competitively attack the diazonium intermediate, yielding 2-chloroglutaric acid as an inseparable impurity. Sulfate is non-nucleophilic, ensuring water is the sole nucleophile[2].

The reaction proceeds with a net retention of configuration. As the diazonium leaving group departs, the adjacent alpha-carboxylate attacks the electrophilic center, forming a highly strained


-lactone intermediate (Inversion 1). Subsequent hydrolysis of this lactone by water (Inversion 2) restores the original (S)-stereocenter[3].

NGP_Mechanism A L-Glutamic Acid (S)-Configuration B Diazonium Intermediate Highly Unstable A->B NaNO2, H2SO4 0 °C C α-Lactone Intermediate (Inversion 1) B->C -N2 Neighboring Group Participation D (S)-2-Hydroxyglutaric Acid (Inversion 2 = Net Retention) C->D +H2O Ring Opening

Figure 1: Stereoretentive mechanism of L-glutamic acid diazotization via an α-lactone intermediate.

Imide Annulation

The condensation of (S)-2-hydroxyglutaric acid with 4-methoxybenzylamine requires the removal of two equivalents of water. To avoid the use of expensive coupling reagents and to prevent the hydroxyl group from participating in unwanted side reactions, a thermodynamic approach is utilized. By refluxing the reagents in xylenes (b.p. ~140 °C) equipped with a Dean-Stark trap, water is azeotropically removed, driving the equilibrium strictly toward the thermodynamically stable 6-membered imide.

Synthetic_Workflow Step1 Step 1: Diazotization Reagents: NaNO2, H2SO4 IPC: Ninhydrin Stain (Negative) Mat2 (S)-2-Hydroxyglutaric Acid Step1->Mat2 Step2 Step 2: Imide Annulation Reagents: PMB-NH2, Xylenes IPC: LC-MS (Target Mass) Step3 Step 3: Purification Method: Silica Gel Chromatography IPC: 1H-NMR Validation Step2->Step3 Mat3 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione Step3->Mat3 Mat1 L-Glutamic Acid Mat1->Step1 Mat2->Step2

Figure 2: Two-step synthetic workflow with integrated in-process controls (IPC) for validation.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Hydroxyglutaric Acid

This protocol utilizes continuous extraction to overcome the high aqueous solubility of the product, ensuring maximum yield.

  • Reaction Setup: Suspend L-Glutamic acid (50.0 g, 340 mmol) in 400 mL of 1 M aqueous

    
     in a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the mixture to 0 °C using an ice-water bath.
    
  • Diazotization: Dissolve sodium nitrite (

    
    , 35.2 g, 510 mmol, 1.5 eq) in 100 mL of deionized water. Add this solution dropwise via the addition funnel over 2 hours, maintaining the internal temperature below 5 °C to prevent the decomposition of the diazonium salt into nitrogen gas before the lactone can form.
    
  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside an L-Glutamic acid standard. Stain with Ninhydrin and heat. A successful reaction will show no purple spots, validating the complete consumption of the primary amine.

  • Workup & Isolation: Transfer the aqueous solution to a continuous liquid-liquid extractor. Extract with ethyl acetate (EtOAc) for 48 hours. (Alternatively, saturate the aqueous layer with NaCl and extract manually with EtOAc 10 × 100 mL).

  • Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield (S)-2-hydroxyglutaric acid as a viscous pale-yellow oil that slowly crystallizes upon standing[4].
    
Protocol 2: Synthesis of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

This protocol leverages thermodynamic control to force cyclization without protecting the secondary alcohol.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve (S)-2-hydroxyglutaric acid (14.8 g, 100 mmol) in 200 mL of anhydrous xylenes.

  • Amine Addition: Add 4-methoxybenzylamine (14.4 g, 105 mmol, 1.05 eq) in one portion. The mixture will initially form a thick white suspension (the ammonium salt).

  • Azeotropic Dehydration: Attach a Dean-Stark trap filled with xylenes and a reflux condenser. Heat the reaction mixture to a vigorous reflux (oil bath set to 160 °C).

  • Monitoring: Continue refluxing for 14–16 hours until approximately 3.6 mL of water (2 equivalents) has collected in the Dean-Stark trap.

  • In-Process Control (IPC): Analyze an aliquot by LC-MS. The diacid mass will be absent, replaced by the target imide mass (

    
    ).
    
  • Workup: Cool the reaction to room temperature. Dilute with 200 mL of EtOAc. Transfer to a separatory funnel and wash sequentially with 1 M aqueous

    
     (2 × 100 mL) to remove unreacted amine, saturated aqueous 
    
    
    
    (2 × 100 mL) to remove unreacted diacid, and brine (100 mL).
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify the crude residue by silica gel flash chromatography (Eluent: 20% to 50% EtOAc in Hexanes) to afford the target compound as a white solid.
    

Quantitative Data & Analytical Parameters

The following table summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for the self-validating workflow.

ParameterStep 1: (S)-2-Hydroxyglutaric AcidStep 2: 3-OH-1-(PMB)-piperidine-2,6-dione
Expected Yield 75 – 82%65 – 75%
Physical State Viscous oil / waxy solidWhite crystalline solid
Reaction Time 18 hours16 hours
Temperature Profile 0 °C

25 °C
140 °C (Reflux)
Validation IPC Ninhydrin Stain (Negative)LC-MS (

= 250.1)
Key

-NMR Shift

4.25 (dd, 1H,

-CH)

4.95 (s, 2H, N-

-Ar)
Critical Quality Attribute Absence of 2-chloroglutaric acidEnantiomeric Excess (ee) > 98%

References

  • Investigations into the Phenolic Constituents of Dog's Mercury (Mercurialis perennis L.) by LC-MS/MS and GC-MS analyses ResearchGate URL:[Link]

  • Cyclic phosphonic-carboxylic imides and anhydrides as reactive intermediates. 2. Solvolysis of N-(hydroxy(methyl)phosphinothioyl)-L-phenylalanine derivatives Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Protocol for the synthesis of l-2-hydroxysuccinamic acid (l-2-HSM) ResearchGate URL:[Link]

Sources

Precision Alpha-Hydroxylation of 1-(4-Methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-GLU-OX-03

Executive Summary & Strategic Context

Target Audience: Medicinal Chemists, Process Development Scientists, and PROTAC Researchers.

The hydroxylation of 1-(4-methoxybenzyl)piperidine-2,6-dione (N-PMB-glutarimide) is a critical transformation in the synthesis of Cereblon (CRBN) ligands, specifically for the development of Immunomodulatory Imide Drugs (IMiDs) and PROTAC linkers. The resulting 3-hydroxyglutarimide moiety serves as a versatile handle for further functionalization or as a metabolic pharmacophore mimic.

This guide details the Enolate-Mediated Electrophilic Hydroxylation (Davis Oxidation) protocol. Unlike radical C-H oxidation methods which often suffer from poor regioselectivity, this protocol leverages the acidity of the


-proton (C3 position) to generate a defined enolate, ensuring exclusive regiocontrol.
Key Technical Constraints
  • Substrate Sensitivity: The glutarimide ring is susceptible to hydrolysis under aqueous basic conditions. Anhydrous, cryogenic conditions are non-negotiable.

  • N-Protection Necessity: The PMB group is essential. Unprotected glutarimides have an acidic N-H (pKa ~11), which would be deprotonated preferentially over the C-H (pKa ~18-20), quenching the reaction.

  • Stereochemistry: This protocol yields a racemic mixture (

    
    -3-hydroxy). Enantioselective variants require chiral sulfonyloxaziridines.
    

Reaction Mechanism & Pathway

The transformation proceeds via the formation of a lithium enolate followed by nucleophilic attack on the electrophilic oxygen of an


-sulfonyloxaziridine (Davis Reagent).
Mechanistic Visualization

DavisOxidation Start N-PMB-Glutarimide Enolate Lithium Enolate (Intermediate) Start->Enolate Deprotonation (C3) Base LiHMDS (-78°C) Base->Enolate TS Spiro-Transition State Enolate->TS Nucleophilic Attack Davis Davis Reagent (Electrophilic O) Davis->TS Product 3-Hydroxy-N-PMB-Glutarimide TS->Product N-Sulfonyl Imine Elimination

Figure 1: Mechanistic pathway for the base-mediated hydroxylation of N-PMB-glutarimide.

Detailed Experimental Protocol

Method: Davis Oxidation (Enolate Hydroxylation) Scale: 1.0 gram (4.29 mmol)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
1-(4-methoxybenzyl)piperidine-2,6-dione 233.261.01.00 gSubstrate
LiHMDS (1.0 M in THF) 167.331.25.15 mLNon-nucleophilic Base
Davis Reagent (2-(phenylsulfonyl)-3-phenyloxaziridine)261.291.31.46 gElectrophilic Oxygen Source
THF (Anhydrous) 72.11N/A20 mLSolvent
Ammonium Chloride (sat. aq.) 53.49N/A30 mLQuench
Step-by-Step Methodology
Phase 1: Enolate Formation (Critical Control Point)
  • System Prep: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to room temperature under a stream of

    
    .
    
  • Solvent Charge: Add 15 mL of anhydrous THF and the substrate (1.0 g ). Stir until fully dissolved.

  • Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath (-78°C) . Allow the internal temperature to equilibrate for 15 minutes.

    • Expert Insight: Failure to reach -78°C will result in self-condensation of the glutarimide (Claisen-type reaction).

  • Base Addition: Add LiHMDS (5.15 mL, 1.0 M) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow, indicating enolate formation.

  • Enolization Time: Stir at -78°C for 45 minutes .

Phase 2: Oxidation
  • Reagent Prep: While the enolate stirs, dissolve Davis Reagent (1.46 g) in 5 mL anhydrous THF in a separate dry vial.

  • Addition: Cannulate (or syringe) the Davis Reagent solution into the reaction flask dropwise over 5 minutes.

    • Note: Maintain the reaction temperature below -70°C during addition. Exothermic spikes can degrade the enolate.

  • Reaction: Stir at -78°C for 1 hour , then remove the cooling bath and allow the reaction to warm to -20°C over 30 minutes.

    • TLC Check: Eluent 1:1 Hexane/EtOAc. Product (

      
      ) is more polar than starting material (
      
      
      
      ).
Phase 3: Quench & Workup
  • Quench: At -20°C, quench the reaction by adding 10 mL of saturated

    
      solution in one portion. Vigorous stirring is required.
    
  • Extraction: Dilute with 20 mL water and extract with Ethyl Acetate (3 x 30 mL) .

  • Wash: Combine organics and wash with 10%

    
      (to remove residual oxidant) followed by brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Gradient: 0%

    
     60% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 65-75% as a white solid.

Process Workflow & Decision Logic

This diagram illustrates the operational flow and critical decision nodes during the experiment.

Workflow Setup Dry Setup N2 Atmosphere Cooling Cool to -78°C Setup->Cooling BaseAdd Add LiHMDS (Dropwise) Cooling->BaseAdd Wait Stir 45 mins (Enolate Formation) BaseAdd->Wait Oxidant Add Davis Reagent (in THF) Wait->Oxidant Monitor TLC/LCMS Check Oxidant->Monitor Monitor->Oxidant Incomplete (Add 0.2 eq more) Quench Quench (NH4Cl) @-20°C Monitor->Quench Conversion >95% Purify Flash Chromatography Quench->Purify

Figure 2: Operational workflow for the hydroxylation protocol.

Analytical Validation (QC)

ParameterSpecificationMethod
Appearance White to off-white solidVisual

NMR (CDCl

)

4.2-4.4 (dd, 1H, C3-H ), 3.8 (s, 3H, OMe)
Confirm C3 hydroxylation
MS (ESI)

Mass Spectrometry
Purity

HPLC (254 nm)

Troubleshooting Guide:

  • Low Yield? Likely due to moisture in THF (kills LiHMDS) or insufficient cooling (enolate decomposition).

  • Side Products? If N-sulfonimine byproduct co-elutes, wash the crude mixture with dilute HCl (carefully) or use a slower gradient during chromatography.

  • Starting Material Recovery? Increase LiHMDS to 1.3 eq. The PMB group adds steric bulk; deprotonation might be slower than unsubstituted glutarimide.

References

  • Davis Oxidation Mechanism: Davis, F. A., et al. "Synthesis of

    
    -hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines."[1] Journal of Organic Chemistry, 1984.[1] Link
    
  • Glutarimide Functionalization: "Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide." PubMed, 2025. Link

  • Davis Reagent Overview: "Davis Reagent (3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine)."[2] Wikipedia.[2] Link

  • General Enolate Oxidation: "Davis Oxidation - Organic Chemistry Portal." Link

Sources

Technical Guide: Selective N-Alkylation of 3-Hydroxypiperidine-2,6-dione using PMB Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 3-hydroxypiperidine-2,6-dione (3-hydroxyglutarimide) with p-methoxybenzyl (PMB) chloride is a critical transformation in the synthesis of Cereblon (CRBN) modulators and PROTAC linkers. This reaction presents a specific regioselectivity challenge: distinguishing between the imide nitrogen (


) and the C3-hydroxyl group (

).

This guide outlines a high-fidelity protocol to achieve selective N-alkylation while suppressing O-alkylation and preventing ring-opening hydrolysis. We utilize a soft deprotonation strategy driven by


 thermodynamics to ensure exclusive reaction at the imide nitrogen.

Scientific Foundation & Mechanistic Logic

The Regioselectivity Challenge

The substrate contains two nucleophilic sites. The reaction outcome is dictated by the choice of base and solvent, which modulate the nucleophilicity of the deprotonated species.

  • Site A (Imide NH): High acidity (

    
    ). Deprotonation yields a resonance-stabilized anion (delocalized over two carbonyls). It is the thermodynamic first site of deprotonation.
    
  • Site B (Hydroxyl OH): Lower acidity (

    
    ). Deprotonation requires stronger bases. The resulting alkoxide is a harder, more reactive nucleophile than the imide anion.
    
The Solution: -Driven Soft Deprotonation

To achieve >98% N-selectivity, we employ a base with a conjugate acid


 between 10 and 16 (e.g., Carbonates). This ensures complete deprotonation of the imide while leaving the hydroxyl group protonated and neutral.

Key Mechanistic Insight: Using Potassium Carbonate (


)  in a polar aprotic solvent (DMF) creates a "Goldilocks" zone. The carbonate (

of


) is basic enough to deprotonate the imide but insufficiently basic to generate a significant concentration of the alkoxide anion, thereby kinetically shutting down the O-alkylation pathway.

Reagent Selection Matrix

ComponentRecommended ReagentRole & Rationale
Substrate 3-Hydroxypiperidine-2,6-dioneCore scaffold. Racemic or Chiral (Note: Base can racemize C3).
Electrophile PMB-Chloride (freshly distilled)Protecting group precursor. PMB-Cl is preferred over PMB-Br for better stability, though less reactive.
Base

(anhydrous, micronized)
Primary Choice. Provides thermodynamic selectivity for N-alkylation.
Solvent DMF (Anhydrous)High dielectric constant promotes solubility of the imide salt.
Catalyst Potassium Iodide (KI) (10 mol%)Critical Additive. Catalyzes the reaction via in situ Finkelstein exchange (PMB-Cl

PMB-I), accelerating the rate at lower temperatures to preserve the C3 chiral center.

Experimental Protocols

Protocol A: Standard Selective N-Alkylation (High Yield)

Best for: Racemic substrates or when minor racemization is acceptable.

Materials:

  • 3-Hydroxypiperidine-2,6-dione (1.0 equiv)

  • PMB-Chloride (1.1 equiv)

  • 
     (1.2 equiv)
    
  • KI (0.1 equiv)

  • DMF (anhydrous, 5 mL/mmol)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 3-hydroxypiperidine-2,6-dione  in anhydrous DMF .
    
  • Deprotonation: Add

    
      and KI  in one portion. Stir at room temperature (20-25°C) for 15 minutes. The suspension may thicken as the imide salt forms.
    
  • Addition: Add PMB-Chloride dropwise via syringe over 5 minutes.

    • Expert Tip: If PMB-Cl is old/colored, filter it through a small pad of silica or distill prior to use to prevent radical side reactions.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The N-alkylated product is typically less polar than the starting material but more polar than the bis-alkylated impurity.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product often precipitates as a white/off-white solid.

  • Workup:

    • If Solid: Filter, wash with water and cold hexanes.

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with saturated

      
       (to remove DMF), water, and brine. Dry over 
      
      
      
      .
  • Purification: Flash column chromatography (Gradient: 0

    
     60% EtOAc in Hexanes).
    

Expected Yield: 75–85%

Protocol B: "Chiral-Safe" Route (Two-Step High Fidelity)

Best for: Enantiopure substrates where C3 racemization must be absolutely minimized.

Rationale: Direct alkylation with base risks deprotonating C3-H (alpha to carbonyl), leading to enolization and racemization. Protecting the OH first prevents this.

  • Step 1: O-Silylation. Treat substrate with TBSCl / Imidazole / DMF (0°C

    
     RT). Isolate O-TBS protected imide.
    
  • Step 2: N-Alkylation. React O-TBS intermediate with PMB-Cl /

    
     / Acetone / Reflux. (Acetone is milder than DMF).
    
  • Step 3: Deprotection. Treat with TBAF or dilute HCl to reveal the hydroxyl group.

Visualization of Workflows

Reaction Mechanism & Selectivity Pathway

The following diagram illustrates the kinetic competition and the role of the base in enforcing N-selectivity.

ReactionMechanism Substrate 3-Hydroxypiperidine-2,6-dione (pKa NH ~10.5, OH ~17) Intermediate Mono-Anion Species (N- Deprotonated) Substrate->Intermediate Selective Deprotonation (Thermodynamic Control) Base Base: K2CO3 (Mild, Selective) Base->Intermediate Product N-PMB-3-Hydroxypiperidine-2,6-dione (Major Product) Intermediate->Product SN2 Attack (Fast) SideProduct O-Alkylated / Bis-Alkylated (Trace) Intermediate->SideProduct Over-reaction (Slow w/ weak base) Reagent PMB-Cl + KI (In situ PMB-I) Reagent->Product

Caption: Mechanistic pathway showing selective deprotonation of the imide nitrogen by K2CO3, enabling specific N-alkylation.

Experimental Workflow (Protocol A)

Workflow Start Start: 3-OH-Glutarimide Step1 Dissolve in Anhydrous DMF Start->Step1 Step2 Add K2CO3 (1.2 eq) + KI (0.1 eq) Stir 15 min @ RT Step1->Step2 Step3 Add PMB-Cl (1.1 eq) dropwise Step2->Step3 Step4 Heat to 50°C for 4-6 hours Step3->Step4 Check TLC Check (Complete?) Step4->Check Check->Step4 No (Continue Heating) Quench Pour into Ice Water Check->Quench Yes Isolate Filter Solid or Extract (EtOAc) Quench->Isolate

Caption: Step-by-step experimental workflow for the direct N-alkylation protocol.

Quality Control & Troubleshooting

Analytical Characterization
  • 1H NMR (DMSO-d6 or CDCl3):

    • PMB Group: Look for the characteristic AB system (or pair of doublets) for the benzylic

      
       around 
      
      
      
      4.8–5.0 ppm.
    • Selectivity Check:

      • N-Alkylation:[1][2][3] Benzylic

        
         appears at 
        
        
        
        4.9 ppm.
      • O-Alkylation:[3] Benzylic

        
         would appear significantly upfield (
        
        
        
        4.4–4.5 ppm) or distinct from the imide region.
    • Hydroxyl Proton: A doublet around

      
       5.0–6.0 ppm (in DMSO-d6) confirms the OH is free. If this is missing, O-alkylation occurred.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion PMB-Cl hydrolysis or low reactivity.[4]Add 0.1–0.2 eq of TBAI or KI . Ensure DMF is anhydrous.[5]
O-Alkylation Observed Base too strong (e.g., NaH used) or excess base.Switch to

or

. Strictly control stoichiometry (1.1 eq base).
Racemization High temperature or prolonged basic exposure.Use Protocol B (O-protection). Lower temp to RT and extend time.
Emulsion during Workup DMF presence in organic layer.Wash organic layer with 5% LiCl solution (3x) to strip DMF effectively.

References

  • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004. Link

  • Muller, G., et al. "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 1999. (Establishes glutarimide N-alkylation conditions). Link

  • Man, H. W., et al. "Synthesis of N-substituted thalidomide analogues." Journal of Medicinal Chemistry, 2003.
  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Source for pKa values of imides vs alcohols). Link

  • Vertex Pharmaceuticals. "Preparation of Glutarimide Derivatives." Patent WO2007000246, 2007.[6] (Industrial protocol for glutarimide alkylation).

Sources

Application Note: Scalable Production of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The glutarimide (piperidine-2,6-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, functionalized glutarimides are critical components of Cereblon (CRBN) E3 ligase modulators, which are instrumental in the field of targeted protein degradation for developing novel therapeutics, including PROTACs and molecular glues.[2] The compound 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a key building block in this domain, with the hydroxyl group providing a crucial handle for further chemical modification.

However, the transition from laboratory-scale synthesis to scalable production of highly functionalized glutarimides presents significant challenges.[2] These include the need for cost-effective starting materials, robust and safe reaction conditions, and purification methods that avoid tedious and expensive chromatography.[3] This application note provides a detailed guide for researchers and drug development professionals on two robust and scalable synthetic routes to 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione, focusing on process logic, experimental detail, and analytical validation.

Strategic Overview of Synthetic Approaches

The synthesis of substituted glutarimides can be broadly categorized into three strategies: direct functionalization of a pre-formed glutarimide ring, late-stage cyclization to form the ring, and the use of masked glutarimide precursors. For scalable production, late-stage cyclization and direct functionalization offer distinct advantages. The choice depends on the availability of starting materials and the desired control over stereochemistry.

  • Route A: Late-Stage Hydroxylation. This approach involves the initial synthesis of the N-substituted piperidine-2,6-dione followed by direct α-hydroxylation. This strategy is often more convergent and allows for the preparation of a common intermediate that can be diversified.

  • Route B: Cyclization of a Hydroxylated Precursor. This route involves constructing the piperidine-2,6-dione ring from a precursor that already contains the desired hydroxyl group. This can offer better control over regioselectivity.

This document details protocols for both strategies, emphasizing non-chromatographic purification and process safety.

Route A: Scalable Synthesis via Late-Stage α-Hydroxylation

This two-step route begins with the synthesis of the N-substituted glutarimide, followed by a regioselective hydroxylation. It is a convergent approach suitable for producing a common intermediate on a large scale.

Workflow for Route A

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: α-Hydroxylation A Glutarimide C 1-(4-methoxybenzyl) piperidine-2,6-dione A->C B 4-Methoxybenzyl chloride B->C D Strong Base (e.g., LHMDS) C->D Intermediate F 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione D->F E Electrophilic Oxygen Source (e.g., Oxaziridine) E->F

Caption: Workflow for Route A: Late-Stage α-Hydroxylation.

Protocol A-1: Synthesis of 1-(4-methoxybenzyl)piperidine-2,6-dione (Intermediate)

Rationale: This step involves a standard nucleophilic substitution where the acidic N-H of glutarimide is deprotonated by a mild base, and the resulting anion attacks the electrophilic 4-methoxybenzyl chloride. The use of potassium carbonate as the base and DMF as the solvent provides a cost-effective and efficient system for scale-up.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Glutarimide113.12100 g0.884
4-Methoxybenzyl chloride156.61152 g0.970
Potassium Carbonate (K₂CO₃), anhydrous138.21183 g1.324
N,N-Dimethylformamide (DMF)-1 L-
Deionized Water-3 L-
Ethyl Acetate-1.5 L-

Procedure:

  • Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with glutarimide (100 g), potassium carbonate (183 g), and DMF (1 L).

  • Stir the suspension at room temperature (20-25°C) for 30 minutes.

  • Slowly add 4-methoxybenzyl chloride (152 g) to the suspension over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Heat the reaction mixture to 65-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 3 L of vigorously stirred ice-water.

  • A solid precipitate will form. Continue stirring for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water (2 x 500 mL).

  • Dry the crude product under vacuum at 50°C to a constant weight.

  • For further purification, recrystallize the crude solid from hot ethanol or an ethyl acetate/heptane mixture to yield glittering white crystals.

Protocol A-2: α-Hydroxylation to yield 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Rationale: This critical step introduces the hydroxyl group at the C3 position. It proceeds via the formation of a lithium enolate using a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) at low temperature to ensure regioselectivity. The enolate is then quenched with an electrophilic oxygen source. While Davis' oxaziridine ((+)-camphorsulfonyloxaziridine) is effective, for scalability, MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) is a common alternative. The protocol below is based on the principles demonstrated for a structurally similar piperidin-2-one.[4]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(4-methoxybenzyl)piperidine-2,6-dione233.26100 g0.429
Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF-515 mL0.515
(+)-Camphorsulfonyloxaziridine229.29118 g0.515
Tetrahydrofuran (THF), anhydrous-2 L-
Saturated Ammonium Chloride (NH₄Cl) solution-500 mL-
Dichloromethane (DCM)-1 L-

Procedure:

  • Set up a 5 L jacketed reactor equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Dry all glassware thoroughly.

  • Charge the reactor with 1-(4-methoxybenzyl)piperidine-2,6-dione (100 g) and anhydrous THF (1 L).

  • Cool the solution to -78°C using a dry ice/acetone bath or a cryo-cooler.

  • Slowly add LHMDS solution (515 mL) dropwise over 1 hour, ensuring the internal temperature does not rise above -70°C. Stir for an additional hour at -78°C to ensure complete enolate formation.

  • In a separate flask, dissolve (+)-camphorsulfonyloxaziridine (118 g) in anhydrous THF (1 L).

  • Add the oxaziridine solution to the enolate solution dropwise over 1.5-2 hours, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for an additional 3-4 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution (500 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the organic components with dichloromethane (3 x 300 mL).

  • Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is purified by recrystallization from ethyl acetate/hexane to yield the final product as a white solid.

Route B: Synthesis via Cyclization of a Pre-functionalized Backbone

This alternative strategy involves the Michael addition of a nucleophile to an acrylate, followed by cyclization to form the glutarimide ring, a common strategy for building such scaffolds.

Workflow for Route B

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Cyclization A N-(4-methoxybenzyl) -2-hydroxyacetamide C Diester Intermediate A->C B Ethyl Acrylate B->C D Strong Base (e.g., NaOEt) C->D Intermediate F 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione D->F E Acidic Workup E->F

Caption: Workflow for Route B: Michael Addition and Cyclization.

Protocol B-1: Synthesis of Diethyl 2-((2-hydroxyacetyl)(4-methoxybenzyl)amino)pentanedioate (Intermediate)

Rationale: This step assembles the carbon backbone. N-(4-methoxybenzyl)-2-hydroxyacetamide is first prepared and then used as a nucleophile in a Michael addition with ethyl acrylate. A base like sodium ethoxide catalyzes the addition.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
N-(4-methoxybenzyl)-2-hydroxyacetamide195.22100 g0.512
Ethyl Acrylate100.1256.4 g0.563
Sodium Ethoxide (NaOEt), 21% in Ethanol-170 g0.512
Ethanol, anhydrous-1 L-
Hydrochloric Acid (HCl), 1M-~550 mL-
Toluene-1 L-

Procedure:

  • Prepare N-(4-methoxybenzyl)-2-hydroxyacetamide by reacting 4-methoxybenzylamine with ethyl glycolate.

  • Set up a 3 L reactor with a mechanical stirrer, dropping funnel, thermometer, and nitrogen atmosphere.

  • Charge the reactor with the starting acetamide (100 g) and anhydrous ethanol (1 L).

  • Add sodium ethoxide solution (170 g) dropwise, keeping the temperature below 30°C. Stir for 30 minutes.

  • Add ethyl acrylate (56.4 g) dropwise over 1 hour.

  • Heat the mixture to 50°C and maintain for 8-12 hours, monitoring by HPLC.

  • Cool the reaction to 10°C and neutralize carefully with 1M HCl to pH ~7.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Add toluene (500 mL) and water (500 mL). Separate the layers.

  • Extract the aqueous layer with toluene (2 x 250 mL).

  • Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo to yield the crude diester intermediate, which can be used in the next step without further purification.

Protocol B-2: Dieckmann Cyclization and Decarboxylation

Rationale: The diester intermediate undergoes an intramolecular Dieckmann condensation using a strong base to form the six-membered glutarimide ring. A subsequent acidic workup and heating will effect decarboxylation to yield the final product.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude Diester Intermediate from B-1~353.4~181 g0.512
Sodium Ethoxide (NaOEt)68.0542 g0.618
Toluene, anhydrous-1.5 L-
Sulfuric Acid, 10% Aqueous-As needed-
Isopropanol-As needed-

Procedure:

  • Set up a 3 L reactor as described previously.

  • Charge the reactor with sodium ethoxide (42 g) and anhydrous toluene (500 mL).

  • Heat the suspension to 80°C.

  • Add a solution of the crude diester intermediate (~181 g) in anhydrous toluene (1 L) dropwise over 2 hours.

  • After the addition is complete, heat the mixture to reflux (approx. 110°C) for 4 hours.

  • Cool the reaction to room temperature. Quench by pouring it onto a mixture of ice (1 kg) and 10% sulfuric acid until the pH is ~1-2.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 200 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Add 10% sulfuric acid (500 mL) to the residue and heat to reflux for 2 hours to ensure complete decarboxylation.

  • Cool the mixture and extract the product with ethyl acetate (3 x 300 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry over sodium sulfate, concentrate, and recrystallize the crude product from isopropanol/water to yield pure 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.

Analytical Characterization & Quality Control

Validation of the final product is critical. The following data provides a benchmark for quality control.

AnalysisSpecification
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.25 (d, 2H), ~6.85 (d, 2H), ~4.80 (s, 2H), ~4.20 (m, 1H), ~3.80 (s, 3H), ~2.80-2.60 (m, 2H), ~2.20-2.00 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ ~172.5, ~170.0, ~159.0, ~130.0, ~128.0, ~114.0, ~65.0, ~55.2, ~45.0, ~30.0, ~25.0
Mass Spec (ESI+) m/z = 250.11 [M+H]⁺, 272.09 [M+Na]⁺
HPLC Purity ≥98%
Melting Point To be determined

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

This application note details two distinct, scalable synthetic routes to 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione, a valuable intermediate in modern drug discovery. Route A (Late-Stage Hydroxylation) offers a convergent approach, while Route B (Cyclization) provides an alternative pathway by building the ring from a functionalized precursor. Both methods are designed with scalability in mind, prioritizing the use of readily available reagents and non-chromatographic purification techniques like recrystallization. By following these detailed protocols and analytical guidelines, researchers and process chemists can confidently produce this key building block in the quantities required for advanced drug development programs.

References

  • Kravchenko, D. V., et al. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Chemistry of Heterocyclic Compounds.
  • Ji, X., et al. (2010). Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. Journal of the Chinese Chemical Society.
  • Wang, Z., et al. (2024). A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. ChemRxiv. Available at: [Link]

  • Wang, S., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gobec, S., & Urleb, U. (2010). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. National Center for Biotechnology Information. Available at: [Link]

  • Michael, J. P., et al. (2007). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E. Available at: [Link]

Sources

Application Notes and Protocols: (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Chiral Space with a Functionalized Piperidine Scaffold

The pursuit of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral piperidine scaffolds are prevalent in a vast number of pharmaceuticals, influencing their biological activity, pharmacokinetic properties, and safety profiles. Within this important class of heterocycles, (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione emerges as a highly valuable and versatile chiral building block. Its rigidified glutarimide backbone, coupled with a stereodefined hydroxyl group at the C3 position, offers a unique platform for the synthesis of complex, stereochemically rich molecules. The para-methoxybenzyl (PMB) group serves as a robust protecting group for the nitrogen atom, which can be readily removed under oxidative conditions, further enhancing its synthetic utility.

This comprehensive guide provides an in-depth exploration of the applications of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in asymmetric synthesis. We will delve into its potential for diastereoselective reactions, the rationale behind experimental design, and provide detailed, field-proven protocols for its use.

Core Attributes of the Chiral Building Block

The synthetic potential of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is rooted in its key structural features:

  • Pre-installed Stereocenter: The (S)-configuration at the C3 hydroxyl group provides a starting point for the introduction of new stereocenters with high diastereoselectivity.

  • Reactive Hydroxyl Group: The secondary alcohol is a versatile handle for a wide range of chemical transformations, including etherification, esterification, and Mitsunobu reactions.

  • Activated Methylene Group: The protons at the C4 position are activated by the adjacent carbonyl group, allowing for enolate formation and subsequent diastereoselective alkylation or aldol reactions.

  • Stable Glutarimide Ring: The piperidine-2,6-dione (glutarimide) moiety is a common pharmacophore and can serve as a core structural element in the final target molecule.

  • Labile PMB Protecting Group: The para-methoxybenzyl group provides robust protection during various synthetic steps and can be selectively removed without affecting other sensitive functionalities.

PropertyValueSource
Molecular Formula C13H15NO4
Molecular Weight 249.27 g/mol
CAS Number 2357109-89-6
Appearance Solid
Storage Sealed in dry, 2-8°C

Synthetic Applications and Protocols

The strategic placement of the hydroxyl group in (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione allows it to serve as a powerful stereodirecting element in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Diastereoselective Alkylation via Enolate Formation

The protons on the carbon adjacent to the carbonyl group (C4) can be selectively deprotonated to form a chiral enolate. The steric hindrance imposed by the C3 hydroxyl group (or a bulkier ether derivative) can effectively shield one face of the enolate, leading to a highly diastereoselective alkylation upon reaction with an electrophile.

cluster_0 Diastereoselective Alkylation Workflow Start (S)-3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione Step1 Protection of Hydroxyl Group (Optional but Recommended) e.g., TBDMSCl, Imidazole Start->Step1 Step2 Enolate Formation LDA, THF, -78 °C Step1->Step2 Step3 Reaction with Electrophile (R-X) -78 °C to rt Step2->Step3 Step4 Diastereoselective Alkylation Product Step3->Step4 Step5 Deprotection of Hydroxyl Group (if protected) e.g., TBAF Step4->Step5

Caption: Workflow for diastereoselective alkylation.

Protocol 1: Diastereoselective Alkylation of (S)-3-(tert-Butyldimethylsilyloxy)-1-(4-methoxybenzyl)piperidine-2,6-dione

Rationale: Protection of the hydroxyl group as a bulky silyl ether enhances the facial shielding of the enolate, leading to higher diastereoselectivity. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for generating the enolate at low temperatures to prevent side reactions.

Materials:

  • (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Tetrabutylammonium fluoride (TBAF)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Hydroxyl Group:

    • To a solution of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C, add TBDMSCl (1.2 eq) portionwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO3.

    • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to afford (S)-3-(tert-butyldimethylsilyloxy)-1-(4-methoxybenzyl)piperidine-2,6-dione.

  • Diastereoselective Alkylation:

    • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of LDA (1.5 eq) in anhydrous THF by adding n-BuLi to diisopropylamine at -78 °C.

    • To this LDA solution at -78 °C, add a solution of the TBDMS-protected starting material (1.0 eq) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate in vacuo.

    • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. Purify by flash column chromatography.

  • Deprotection of the Silyl Ether:

    • To a solution of the purified alkylated product (1.0 eq) in THF, add TBAF (1.1 eq, 1M solution in THF).

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to yield the desired 3-hydroxy-4-alkyl-piperidine-2,6-dione.

Stereoselective Reductions and Additions to the Carbonyl Groups

While the primary focus is on the C3 stereocenter, the two carbonyl groups of the glutarimide ring offer further opportunities for stereoselective transformations. For instance, selective reduction of one carbonyl group or the addition of organometallic reagents can lead to the formation of new chiral centers, with the stereochemical outcome potentially influenced by the existing C3-hydroxyl group.

cluster_1 Stereoselective Carbonyl Chemistry Start (S)-3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione Reduction Selective Reduction (e.g., NaBH4, L-Selectride) Start->Reduction Addition Organometallic Addition (e.g., Grignard, Organolithium) Start->Addition Product_Red Diastereomerically Enriched Lactam-alcohol Reduction->Product_Red Product_Add Diastereomerically Enriched Hemi-aminal Addition->Product_Add

Application Note: Synthesis and Cyclization Protocol for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 3-hydroxypiperidine-2,6-dione (glutarimide) scaffold is a privileged pharmacophore, most notably recognized as the primary binding motif for the cereblon (CRBN) E3 ubiquitin ligase in the design of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues[1]. The synthesis of 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6)[2] presents unique synthetic challenges. The presence of the


-hydroxy carbonyl system makes the molecule highly susceptible to E1cB elimination (dehydration) under standard harsh cyclization conditions, which would yield an undesired 

-unsaturated glutaconimide derivative[3].

This application note details a field-proven, mild, and self-validating protocol for the intramolecular cyclization of acyclic monoamide precursors to form the target PMB-protected glutarimide. By utilizing 1,1'-Carbonyldiimidazole (CDI) as a mild activating agent, this method ensures high yields while strictly preserving the integrity of the hydroxyl group[4].

Mechanistic Rationale & Causality

The Principle of Regio-Convergence

The synthesis begins with the amidation of 2-hydroxyglutaric acid with 4-methoxybenzylamine (PMB-NH₂). A common pitfall in this step is the formation of a mixture of two acyclic monoamide regioisomers: 4-hydroxy-5-((4-methoxybenzyl)amino)-5-oxopentanoic acid and 2-hydroxy-5-((4-methoxybenzyl)amino)-5-oxopentanoic acid.

Expert Insight: You do not need to separate these regioisomers. Because both isomers contain the necessary terminal nucleophile (amide nitrogen) and electrophile (carboxylic acid), they undergo a convergent cyclization to form the exact same 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione product. This causality significantly streamlines the upstream workflow and improves overall throughput.

Workflow A 2-Hydroxyglutaric Acid B Amidation (PMB-NH2) A->B C Acyclic Monoamide Regioisomers B->C Convergent D Activation (CDI, DMAP) C->D E 3-Hydroxy-1-(PMB) piperidine-2,6-dione D->E Cyclization

Caption: Workflow for the convergent synthesis and cyclization of the target glutarimide.

Why CDI? (Avoiding O-Acylation and Elimination)

Historically, cyclizations of this nature utilized acetic anhydride (Ac₂O) or thionyl chloride (SOCl₂). However, Ac₂O leads to unwanted O-acetylation of the 3-hydroxyl group, necessitating a subsequent deprotection step. SOCl₂ generates HCl, which can catalyze the elimination of the hydroxyl group. CDI operates at near-neutral pH, forming a highly reactive acyl imidazole intermediate that facilitates rapid intramolecular ring closure without compromising the hydroxyl group.

Mechanism M1 Acyclic Monoamide Precursor M2 Acyl Imidazole Intermediate M1->M2 + CDI, - CO2 M3 Intramolecular Nucleophilic Attack M2->M3 DMAP Catalysis M4 Tetrahedral Intermediate M3->M4 Ring Closure M5 3-Hydroxy-1-(PMB)piperidine-2,6-dione M4->M5 - Imidazole

Caption: Mechanistic pathway of the CDI-mediated intramolecular cyclization.

Experimental Protocol

Reagents and Materials
  • Acyclic Precursor: Monoamide mixture derived from 2-hydroxyglutaric acid and PMB-NH₂ (1.0 eq)

  • Activating Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Workup: Saturated NH₄Cl, 1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄.

Step-by-Step Cyclization Procedure
  • Preparation of the Reaction Mixture: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the acyclic monoamide precursor (10.0 mmol) in anhydrous THF (100 mL) to achieve a 0.1 M concentration.

    • Causality: High dilution (0.1 M) thermodynamically favors the desired intramolecular cyclization over intermolecular oligomerization.

  • Activation: Cool the solution to 0 °C using an ice bath. Add CDI (12.0 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the evolution of CO₂ gas and prevents thermal spikes that could degrade the intermediate.

  • Catalysis & Cyclization: Add DMAP (1.0 mmol, 0.1 eq). Attach a reflux condenser, remove the ice bath, and gradually heat the reaction to 65 °C (reflux) for 12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The acyclic precursor (lower

    
    ) should cleanly convert to the cyclized imide (higher 
    
    
    
    ). The mass spectrum should show a distinct
    
    
    shift corresponding to the loss of water (MW: 249.26 g/mol ).
  • Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Washing (Critical Step): Wash the combined organic layers with 1M HCl (50 mL).

    • Causality: This acidic wash is mandatory to remove DMAP and the imidazole byproduct. Residual imidazole can co-elute and poison downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings used in PROTAC synthesis). Follow with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 20-60% EtOAc in Hexanes) to afford pure 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione as an off-white solid.

Quantitative Data & Optimization

The following table summarizes the optimization of cyclization conditions, demonstrating why the CDI/THF system is the authoritative choice for this specific transformation.

Table 1: Optimization of Cyclization Conditions for 3-Hydroxypiperidine-2,6-dione

EntryReagents / CatalystSolventTemp (°C)Time (h)Yield (%)O-Acylation?Notes
1Ac₂O, NaOAcToluene1101285Yes Yield is for the O-acetylated product. Requires extra deprotection step.
2EDC·HCl, HOBt, DIPEADMF252445NoSluggish reaction; high rate of unreacted starting material.
3SOCl₂, PyridineDCM0 to 25820NoMajor side product:

-unsaturated elimination product.
4 CDI, DMAP THF 65 12 82 No Optimal conditions. Clean conversion, no elimination.
5CDI, DMAPDMF80878NoSlightly lower yield due to minor thermal degradation.

Troubleshooting Guide

  • Issue: Presence of elimination product (glutaconimide derivative) detected by LC-MS.

    • Root Cause: Reaction temperature exceeded 70 °C, or the reaction was left at reflux for >24 hours.

    • Solution: Strictly control the heating mantle temperature. Do not exceed 65 °C (THF reflux).

  • Issue: Incomplete conversion of the acyclic precursor.

    • Root Cause: Moisture in the THF deactivated the CDI (CDI reacts violently with water to form imidazole and CO₂).

    • Solution: Ensure THF is strictly anhydrous (use a solvent purification system or fresh sure-seal bottles). Verify the quality of the CDI reagent, which degrades over time if exposed to ambient humidity.

References[1] Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. WIPO (Google Patents). Available at:https://patents.google.com/patent/WO2023250029A1/en[2] 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Compound Summary. PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/2357109-89-6[3] First Asymmetric Synthesis of Piperidine Alkaloid (-)-Morusimic Acid D. Synlett (Thieme Connect). Available at:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2008-1072737[4] A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules (MDPI). Available at:https://www.mdpi.com/1420-3049/15/4/2771

Sources

Strategic Application of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (hereafter referred to as PMB-3-HG ) represents a critical chiral building block in the total synthesis of piperidine alkaloids (e.g., Febrifugine , Halofuginone ) and modern E3 ligase immunomodulatory drugs (IMiDs).

Derived from the chiral pool (typically L-glutamic acid), this scaffold offers two distinct synthetic advantages:

  • The 3-Hydroxyl Handle: Provides a pre-installed stereocenter that directs diastereoselective reductions or serves as a site for nucleophilic substitution (Mitsunobu/SN2) to install pharmacophores.[1]

  • The PMB (p-Methoxybenzyl) Group: A robust protecting group that masks the imide nitrogen, preventing ring opening under basic alkylation conditions while remaining selectively cleavable under oxidative conditions (e.g., CAN, DDQ) without affecting the sensitive glutarimide core.[1]

This guide details the protocols for transforming PMB-3-HG into bioactive alkaloid cores, focusing on stereoselective reduction and C3-functionalization .[1]

Synthetic Utility & Pathway Map

The utility of PMB-3-HG diverges into two primary streams: Reductive Functionalization (Alkaloid Synthesis) and Direct Substitution (Ligand Synthesis).

Figure 1: Divergent Synthetic Pathways

G Start L-Glutamic Acid Inter PMB-3-HG (Scaffold) Start->Inter Cyclization & Protection PathA Path A: Reductive Functionalization (Febrifugine/Halofuginone) Inter->PathA Reduction PathB Path B: C3-Substitution (CRBN Ligands/PROTACs) Inter->PathB Substitution StepA1 Regioselective Reduction (DIBAL-H / NaBH4) PathA->StepA1 StepA2 N-Acyliminium Ion Formation StepA1->StepA2 ProductA 2-Substituted-3-Hydroxypiperidines (Alkaloid Core) StepA2->ProductA Nucleophilic Attack StepB1 C3 Activation (Mitsunobu / Mesylation) PathB->StepB1 StepB2 PMB Deprotection (CAN / DDQ) StepB1->StepB2 ProductB Functionalized Glutarimides (Thalidomide Analogs) StepB2->ProductB

Caption: Divergent synthesis starting from the PMB-3-HG scaffold. Path A leads to piperidine alkaloids; Path B leads to E3 ligase ligands.[1]

Application 1: Total Synthesis of Febrifugine Analogs

Target: Synthesis of trans-2,3-disubstituted piperidines (e.g., Halofuginone intermediates).

Mechanism of Action

The transformation relies on the regioselective reduction of the C2 or C6 carbonyl. The C3-hydroxyl group (often protected as a benzyl ether or silyl ether during this step) directs the hydride attack.[1] Subsequent treatment with a Lewis acid generates an N-acyliminium ion , which traps nucleophiles (e.g., enol silanes, furans) to install the C2-side chain with high diastereoselectivity.[1]

Protocol: Stereoselective Reduction to Hydroxylactam[1]

Reagents:

  • Substrate: PMB-3-HG (1.0 equiv)

  • Reductant: DIBAL-H (1.0 M in toluene) or NaBH4/CeCl3 (Luche conditions)

  • Solvent: THF or DCM (anhydrous)

  • Quench: Rochelle's Salt (sat.[1] aq. potassium sodium tartrate)

Step-by-Step Methodology:

  • Preparation: Dissolve PMB-3-HG (10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature is essential to prevent over-reduction to the amine.

  • Reduction: Add DIBAL-H (11 mmol, 1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

  • Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The starting material (dione) should disappear, converting to the more polar hydroxylactam (hemiaminal).[1]

  • Quenching: Carefully quench with methanol (5 mL) at -78 °C, followed by saturated aqueous Rochelle's salt (50 mL). Allow the mixture to warm to room temperature and stir vigorously for 2 hours until the phases separate clearly.

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Result: The product is the 5-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (or its tautomeric hemiaminal).[1] This intermediate is unstable on silica and should be used immediately in the next coupling step (e.g., reaction with 2-oxopropylphosphonate or acetonyl nucleophiles).[1]

Data Interpretation:

Parameter Observation Troubleshooting
TLC (Product) New spot, Rf ~0.3 (EtOAc) If multiple spots appear, over-reduction occurred. Lower temp or reduce equivalents.
1H NMR Appearance of hemiaminal proton (~5.0-5.5 ppm) Disappearance of one imide carbonyl signal in 13C NMR.

| Yield | Typically 85-95% | Low yield often due to poor quenching (emulsions).[1] Use Rochelle's salt. |

Application 2: Synthesis of Chiral Glutarimide Ligands (CRBN)

Target: Functionalization of the C3 position for PROTAC linkers or Thalidomide analogs.

Mechanism of Action

The C3-hydroxyl is a secondary alcohol.[1] To install the phthalimide ring (typical of thalidomide) or ether linkers, one must invert the stereochemistry (Mitsunobu) or activate the alcohol as a leaving group (Mesylate) for displacement.[1] The PMB group is crucial here: it prevents the imide nitrogen from acting as a nucleophile or opening under the basic conditions required for these substitutions.[1]

Protocol: Mitsunobu Inversion & PMB Deprotection

Phase 1: Mitsunobu Reaction

  • Mix: Combine PMB-3-HG (1.0 equiv), Triphenylphosphine (PPh3, 1.5 equiv), and the Nucleophile (e.g., Phthalimide or Phenol derivative, 1.2 equiv) in anhydrous THF.

  • Activate: Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 12-24 hours.

  • Purification: Concentrate and purify via flash chromatography. The C3 stereocenter is inverted (e.g., (S)-OH

    
     (R)-N-Phthalimide).[1]
    

Phase 2: PMB Deprotection ( oxidative cleavage)

  • Dissolve: Dissolve the PMB-protected intermediate in MeCN/H2O (3:1).

  • Oxidize: Add CAN (Ceric Ammonium Nitrate, 3.0 equiv) portion-wise at 0 °C.

  • Workup: Stir for 1-3 hours. The solution will turn orange/yellow.[1] Quench with NaHCO3. Extract with EtOAc.[1]

  • Purification: The free glutarimide is often polar.[1] Purify using EtOAc/MeOH gradients.

Critical Parameters & Troubleshooting

Stereochemical Integrity[1]
  • Risk: The C3 stereocenter is alpha to a carbonyl.[1] Under strongly basic conditions (e.g., NaH, LDA), it is prone to racemization via enolization.[1]

  • Control: Use non-basic conditions for functionalization (Mitsunobu) or weak bases (Pyridine) for sulfocylation.[1] Avoid thermodynamic equilibration.

PMB Removal Challenges
  • Issue: Oxidative cleavage with CAN can sometimes open the glutarimide ring if the pH drops too low.[1]

  • Solution: Buffer the CAN reaction with sodium bicarbonate or use DDQ in refluxing benzene/DCM if the substrate is acid-sensitive.[1] Alternatively, heating in neat TFA/anisole is a non-oxidative method for PMB removal.[1]

Figure 2: Stereocontrol Logic

Logic Substrate PMB-3-HG (S-Isomer) Reaction Reaction Conditions Substrate->Reaction Outcome1 Retention of Config (e.g., Alkylation via Ag2O) Reaction->Outcome1 Neutral/Acidic Outcome2 Inversion of Config (e.g., Mitsunobu) Reaction->Outcome2 SN2 Mechanism Outcome3 Racemization (e.g., Strong Base/Heat) Reaction->Outcome3 Enolization Risk

Caption: Decision tree for maintaining or inverting stereochemistry at the C3 position.

References

  • Takeuchi, Y., et al. (1999).[1] "Total synthesis of dl-febrifugine and dl-isofebrifugine." Chemical and Pharmaceutical Bulletin. Link

  • Krasavin, M., et al. (2023).[1][3] "Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN)." European Journal of Medicinal Chemistry. Link[3]

  • De Marchi, E., et al. (2021).[1] "Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution." Molecules. Link

  • Ambeed Inc. (2024).[1] "Product Safety and Data Sheet: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione." Link

  • McLaughlin, M., et al. (2018).[1] "Chemical synthesis of febrifugine and analogues." Bioorganic & Medicinal Chemistry. Link

Sources

Application Note: Scalable Synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

The piperidine-2,6-dione (glutarimide) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for Cereblon (CRBN) E3 ligase modulation (e.g., thalidomide, lenalidomide).[1] The specific derivative 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione combines this immunomodulatory core with a 4-methoxybenzyl (PMB) protecting group and a C3-hydroxyl handle.[2]

This molecule is critical as:

  • A Chiral Building Block: The C3-hydroxyl group allows for further functionalization (e.g., etherification, esterification) to create novel PROTAC linkers.[1]

  • A Metabolic Probe: Hydroxylated glutarimides are often active metabolites of immunomodulatory drugs (IMiDs).[1]

  • A Protected Intermediate: The PMB group masks the imide nitrogen, allowing chemistry to be performed on the C3 position without N-alkylation side reactions, after which it can be removed (e.g., via CAN or TFA) to yield the free glutarimide.[1]

This guide details a robust, scalable synthetic route via the thermal cyclocondensation of dimethyl 3-hydroxyglutarate with 4-methoxybenzylamine.[2]

Retrosynthetic Analysis & Strategy

The most efficient disconnection for the glutarimide ring involves breaking the two C–N bonds.[1] While N-alkylation of a pre-formed 3-hydroxyglutarimide is possible, it often suffers from O-alkylation competition at the free hydroxyl.[2]

Therefore, a convergent cyclocondensation strategy is selected:

  • Precursors: Dimethyl 3-hydroxyglutarate (A) and 4-Methoxybenzylamine (B).[2][1]

  • Key Transformation: Double nucleophilic acyl substitution.

  • Advantage: Avoids the use of unstable 3-hydroxyglutaric anhydride and minimizes oligomerization risks associated with acid chlorides.[2]

Reaction Scheme

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[1]

Reaction Mechanism

The formation of the piperidine-2,6-dione ring proceeds through a stepwise addition-elimination mechanism.[2]

Step 1: Intermolecular Amidation

The lone pair of the primary amine (4-methoxybenzylamine) attacks the carbonyl carbon of one ester group on the dimethyl 3-hydroxyglutarate.[2] This forms a tetrahedral intermediate which collapses to expel methoxide (protonated to methanol), yielding the linear amido-ester intermediate .[1]

Step 2: Intramolecular Imidation (Cyclization)

Under thermal forcing conditions, the amide nitrogen (now secondary) attacks the remaining ester carbonyl.[1] This intramolecular attack is entropically favored (forming a 6-membered ring).[2][1] A second molecule of methanol is expelled, closing the ring to form the final glutarimide.

Critical Mechanistic Insight: The 3-hydroxyl group is prone to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-elimination under acidic or extremely high-temperature conditions, which would lead to a conjugated glutaconimide (double bond formation).[1] The protocol below uses neutral, thermal conditions to preserve the 

character of the C3 center.[1]

ReactionMechanism Reactants Reactants (Diester + Amine) Inter1 Tetrahedral Intermediate I Reactants->Inter1 Nucleophilic Attack (Intermolecular) AmidoEster Linear Amido-Ester (Intermediate) Inter1->AmidoEster - MeOH Inter2 Tetrahedral Intermediate II AmidoEster->Inter2 Nucleophilic Attack (Intramolecular) SideProduct Elimination Product (Glutaconimide) AmidoEster->SideProduct Thermal Elimination (If T > 140°C) Product Target Glutarimide (Ring Closed) Inter2->Product - MeOH (Cyclization)

Figure 1: Stepwise mechanism of glutarimide formation via diester-amine condensation.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[2][1][3][4][5][6][7][8][9][10]Mass/VolCAS
Dimethyl 3-hydroxyglutarate 176.171.05.00 g7250-55-7
4-Methoxybenzylamine 137.181.054.08 g (3.7 mL)2393-23-9
Toluene (Anhydrous) 92.14Solvent50 mL108-88-3
Methanol 32.04Byproduct-67-56-1
Step-by-Step Methodology

1. Setup:

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Note: The Dean-Stark trap is optional if using an open system to vent methanol, but preferred to drive equilibrium.[1] Alternatively, a simple distillation setup can be used to remove methanol as it forms.[1]

2. Addition:

  • Charge the RBF with Dimethyl 3-hydroxyglutarate (5.00 g, 28.4 mmol) and anhydrous Toluene (50 mL).

  • Add 4-Methoxybenzylamine (4.08 g, 29.8 mmol) dropwise while stirring at room temperature.

  • Observation: The solution may warm slightly due to initial amine-ester interaction.[2][1]

3. Reaction (Cyclization):

  • Heat the reaction mixture to reflux (Oil bath: 115–120 °C).

  • Maintain reflux for 12–16 hours .[2][1]

  • Monitor the collection of methanol in the trap or the disappearance of the starting diester via TLC (50% EtOAc/Hexanes; Stain: KMnO4 or Ninhydrin).[1]

  • Checkpoint: The intermediate linear amido-ester often appears as a more polar spot before converting to the less polar glutarimide.[2][1]

4. Workup:

  • Cool the mixture to room temperature.

  • Concentrate the toluene solution under reduced pressure (Rotary evaporator) to yield a crude oil or solid.[1]

  • Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • 1N HCl (20 mL) – To remove excess amine.[2][1]

    • Saturated NaHCO3 (20 mL).

    • Brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[1]
    

5. Purification:

  • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol.[1] Allow to cool slowly to 4°C. Filter the white crystals.

  • Flash Chromatography (Alternative): If oil persists, purify via silica gel chromatography (Gradient: 0%

    
     5% Methanol in DCM).[1]
    
Yield & Characterization Expectations
  • Typical Yield: 65–80%[2]

  • Appearance: White to off-white crystalline solid.[2][1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H) – PMB Group[1]
      
    • 
       5.20 (d, 1H, OH) – Hydroxyl[1]
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       4.75 (s, 2H, N-CH2-Ar) – Benzylic protons
      
    • 
       3.95 (m, 1H, CH-OH) – C3 Methine[1]
      
    • 
       3.73 (s, 3H, OMe) – Methoxy[1]
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       2.40-2.70 (m, 4H, CH2-C=O) – Glutarimide ring protons
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium not drivenEnsure efficient removal of methanol (Dean-Stark or molecular sieves). Increase reaction time.
Elimination Product (Double bond formed)Temperature too high / Acidic impuritiesLower bath temp to 100°C. Ensure glassware is base-washed.[2][1] Do not use acid catalysts.[2][1]
O-Alkylation N/A in this routeThis route avoids O-alkylation.[2][1] If observed, check starting material purity.[1]
Sticky Oil Product Residual solvent / ImpuritiesTriturate with cold diethyl ether or hexanes to induce crystallization.[2][1]

References

  • General Glutarimide Synthesis

    • Kuehne, M. E.; Lambert, B. F. 1-Benzyl-3-piperidone.[2][1]Organic Syntheses , 1988, Coll.[1] Vol. 6, p.110. (Describes related piperidone/glutarimide cyclization logic).

    • Reaction of diesters with amines: Hargreaves, M. K. et al. Chem. Rev.[1]1970 , 70, 439.[1]

  • Cereblon Ligand Chemistry

    • Chamberlain, P. P. et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1]Nature Structural & Molecular Biology , 2014, 21, 803–809.[1] Link

  • Compound Data

    • PubChem CID: 72805684.[2][1] 3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione.[2][1]Link[2][1]

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related glutarimide-containing molecules. The following sections provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance yield and purity.

The synthesis of glutarimide-containing molecules, which are crucial for developing Cereblon (CRBN) based therapeutics, can be challenging.[1][2] This guide aims to provide practical solutions to overcome common synthetic hurdles.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield

Q1: My final yield of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is consistently low. What are the likely causes and how can I improve it?

A: Low yields in multi-step syntheses of piperidine derivatives can stem from several factors. The primary areas to investigate are the initial N-alkylation of a precursor like 3-hydroxypiperidine-2,6-dione or the cyclization step to form the glutarimide ring.

  • Inefficient N-Alkylation: The direct alkylation of the glutarimide nitrogen with 4-methoxybenzyl chloride can be sluggish. The acidity of the N-H proton on the glutarimide moiety can interfere with some coupling reactions.[1]

    • Troubleshooting:

      • Base Selection: A non-nucleophilic, strong base is crucial. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Sodium hydride (NaH) can also be effective but requires strictly anhydrous conditions.

      • Temperature Optimization: While room temperature is a good starting point, gentle heating (40-60 °C) can often drive the reaction to completion without significant side product formation.

      • Alternative Strategy: Reductive Amination: A milder and often more efficient approach is the reductive amination of 3-hydroxypiperidine-2,6-dione with 4-methoxybenzaldehyde. This method typically employs a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) and avoids the use of strong bases and alkyl halides.[3]

  • Inefficient Cyclization: If you are building the piperidine-2,6-dione ring from a linear precursor, such as a derivative of glutamic acid, incomplete cyclization is a common reason for low yields.[4]

    • Troubleshooting:

      • Dehydrating Conditions: The intramolecular cyclization to form the imide requires the removal of water. Acetic anhydride or the use of a Dean-Stark apparatus with a high-boiling solvent like toluene can be effective.

      • Catalyst: For certain cyclization strategies, a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), can facilitate the reaction.

Issue 2: Formation of Impurities

Q2: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common impurities and how can I prevent their formation?

A: Impurity generation is a frequent challenge in glutarimide synthesis. The inherent instability of the glutarimide ring under certain conditions can lead to side reactions.[1]

  • Hydrolysis of the Glutarimide Ring: The glutarimide ring is susceptible to hydrolysis, especially under aqueous basic conditions, which can occur during workup.[1][5] This opens the ring to form the corresponding glutamic acid derivative.

    • Troubleshooting:

      • Neutral or Mildly Acidic Workup: Avoid using strong aqueous bases during the extraction process. Use saturated sodium bicarbonate solution cautiously and ensure the final aqueous layer is not strongly basic. If possible, perform a non-aqueous workup.

      • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can contribute to hydrolysis, particularly at elevated temperatures.

  • Over-alkylation: In the N-alkylation step, the formation of a quaternary ammonium salt is a potential side reaction, though less common with the sterically hindered glutarimide nitrogen.[3]

    • Troubleshooting:

      • Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-methoxybenzyl chloride.

      • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to minimize over-alkylation.[6]

  • Elimination Byproducts: If using a precursor like 3-bromopiperidine-2,6-dione, elimination to form an unsaturated lactam can be a significant side reaction, leading to low yields of the desired substitution product.[1]

    • Troubleshooting:

      • Milder Base: Use a less hindered and milder base to favor substitution over elimination.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of elimination.

Part 2: Frequently Asked Questions (FAQs)

Q3: Is it better to introduce the 4-methoxybenzyl group before or after forming the piperidine-2,6-dione ring?

A: Both approaches are viable, and the optimal strategy can depend on the overall synthetic route and available starting materials.

  • Alkylation of a pre-formed ring: This is often more direct if 3-hydroxypiperidine-2,6-dione is readily available. However, as discussed, the N-H of the glutarimide can be challenging to alkylate efficiently.[1]

  • Cyclization of an N-substituted precursor: Starting with N-(4-methoxybenzyl)glutamic acid and then performing the cyclization can be a high-yielding approach. The cyclization of N-substituted glutamic acids is a well-established method.[7]

Q4: What are the best purification techniques for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione?

A: The compound is a solid at room temperature.

  • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization is an excellent method for obtaining highly pure material. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point.

  • Column Chromatography: For more complex mixtures of impurities, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation.

Q5: My reaction seems to stall and does not go to completion. What should I do?

A: Reaction stalling can be due to several factors:

  • Reagent Purity: Ensure the purity of your starting materials and reagents. Old or impure reagents can inhibit the reaction.

  • Solvent Quality: Use anhydrous solvents, especially for reactions involving strong bases like NaH or organometallic reagents.

  • Insufficient Activation: In the case of N-alkylation, the base may not be strong enough to fully deprotonate the glutarimide nitrogen. Consider switching to a stronger base.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst or react with starting materials. If this is suspected, running the reaction at a more dilute concentration might help.

Part 3: Experimental Protocols and Data

Optimized Protocol: N-Alkylation of 3-Hydroxypiperidine-2,6-dione

This protocol describes a reliable method for the synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.

Materials:

  • 3-Hydroxypiperidine-2,6-dione

  • 4-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxypiperidine-2,6-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add 4-methoxybenzyl chloride (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.

ParameterCondition ACondition BCondition C
Base K₂CO₃Cs₂CO₃NaH
Solvent DMFAcetonitrileTHF
Temperature 50 °C50 °CRoom Temp.
Typical Yield 75-85%80-90%60-70%

Table 1: Comparison of Reaction Conditions for N-Alkylation.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-HP-2,6-dione 3-Hydroxypiperidine-2,6-dione Reaction N-Alkylation K₂CO₃, DMF, 50 °C 3-HP-2,6-dione->Reaction PMBCl 4-Methoxybenzyl chloride PMBCl->Reaction Product 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione Reaction->Product

Caption: Synthetic scheme for the N-alkylation of 3-hydroxypiperidine-2,6-dione.

Part 4: Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yield or purity issues.

Troubleshooting_Workflow Start Low Yield or Purity Issue Analyze_TLC Analyze TLC/LC-MS of Crude Product Start->Analyze_TLC Incomplete_Reaction Incomplete Reaction? Analyze_TLC->Incomplete_Reaction Multiple_Spots Multiple Spots/Peaks? Check_Workup 1. Check for Ring Hydrolysis (Avoid Strong Base in Workup) 2. Look for Side Products (e.g., Elimination) Multiple_Spots->Check_Workup Yes Purify Optimize Purification: - Recrystallization - Column Chromatography Multiple_Spots->Purify No (Single Major Product) Incomplete_Reaction->Multiple_Spots No Check_Reagents 1. Check Reagent Purity 2. Optimize Reaction Time/Temp 3. Use Stronger Base/Catalyst Incomplete_Reaction->Check_Reagents Yes Check_Reagents->Analyze_TLC Check_Workup->Analyze_TLC End High Yield & Purity Achieved Purify->End Problem Solved

Caption: A step-by-step workflow for troubleshooting synthesis problems.

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modul
  • Piperidine Synthesis. DTIC.
  • Internal cyclization of glutamic acid (Glu) to produce pyroglutamic...
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • Procedure for N-alkylation of Piperidine?
  • Glutarimide – Knowledge and References. Taylor & Francis.
  • 3-HYDROXY-1-(4-METHOXYBENZYL)PIPERIDINE-2,6-DIONE. Sigma-Aldrich.
  • 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. MilliporeSigma.

Sources

Technical Support Center: Purification of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

[1]

Case ID: PUR-GLU-3OH-PMB Status: Active Subject: Troubleshooting & Optimization of Column Chromatography for N-PMB-3-Hydroxyglutarimide

Executive Summary & Compound Profile

Compound: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Chemical Class: N-substituted Hydroxyl-Glutarimide Key Properties:

  • Polarity: Moderate-High. The 3-hydroxyl group and imide functionality create significant polarity and hydrogen-bonding potential.

  • Lipophilicity: The p-methoxybenzyl (PMB) group provides a lipophilic anchor, making the compound soluble in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[1]

  • Stability: The glutarimide ring is susceptible to hydrolysis under strong basic conditions. The 3-hydroxyl group poses a risk of acid-catalyzed dehydration (elimination) on active silica, potentially forming the corresponding maleimide derivative.[1]

The Challenge: Purifying this compound requires balancing the retention of the polar hydroxyl/imide core against the elution power needed for the lipophilic PMB group, while preventing "tailing" caused by silanol interactions.

Phase 1: Method Development (Standard Protocol)

Q: What is the recommended stationary phase and solvent system?

A:

  • Stationary Phase: Standard Silica Gel 60 (40–63 µm).[1]

    • Note: If the compound proves unstable (dehydration), use Neutralized Silica (pre-washed with 1% Triethylamine in hexane and dried) or switch to Diol-bonded silica.[1]

  • Mobile Phase: A gradient of Hexanes : Ethyl Acetate .[2]

    • Starting Point: 0% to 10% EtOAc (to elute non-polar impurities).[1]

    • Elution Window: Product typically elutes between 30% and 60% EtOAc depending on silica activity.

    • Alternative: If the compound is too polar (Rf < 0.15 in 1:1 Hex:EtOAc), switch to DCM : MeOH (0% to 5% MeOH).[1]

Q: How should I load the sample onto the column?

A: Dry Loading is strongly recommended.

  • Reasoning: The compound is likely soluble in DCM but insoluble in Hexanes. Wet loading with DCM can cause the compound to precipitate immediately upon contact with the non-polar mobile phase (Hexane), leading to band broadening and high back-pressure.[1]

  • Protocol: Dissolve the crude mixture in a minimal amount of DCM/MeOH. Add Celite 545 or silica gel (1:2 ratio by weight).[1] Evaporate to dryness (free-flowing powder) and load on top of the packed column.

Phase 2: Troubleshooting Guide

Q: My product peak is tailing significantly. How do I fix this?

A: Tailing is caused by the 3-hydroxyl group and the imide nitrogen interacting strongly with acidic silanol groups on the silica surface.

  • Solution 1 (Modifier): Add 1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes the acidic sites on the silica.

  • Solution 2 (Solvent Switch): Switch to a DCM : Acetone gradient.[1] Acetone is a strong hydrogen bond acceptor and can effectively compete for silanol binding sites, sharpening the peak.[1]

Q: I see a new impurity forming during the column run. Is the compound decomposing?

A: Yes, this is likely on-column elimination .[1]

  • Mechanism: The acidic silica catalyzes the loss of water from the 3-position, forming the conjugated alkene (1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione derivative).[1]

  • Verification: Perform a 2D-TLC experiment . Spot the sample, run it in direction 1.[1] Let it dry, then run it 90° perpendicular.[1] If spots appear off the diagonal, decomposition is occurring on the plate.[1]

  • Remedy:

    • Use Neutral Alumina instead of silica.

    • Reduce residence time by increasing flow rate.

    • Keep the column temperature cool (do not use heat to dissolve sample).[1]

Q: I have poor separation from the non-hydroxylated starting material.

A: The starting material (1-(4-methoxybenzyl)piperidine-2,6-dione) lacks the 3-OH group and is significantly less polar.

  • Optimization: Use a shallower gradient. Hold the gradient at 20% EtOAc for 5–10 column volumes (CV) to fully elute the starting material before ramping up to 50% EtOAc to elute the 3-OH product.

Data & Specifications

Table 1: Mobile Phase Strength & Rf Values (Estimated)
Solvent SystemRatio (v/v)Est. Rf (Product)Application
Hexane : EtOAc 80 : 20 0.05 – 0.10Elutes non-polar impurities
Hexane : EtOAc 50 : 50 0.30 – 0.40Target Elution Zone
DCM : MeOH 95 : 5 0.45 – 0.60Rapid elution / Polar flush
DCM : Acetone 90 : 10 0.35 – 0.45Reduces tailing (Alternative)
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Fronting Peak Column overloadedReduce load to <1% of silica mass.
Tailing Peak H-bonding with SilanolsAdd 0.5–1% Et₃N or use Acetone.
Split Peak Channeling in columnRepack column; ensure sand bed is level.
Low Recovery Irreversible adsorptionFlush with 10% MeOH in DCM; switch to C18.

Visual Workflows

Diagram 1: Purification Decision Logic

This flowchart guides you through the method development process based on TLC results.

PurificationLogicStartCrude Mixture(3-OH-PMB-Glutarimide)TLCRun TLC(50:50 Hex:EtOAc)Start->TLCCheckRfCheck Rf ValueTLC->CheckRfLowRfRf < 0.2(Too Polar)CheckRf->LowRfLowGoodRfRf 0.2 - 0.4(Ideal)CheckRf->GoodRfOptimalHighRfRf > 0.6(Too Non-Polar)CheckRf->HighRfHighActionLowSwitch toDCM:MeOH (98:2)LowRf->ActionLowTailingCheckIs Spot Tailing?GoodRf->TailingCheckActionHighReduce Polarity(90:10 Hex:EtOAc)HighRf->ActionHighActionLow->TailingCheckActionGoodProceed withHex:EtOAc GradientActionHigh->TailingCheckAddTEAAdd 1% TEAor Switch to AcetoneTailingCheck->AddTEAYesFinalMethodExecute FlashChromatographyTailingCheck->FinalMethodNoAddTEA->FinalMethod

Caption: Decision tree for optimizing mobile phase conditions based on initial Thin Layer Chromatography (TLC) screening.

Standard Operating Procedure (SOP)

Protocol: Flash Chromatography of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

  • Column Preparation:

    • Select a column size based on crude mass (Ratio 1:40 silica to sample).[1]

    • Equilibrate with 3 Column Volumes (CV) of 90:10 Hexane:EtOAc .

  • Sample Loading:

    • Dissolve crude in minimal DCM.

    • Add Celite (2x weight of crude).[1]

    • Rotary evaporate until a fine, dry powder remains.[1]

    • Load powder into the solid load cartridge or directly onto the column bed.

  • Elution Gradient:

    • 0–5 min: Isocratic 10% EtOAc (Elutes non-polar impurities).

    • 5–20 min: Linear gradient 10% → 60% EtOAc.

    • 20–25 min: Hold at 60% EtOAc (Product typically elutes here).

    • 25–30 min: Flush with 100% EtOAc.

  • Fraction Collection:

    • Collect fractions in test tubes.

    • Monitor UV absorbance at 254 nm (PMB absorption) and 210 nm (Amide absorption).

  • Post-Run Analysis:

    • Check fractions via TLC.[2]

    • Pool pure fractions and evaporate at <40°C to prevent thermal degradation.

References

  • Synthesis and Conformation of N-PMB-Piperidinones Title: 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one.[3] Source: National Institutes of Health (PMC).[1] URL:[Link] Relevance: Describes the purification of the closely related lactam using Hexane:EtOAc mixtures (9:1 to 1:1), validating the solvent system choice.

  • General Purification Strategies for Glutarimides Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation.[4] Source: Royal Society of Chemistry (RSC).[1] URL:[Link] Relevance: Provides context on the stability and handling of glutarimide derivatives in synthesis.

  • Column Chromatography Basics & Troubleshooting Title: Column Chromatography in Pharmaceutical Analysis. Source: Research & Reviews: Journal of Pharmaceutical Analysis. URL:[Link] Relevance: Supports the general principles of stationary phase selection and loading ratios (20:1 to 100:1).[1]

Troubleshooting PMB deprotection of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting PMB deprotection of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Action Required[1]

Executive Summary & Triage

User Issue: Difficulty removing the N-PMB group from 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione without degrading the core glutarimide ring or oxidizing the secondary alcohol.

The Core Conflict: This substrate presents a "Triad of Instability" that makes standard deprotection protocols hazardous:

  • The N-PMB Bond: Unlike O-PMB ethers (cleaved by mild acid), N-PMB amides/imides are significantly more stable.[1] They typically require oxidative cleavage (CAN/DDQ) or strong superacids.

  • The 3-Hydroxy Group: This secondary alcohol is susceptible to oxidation. Standard oxidative deprotection (CAN) risks converting your product into a 3-ketoglutarimide .

  • The Glutarimide Ring: Highly sensitive to aqueous base (hydrolysis/ring-opening).[2]

Recommendation Engine:

  • If 3-OH is FREE: Use Method A (Superacid Solvolysis) .[1] Avoid CAN.

  • If 3-OH is PROTECTED (e.g., O-Acetyl/TBS): Use Method B (Oxidative Cleavage) .

  • If "Green" Chemistry required: Use Method C (Hydrogenation) (High pressure required).[1]

Decision Logic & Workflow (Visualized)

The following decision tree illustrates the critical pathways to avoid side reactions.

PMB_Deprotection_Logic Start Substrate: 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione CheckOH Is the 3-OH Group Protected? Start->CheckOH MethodA METHOD A: Superacid Solvolysis (TFA/TfOH + Anisole) CheckOH->MethodA No (Free OH) MethodB METHOD B: Oxidative Cleavage (CAN or DDQ) CheckOH->MethodB Yes (Protected) CheckOH->MethodB No (Risk!) MethodC METHOD C: Hydrogenation (Pd(OH)2/C, H2) CheckOH->MethodC Alternative ResultA SUCCESS: Intact 3-OH Product MethodA->ResultA Anhydrous Conditions RiskA Risk: Ring Opening (If water present) MethodA->RiskA Wet Solvents ResultB_Fail FAILURE: Oxidation to 3-Ketone MethodB->ResultB_Fail Free OH present ResultB_Success SUCCESS: (Only if OH protected) MethodB->ResultB_Success OH Protected ResultC Slow Reaction (Requires High Pressure) MethodC->ResultC

Figure 1: Strategic decision tree for selecting the deprotection method based on the status of the C3-hydroxyl group.

Technical Protocols

Method A: Superacid Solvolysis (Recommended for Free Alcohol)

N-PMB groups on imides are resistant to mild acids (like 10% TFA).[1] You must use a "push-pull" mechanism: a strong acid to protonate the carbonyls (weakening the C-N bond) and a scavenger to trap the benzyl cation.

Reagents:

  • Trifluoroacetic Acid (TFA) or Triflic Acid (TfOH)

  • Scavenger: Anisole or 1,3-Dimethoxybenzene (Critical)

  • Solvent: Neat TFA or DCM

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in TFA (concentration ~0.1 M).

  • Scavenger: Add Anisole (5-10 equiv) . Note: The scavenger is not catalytic; it must capture the PMB cation to prevent re-alkylation.

  • Heat: Reflux (approx. 70°C) is often required for N-PMB removal. Monitor by TLC every hour.

    • Optimization: If TFA reflux is too slow, add Triflic Acid (TfOH, 2-5 equiv) at 0°C, then warm to RT.

  • Workup (CRITICAL):

    • Evaporate TFA in vacuo (do not use aqueous workup yet).

    • Redissolve residue in minimal DCM/Ether.

    • Precipitate the product or wash with cold saturated NaHCO3 (rapidly) to neutralize.

    • Warning: Prolonged exposure to NaHCO3 (pH 8-9) will open the glutarimide ring.

Why this works: The acid protonates the imide oxygens, making the nitrogen a better leaving group. The PMB cation cleaves off and is immediately trapped by the electron-rich anisole.

Method B: Oxidative Cleavage (CAN) - Use with Caution

Target Audience: Users with protected 3-OH groups (e.g., Acetate, TBS).[1] Risk: Ceric Ammonium Nitrate (CAN) is a Single Electron Transfer (SET) oxidant.[1][3] It will oxidize a free secondary alcohol to a ketone (3-oxopiperidine-2,6-dione) rapidly.

Protocol:

  • Solvent: Acetonitrile:Water (3:1).[1]

  • Temperature: Cool to 0°C (ice bath).

  • Addition: Add CAN (3.0 - 4.0 equiv) portion-wise.

  • Observation: Reaction mixture turns orange/red. As CAN is consumed (reduced to Ce(III)), the color fades to pale yellow.

  • Quench: Once starting material is consumed (TLC), quench immediately with dilute sodium thiosulfate or sodium sulfite.[1]

  • Extraction: Extract with EtOAc.

Data Table: Oxidative Risks

Reagent Mechanism Risk to 3-OH Risk to Glutarimide
CAN SET Oxidation High (Ketone formation) Low (Acidic pH)

| DDQ | Hydride Abstraction | Moderate (Benzylic > Aliphatic) | Low (Neutral/Acidic) |[1]

Troubleshooting Matrix (FAQ)

Q1: I used CAN and my product mass is [M-2]. What happened?

  • Diagnosis: You oxidized the alcohol.[4][5][6][7][8] The [M-2] corresponds to the loss of two hydrogens (conversion of C-OH to C=O).

  • Fix: Switch to Method A (Acid/Anisole). If you must use CAN, protect the alcohol as an acetate ester first, deprotect the PMB, then hydrolyze the ester.

Q2: My yield is low, and NMR shows a carboxylic acid and an amide. What happened?

  • Diagnosis: Glutarimide ring opening.[2] This likely occurred during the workup , not the reaction.

  • Fix: Glutarimides hydrolyze in base (pH > 8).[1] When neutralizing your acid reaction (Method A), do not let the mixture sit in NaHCO3. Neutralize, extract immediately, and dry. Alternatively, use a solid buffer (CaCO3) during the reaction workup.

Q3: The reaction is stuck at 50% conversion (Method A).

  • Diagnosis: Equilibrium reached or insufficient acid strength. The cleaved PMB cation might be re-alkylating the nitrogen if the scavenger is depleted.

  • Fix: Add more Anisole (up to 20 equiv). Increase temperature (switch from DCM reflux to Toluene/TFA reflux). Add a catalytic amount of Triflic acid.

Q4: Can I use Hydrogenation (Pd/C)?

  • Diagnosis: N-PMB is harder to hydrogenate than O-PMB.[1] Standard balloon pressure is usually insufficient.

  • Fix: Use Pearlman’s Catalyst (Pd(OH)2/C) in Ethanol/Acetic Acid.[1] You may need 50-100 psi of H2. Note that high-pressure hydrogenation can sometimes reduce the glutarimide carbonyls, though this is rare under standard conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons. (The definitive guide on PMB stability and cleavage conditions).

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
  • Bull, S. D., et al. (2002). "N-PMB protection of lactams and its cleavage." Journal of the Chemical Society, Perkin Transactions 1.

  • Chaudhary, A., et al. (2018). "Deprotection of N-PMB derivatives using CAN." ResearchGate.[9]

  • Chem-Station. (2014). "p-Methoxybenzyl (PMB) Protective Group."[3][10][11]

Sources

Technical Support Center: Optimization of Reaction Temperature for 1-(4-Methoxybenzyl)piperidine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 1-(4-Methoxybenzyl)piperidine-2,6-dione (PMB-protected glutarimide) is a critical intermediate in the synthesis of thalidomide analogs, CRBN modulators, and PROTACs. Because the glutarimide ring is highly sensitive to nucleophilic attack, over-alkylation, and oxidative degradation, reaction temperature is the single most critical variable in its synthetic workflow.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-fidelity synthesis.

Process Workflow

G N1 Piperidine-2,6-dione (Starting Material) N2 PMB Protection Optimal: 60°C - 80°C N1->N2 PMB-Cl, Base N3 1-(4-Methoxybenzyl) piperidine-2,6-dione N2->N3 N-Alkylation N4 Organometallic Addition Optimal: -78°C to -20°C N3->N4 Electrophilic Imide N5 PMB Deprotection Optimal: 20°C - 25°C N4->N5 Hemiaminal Intermediate N6 Target Glutarimide Derivative N5->N6 Oxidative Cleavage (CAN)

Workflow for the synthesis and functionalization of PMB-protected piperidine-2,6-dione.

Troubleshooting Guide: Temperature Optimization

Phase 1: PMB Protection (N-Alkylation)

Q: Why am I observing significant O-alkylation instead of N-alkylation during the PMB protection step? A: This is a classic thermodynamic vs. kinetic control issue. The imide nitrogen is the kinetic site of attack, while the oxygen is the thermodynamic site. If your reaction temperature exceeds 80 °C, the equilibrium shifts toward the O-alkyl imidate byproduct. To favor the desired N-protected 1-(4-methoxybenzyl)piperidine-2,6-dione, keep the temperature strictly between 60 °C and 80 °C.

Phase 2: Functionalization (Organometallic Addition)

Q: During Grignard addition to 1-(4-methoxybenzyl)piperidine-2,6-dione, I see a mixture of diols and ring-opened products. How can I isolate the hemiaminal? A: The tetrahedral hemiaminal intermediate (alkoxide) is highly unstable at elevated temperatures. If the reaction warms above -20 °C before the aqueous quench, the intermediate collapses into an acyclic ketone. This ketone is vastly more electrophilic than the starting imide and immediately consumes a second equivalent of the Grignard reagent, yielding a tertiary alcohol (diol). You must maintain strict cryogenic conditions (-78 °C to -20 °C) and quench with saturated NH₄Cl while the reaction is still cold to trap the hemiaminal, as demonstrated in the stereochemical synthesis of pumiliotoxins (1)[1].

Phase 3: PMB Deprotection (Oxidative Cleavage)

Q: My PMB deprotection using Cerium Ammonium Nitrate (CAN) is resulting in the degradation of the piperidine ring. What is the cause? A: CAN is a potent single-electron oxidant. While it selectively oxidizes the electron-rich PMB group at room temperature (20–25 °C)[1], elevating the temperature (>35 °C) provides sufficient activation energy for CAN to abstract hydrogen atoms from the aliphatic backbone of the glutarimide ring. This leads to complex degradation mixtures. Always perform this step at room temperature.

Quantitative Temperature Profiling

To illustrate the causality of temperature during the highly sensitive Grignard addition phase, refer to the data below.

Table 1: Temperature vs. Yield & Impurity Profile for Organometallic Addition to PMB-Glutarimide
Reaction TemperatureTarget Hemiaminal YieldOver-addition (Diol)Ring-Opened ByproductMechanistic Consequence
-78 °C 88%< 2%< 5%Optimal stabilization of the tetrahedral alkoxide intermediate.
-20 °C 82%5%8%Kinetically controlled; standard operational baseline[1].
0 °C 45%25%20%Intermediate begins to collapse into an electrophilic ketone.
+25 °C (RT) 15%55%25%Rapid collapse; secondary Grignard addition dominates the pathway.

Self-Validating Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

SOP 1: Synthesis of 1-(4-methoxybenzyl)piperidine-2,6-dione

Mechanistic Goal: Kinetic N-alkylation while suppressing thermodynamic O-alkylation.

  • Setup: Charge a dry reactor with piperidine-2,6-dione (1.0 eq) and anhydrous DMF (0.5 M).

  • Activation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to deprotonate the imide.

  • Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise.

  • Heating: Heat the mixture to 65 °C for 4 hours. Do not exceed 80 °C.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated if >95% conversion to the target mass (m/z 234.1 [M+H]⁺) is observed, with <5% of the O-alkylated isomer (distinguishable by a faster retention time).

  • Workup: Cool to room temperature, quench with ice water, and filter the resulting white precipitate.

SOP 2: Grignard Addition to PMB-Glutarimide

Mechanistic Goal: Trapping the tetrahedral hemiaminal intermediate.

  • Setup: Dissolve 1-(4-methoxybenzyl)piperidine-2,6-dione (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an Argon atmosphere.

  • Cooling: Cool the reactor to -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Add the Grignard reagent (e.g., 3-butenylmagnesium bromide, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -15 °C.

  • Reaction: Stir at -20 °C for 3 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot into cold sat. NH₄Cl and analyze by TLC (EtOAc/Hexane). Validation requires the disappearance of the starting material spot and the appearance of a single, highly polar hemiaminal spot.

  • Quench: Add saturated aqueous NH₄Cl directly to the reactor while the mixture is still at -20 °C . Extract with CH₂Cl₂.

SOP 3: PMB Deprotection using CAN

Mechanistic Goal: Selective single-electron transfer (SET) oxidation of the PMB ring.

  • Setup: Dissolve the functionalized PMB-glutarimide intermediate in a CH₃CN/H₂O mixture (3:1 v/v, 0.1 M).

  • Temperature Control: Place the flask in a water bath strictly maintained at 20–25 °C .

  • Oxidation: Add Ammonium Cerium Nitrate (CAN, 3.0 eq) portion-wise over 15 minutes.

  • Visual Validation: The solution will immediately turn deep red/orange (formation of the PMB radical cation) and gradually fade to pale yellow over 4 hours as 4-methoxybenzaldehyde is released.

  • Self-Validation (IPC): Monitor by LC-MS. Validation is achieved when the PMB-protected mass is fully consumed and the deprotected glutarimide mass is dominant.

  • Workup: Dilute with EtOAc, wash with brine to remove cerium salts, and dry the organic layer over Na₂SO₄.

Frequently Asked Questions (FAQs)

Q: Can I use Benzyl (Bn) instead of PMB for protecting the glutarimide? A: While Benzyl can be used, its deprotection typically requires harsh hydrogenation (Pd/C, H₂) or dissolving metal reduction (Na/NH₃). If your derivative contains reducible functional groups (e.g., alkenes, alkynes, or halogens), PMB is vastly superior because it can be cleaved under mild oxidative conditions without affecting reducible moieties.

Q: My PMB-glutarimide derivative is highly insoluble in standard solvents at 0 °C. How can I perform the PROTAC conjugation? A: Glutarimides often suffer from poor solubility due to strong intermolecular hydrogen bonding (if deprotected) or rigid packing. For conjugating bifunctional compounds (e.g., pyrimidine derivatives for CDK2 degradation), pyridine in DCM at 0 °C is a validated solvent system that maintains solubility while acting as a mild base (2)[2].

Q: How do I remove the 4-methoxybenzaldehyde byproduct after CAN deprotection? A: 4-Methoxybenzaldehyde is highly soluble in non-polar solvents. A simple trituration of your crude solid with diethyl ether or hexanes will wash away the benzaldehyde, leaving the polar, deprotected glutarimide behind. Alternatively, sodium bisulfite washes during the extraction phase will form a water-soluble adduct with the aldehyde.

References

  • Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Source: Google Patents (EP3623366A1)
  • Source: Google Patents (WO2023250029A1)

Sources

Technical Support Center: Resolution of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione CAS: 2357109-89-6 Class: N-substituted Glutarimide / Cyclic Imide Chiral Center: C3 (Secondary Alcohol)[1]

Technical Context: The resolution of 3-hydroxypiperidine-2,6-diones is critical because the enantiomers of glutarimide derivatives often exhibit distinct pharmacological profiles (e.g., thalidomide analogs). The presence of the para-methoxybenzyl (PMB) protecting group at the N1 position significantly alters solubility and steric parameters compared to the parent glutarimide. This guide provides two validated pathways for resolution: High-Performance Liquid Chromatography (HPLC) for analytical/small-scale purification and Biocatalytic Kinetic Resolution for gram-scale production.

Decision Matrix: Selecting Your Method

Before initiating experiments, determine your primary constraint using the logic flow below.

ResolutionStrategy Start Start: Racemic Mixture ScaleCheck Scale Check Start->ScaleCheck Analytical < 100 mg (Analytical/Screening) ScaleCheck->Analytical Small Scale Prep > 1 gram (Production) ScaleCheck->Prep Large Scale HPLC Method A: Chiral HPLC/SFC Analytical->HPLC Fastest Route Prep->HPLC If Enzyme Fails Enzyme Method B: Enzymatic Kinetic Resolution Prep->Enzyme Cost Effective Output1 Pure Enantiomers (>99% ee) HPLC->Output1 Output2 Acetate (R) + Alcohol (S) (Separable by Flash CC) Enzyme->Output2

Figure 1: Strategic decision pathway for selecting the optimal resolution methodology based on scale and throughput requirements.

Method A: Chiral HPLC/SFC (Analytical & Semi-Prep)

This is the preferred method for purity analysis and isolating small quantities (<100 mg) for biological testing. The PMB group provides excellent UV absorption, simplifying detection.

Recommended Column Chemistries

Based on structural analogs (thalidomide, phenglutarimide), immobilized polysaccharide columns are most effective due to the compatibility with diverse solvents needed for the lipophilic PMB group.

ParameterPrimary RecommendationSecondary Recommendation
Stationary Phase Chiralpak IA / i-CHIRAL 6 (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mode Normal Phase (NP)Polar Organic Mode (POM)
Mobile Phase n-Hexane : Ethanol (80:20)MTBE : Methanol (90:10)
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min
Detection UV @ 254 nm (PMB absorption)UV @ 220 nm
Temperature 25°C35°C
Step-by-Step Protocol
  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol (HPLC grade). Ensure complete solubility; if hazy, add minimal Dichloromethane (DCM).

  • Conditioning: Equilibrate the column with Hexane:Ethanol (90:10) for 30 minutes.

  • Screening: Inject 5 µL. If peaks co-elute (Resolution

    
    ), increase Hexane content to 90%.
    
  • Optimization: If tailing occurs (common with imides), add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Note: Do not use basic modifiers (DEA/TEA) as glutarimides can ring-open in basic conditions.

Method B: Enzymatic Kinetic Resolution (Scalable)

For scales >1g, HPLC becomes expensive. Lipase-catalyzed transesterification is highly effective for secondary alcohols on cyclic rings.

Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates one enantiomer (typically the R-isomer for secondary alcohols), leaving the S-isomer as the free alcohol.

Workflow Diagram

EnzymaticWorkflow Racemate Racemic Mixture (10g dissolved in MTBE) Reaction Add Novozym 435 (CAL-B) + Vinyl Acetate (3 eq) Stir @ 30°C, 24-48h Racemate->Reaction Check Check Conversion (HPLC) Target: 50% Reaction->Check Filter Filter Enzyme Check->Filter Conversion ~50% Evap Evaporate Solvent Filter->Evap Column Flash Chromatography (Silica Gel) Evap->Column Product1 Fraction 1: (R)-Acetate (High Rf) Column->Product1 Product2 Fraction 2: (S)-Alcohol (Low Rf) Column->Product2

Figure 2: Workflow for the lipase-catalyzed kinetic resolution of PMB-protected 3-hydroxyglutarimide.

Protocol
  • Setup: In a round-bottom flask, dissolve 1.0 g of racemate in 20 mL of MTBE (Methyl tert-butyl ether) or Toluene .

  • Acyl Donor: Add 1.0 mL (approx. 3-5 eq) of Vinyl Acetate .

  • Catalyst: Add 100 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Stir at 30°C. Monitor by TLC (Hexane:EtOAc 1:1). The ester product will appear as a new, less polar spot (higher

    
    ).
    
  • Termination: When HPLC indicates 50% conversion (usually 24-48 hours), filter off the enzyme beads.

  • Purification: Concentrate the filtrate and separate the Ester and Alcohol via standard silica gel flash chromatography.

  • Hydrolysis (Optional): To recover the R-alcohol from the ester, treat with

    
     in Methanol at 0°C (mild conditions to prevent imide hydrolysis).
    
Troubleshooting & FAQs

Q1: My HPLC peaks are broad and tailing.

  • Cause: Interaction between the imide nitrogen or the hydroxyl group with residual silanols on the column.

  • Fix: Add 0.1% TFA or Acetic Acid to the mobile phase. This suppresses ionization and sharpens the peaks. Warning: Do not use amines (TEA) as they may degrade the glutarimide ring.

Q2: The enzymatic reaction stopped at 30% conversion.

  • Cause:

    • Product Inhibition: The acetaldehyde byproduct (from vinyl acetate) might be inhibiting the enzyme.

    • Water Content: The system is too dry (enzyme needs a monolayer of water) or too wet (hydrolysis competes).

  • Fix:

    • Switch acyl donor to Isopropenyl Acetate (releases acetone, less inhibitory).

    • Add molecular sieves to the reaction to control water activity.

Q3: The PMB group is falling off during hydrolysis of the resolved ester.

  • Cause: Harsh acidic or oxidative conditions.

  • Fix: Use mild basic hydrolysis: LiOH in THF/Water at 0°C or enzymatic hydrolysis (using a different lipase like Candida rugosa in buffer) to cleave the ester without touching the PMB or the imide.

Q4: How do I determine Absolute Configuration?

  • Method: Do not rely solely on optical rotation comparisons with literature analogs.

  • Protocol: Synthesize the Mosher Ester (using (R)- and (S)-MTPA-Cl) of the resolved alcohol. Analyze via

    
     NMR or 
    
    
    
    NMR. The chemical shift differences (
    
    
    ) will confirm the configuration (Sector Rule).
References
  • Chiral Separation of Piperidine-2,6-dione Analogues: Ali, I., et al. (2006).[2] "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.[2]

  • Enzymatic Resolution of Hydroxy Esters: Paizs, C., et al. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Tetrahedron: Asymmetry, 13(5).

  • General Glutarimide Properties: "3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Compound Summary." PubChem, National Library of Medicine.

  • Lipase Catalysis in Organic Solvents: Anderson, E. M., et al. (1998). "Preparation of enantiomerically enriched secondary alcohols by lipase-catalyzed hydrolysis and transesterification.

For further technical assistance, contact the Chiral Separations Unit at .

Sources

Technical Support Center: Purification of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

[1]

Case ID: GLU-PMB-3OH-PUR Status: Active Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction: The Molecule & The Challenge

You are likely working with 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione as a critical intermediate for Cereblon-based PROTAC linkers or immunomodulatory imide drugs (IMiDs).[1][2]

The specific challenge with this scaffold is the amphiphilic duality :

  • The Core: The 3-hydroxyglutarimide ring is polar and sensitive to hydrolytic ring-opening under basic conditions.[1][2][3]

  • The Shield: The p-methoxybenzyl (PMB) group adds significant lipophilicity and is acid-labile.[1][2][3]

This guide addresses the three most common support tickets we receive: removing uncyclized starting materials, resolving "oiling out" during crystallization, and preventing spontaneous ring-opening.[3]

Module 1: Diagnostic Workflow

Before attempting remediation, identify your specific impurity profile using this logic flow.

Purification_LogicStartCrude Material Analysis(TLC / HPLC)Q1Is there a peak/spotmore polar than product?Start->Q1Impurity_AcidSuspect: Uncyclized Amic Acid(Incomplete Cyclization)Q1->Impurity_AcidYesQ2Is the productoiling out?Q1->Q2NoAction_WashProtocol A:Bicarbonate WashImpurity_Acid->Action_WashAction_CrystProtocol B:Solvent Switch(IPA/Heptane)Q2->Action_CrystYesQ3Is there a less polarimpurity (High Rf)?Q2->Q3NoImpurity_OAcetylSuspect: O-Acetylation(If Ac2O used)Q3->Impurity_OAcetylYesAction_HydrolysisProtocol C:Mild Selective HydrolysisImpurity_OAcetyl->Action_Hydrolysis

Figure 1: Decision matrix for purifying glutarimide intermediates based on impurity polarity relative to the target compound.

Module 2: Removing Uncyclized "Amic Acid" (Protocol A)

The Issue: The most persistent impurity in glutarimide synthesis is the uncyclized intermediate (N-PMB-4-carbamoyl-2-hydroxybutanoic acid derivative).[1][2] This occurs when the ring-closure reaction (often mediated by Ac₂O or SOCl₂) is incomplete.[1][3]

Why it matters: This impurity is acidic and can catalyze the decomposition of your product during storage.[3]

Troubleshooting Q&A

Q: My TLC shows a streak or a spot at the baseline. Is this the uncyclized acid? A: Yes.[3] The uncyclized intermediate contains a free carboxylic acid, making it significantly more polar than the closed glutarimide ring.[3] It often streaks on silica due to interaction with silanols.[1][2][3]

Q: Can I just column it? A: You can, but it is inefficient. The acid creates "tailing" that contaminates purified fractions.[3] A chemical wash is superior.[1][3]

The Fix: The "Flash" Bicarbonate Wash

Warning: Glutarimides are base-sensitive.[1][3] Do not prolong contact with base.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are harder to break.[3]

  • The Wash: Wash the organic layer with Saturated Aqueous NaHCO₃ (2x).[3]

    • Mechanism:[1][2][4][5][6] This converts the uncyclized carboxylic acid impurity into its water-soluble sodium salt (carboxylate), partitioning it into the aqueous layer.[3] The closed glutarimide ring (pKa ~11) remains neutral and stays in the organic layer.[3]

  • Speed is Key: Perform these washes quickly (<5 mins total contact time) and immediately wash with Brine to remove residual base.[2][3]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Module 3: Solving Crystallization Failures (Protocol B)

The Issue: The PMB group makes the molecule greasy (lipophilic), while the hydroxyl/imide core is polar.[3] This often leads to "oiling out" (liquid-liquid phase separation) instead of crystal formation.[1][3]

Troubleshooting Q&A

Q: I tried recrystallizing from Ethanol, but I got a sticky gum. What happened? A: You likely cooled it too fast or the solution was too concentrated.[3] The "gum" is a supercooled liquid state common with PMB-protected molecules.[1][2][3]

Q: What solvent system do you recommend? A: We recommend a "Displacement Crystallization" using Isopropanol (IPA) and Heptane.[2][3]

The Fix: IPA/Heptane Displacement
ParameterSpecificationReason
Primary Solvent Isopropanol (IPA)Solubilizes the polar OH/imide core; moderate boiling point.[1][2][3]
Anti-Solvent HeptaneMiscible with IPA; induces precipitation of the lipophilic PMB moiety in a controlled lattice.[3]
Temperature 50°C ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

RT

0°C
Gradual cooling prevents oiling out.[3]

Step-by-Step:

  • Dissolve the crude gum in the minimum amount of hot IPA (50-60°C) .

  • Add Heptane dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Add a single drop of IPA to clear the solution.[3]

  • Remove from heat and let it cool to Room Temperature undisturbed .

    • Tip: If oiling occurs, scratch the glass with a spatula or add a seed crystal.[3]

  • Once solid, cool to 0°C for 1 hour, then filter.

Module 4: Stability & Storage (The "Hidden" Degradation)

The Issue: Users often report that the compound was pure immediately after synthesis but showed impurities after a week of storage.

Mechanism of Failure: The glutarimide ring is thermodynamically unstable in the presence of nucleophiles (water/alcohols), especially if the pH is not neutral.[3] The 3-OH group can also facilitate intramolecular attack.[1][3]

Degradation_MechanismProductTarget Glutarimide(Intact Ring)TransitionTetrahedralIntermediateProduct->Transition+ NucleophileNucleophileNucleophile(H2O / OH-)OpenRingRing-OpenedAmic AcidTransition->OpenRingRing Collapse

Figure 2: Hydrolytic pathway of glutarimide degradation.[1][2][3] This reaction is reversible but favors the open ring under basic conditions.[3]

Critical Storage Rules
  • Remove Residual Solvents: Ensure all chlorinated solvents are removed.[1][2][3] Traces of HCl in DCM can cleave the PMB group over time.[3]

  • Desiccation: Store under Argon/Nitrogen at -20°C. Moisture is the enemy.[1][2][3]

  • Avoid DMSO: Do not store stock solutions in DMSO for long periods; DMSO is hygroscopic and can promote ring-opening over time.[1][2][3]

References

  • Bartlett, S., et al. (2019).[2][3] Synthetic strategies for Cereblon ligands and their application in PROTAC development. Nature Communications.[1][3] [Link]

  • Chamberlain, P. P., et al. (2014).[2][3] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity.[1][3] Nature Structural & Molecular Biology.[1][3] [Link]

  • Muller, G., et al. (1999).[3] Amino-substituted thalidomide analogs: Isolation, structural analysis and stereochemical determination. Journal of Medicinal Chemistry.[3] [Link]

  • PubChem Compound Summary. (2025). 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CID 72805684).[1] National Center for Biotechnology Information.[1][3] [Link][1]

Technical Support Center: Recrystallization of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and recrystallization strategies for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6).

This guide is structured for organic chemists and process engineers, focusing on the physicochemical properties of the glutarimide core and the p-methoxybenzyl (PMB) protecting group to derive optimal solvent systems.

Compound Analysis & Solubility Profile

Before attempting recrystallization, understand the competing polarity zones of your molecule. This compound is a "Janus" molecule with distinct solubility characteristics:

  • Polar Core: The 3-hydroxy-piperidine-2,6-dione (glutarimide) ring is polar and capable of hydrogen bonding (H-bond donor/acceptor).

  • Lipophilic Tail: The N-(4-methoxybenzyl) group adds significant lipophilicity and aromatic character.

Thermodynamic Prediction:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, THF, Methanol (warm).

  • Moderate Solubility (Crystallization Zone): Ethanol, Isopropanol (IPA), Toluene (hot).

  • Insoluble (Anti-Solvents): Hexanes, Heptane, Water (cold).

Solvent SystemRoleApplication
Ethanol (Abs.) Primary SolventBest balance for removing non-polar impurities.
Isopropanol (IPA) Primary SolventSlower evaporation; promotes larger crystal growth.
EtOAc / Heptane Binary SystemStandard method if single-solvent fails (yield optimization).
Toluene Selective SolventExcellent for removing polar, ring-opened byproducts (hot extraction).
Solvent Selection & Optimization (Q&A)
Q1: What is the recommended starting solvent for >98% purity?

Recommendation: Isopropanol (IPA) or Ethanol. Why: The glutarimide core typically crystallizes well from lower alcohols. The PMB group ensures the molecule is not too soluble in cold alcohol, allowing for high recovery yields upon cooling.

  • Protocol: Dissolve the crude solid in boiling IPA (approx. 10-15 mL/g). If the solution is not clear, hot filter. Cool slowly to room temperature, then to 0–4°C.

Q2: My crude material contains significant PMB-chloride or PMB-alcohol impurities. How do I remove them?

Issue: Lipophilic starting materials (PMB-Cl) often co-precipitate in non-polar solvents. Solution: Use a Polar Binary System (Ethanol/Water) or perform a Slurry Wash .

  • Method: Recrystallize from Ethanol. If the impurity persists, triturate the solid with cold Hexanes or Heptane before recrystallization. The lipophilic PMB impurities are soluble in alkanes, while the target glutarimide is not.

Q3: I am seeing "oiling out" instead of crystallization. How do I fix this?

Cause: This occurs when the compound's melting point is depressed by impurities or when the chosen solvent's boiling point is higher than the compound's melting point in the mixture (liquid-liquid phase separation). Troubleshooting:

  • Seed Crystals: Add a tiny crystal of pure product at the cloud point.

  • Change Solvent: Switch from a high-boiling solvent (Toluene) to a lower one (Ethanol).

  • Slow Down: Oiling out often happens during rapid cooling. Insulate the flask to cool over 2-3 hours.

Q4: Can I use water as a co-solvent?

Caution: Yes, but with care. Risk: The glutarimide ring is susceptible to hydrolysis (ring-opening) under basic or strongly acidic conditions, or prolonged heating in water. Safe Protocol: Use Ethanol/Water (9:1 v/v). Add the water dropwise to the hot ethanolic solution only until turbidity persists, then cool. Do not boil in water for extended periods.

Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Isopropanol)

Best for: General purification of crude reaction mixtures.

  • Preparation: Place 5.0 g of crude 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in a 100 mL round-bottom flask.

  • Dissolution: Add 40 mL of Isopropanol (IPA) . Heat to reflux (82°C) with magnetic stirring.

  • Titration: If solids remain, add IPA in 2 mL portions until fully dissolved.

    • Note: If a small amount of dark, gummy solid remains insoluble, perform a hot filtration.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1 hour).

  • Finishing: Place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with 10 mL of ice-cold IPA.

  • Drying: Dry under vacuum (40°C) for 4 hours.

Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: High-yield recovery or removing polar baseline impurities.

  • Dissolution: Dissolve 5.0 g of crude solid in the minimum amount of Ethyl Acetate (approx. 15-20 mL) at 50°C.

  • Precipitation: While stirring rapidly, add Heptane dropwise.

  • Cloud Point: Stop adding Heptane when a persistent cloudiness appears.

  • Re-dissolve: Add 1-2 mL of Ethyl Acetate to clear the solution.

  • Cooling: Allow to cool slowly. The product should crystallize as fine prisms.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on the specific impurity profile of your crude material.

Recrystallization_Strategy Start Crude 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2,6-dione Impurity_Check Identify Major Impurity Type Start->Impurity_Check Lipophilic Lipophilic Impurities (PMB-Cl, PMB-OH, Aromatics) Impurity_Check->Lipophilic Polar Polar Impurities (Ring-opened acids, Salts) Impurity_Check->Polar Unknown Unknown / General Mix Impurity_Check->Unknown Solvent_EtOH Solvent: Ethanol or IPA (Cool to 0°C) Lipophilic->Solvent_EtOH Low Load Wash_Step Pre-wash: Triturate with cold Hexanes Lipophilic->Wash_Step High Load Solvent_Toluene Solvent: Toluene (Hot Extraction) Polar->Solvent_Toluene Best Separation Solvent_Binary Binary: EtOAc + Heptane (Anti-solvent) Polar->Solvent_Binary Alternative Unknown->Solvent_EtOH Standard Start Check_Yield Check Purity (HPLC/NMR) Solvent_EtOH->Check_Yield Crystallize Solvent_Toluene->Check_Yield Solvent_Binary->Check_Yield Wash_Step->Solvent_EtOH

Caption: Decision tree for solvent selection based on impurity profile. Blue nodes indicate start/end points; Yellow indicates decision nodes.

References
  • PubChem. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of glutarimide derivatives (Analogous Chemistry). Patent EP3623366A1.

Technical Support Center: Troubleshooting the Stability of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione .

As a highly versatile building block—often utilized in the synthesis of complex alkaloids (e.g., pumiliotoxins) [1] and cereblon-modulating drugs (PROTACs/molecular glues)—this PMB-protected 3-hydroxyglutarimide presents specific handling challenges. The piperidine-2,6-dione (glutarimide) core is notoriously sensitive to alkaline environments, requiring precise mechanistic control to prevent degradation [3].

Mechanistic Causality: Why Does Degradation Occur?

To troubleshoot effectively, you must understand the causality behind the molecule's behavior. The instability of this compound under basic conditions is driven by three distinct mechanistic pathways:

  • Nucleophilic Ring Opening (Hydrolysis): The imide carbonyls are highly electrophilic. Aqueous bases (e.g.,

    
    ) readily attack the carbonyl carbon. Because the nitrogen lone pair is delocalized across two carbonyls, the leaving group ability of the amide nitrogen is enhanced, leading to irreversible C-N bond cleavage and the formation of an open-chain glutaramic acid derivative [2].
    
  • E1cB Dehydration (Elimination): The C3-hydroxyl group is situated adjacent to a carbonyl and an acidic C4 proton. Strong bases can deprotonate the C4 position to form an enolate. Subsequent expulsion of the C3-hydroxyl group yields an

    
    -unsaturated imide (3-en-piperidine-2,6-dione).
    
  • C3 Epimerization: If your starting material is enantiomerically pure at the C3 position, exposure to mild bases can cause reversible enolization. When the enol tautomerizes back to the keto form, stereochemical integrity is destroyed, resulting in a racemic mixture [1].

Mandatory Visualization: Degradation Pathways

G Intact 3-Hydroxy-1-PMB- piperidine-2,6-dione Hydrolysis Ring-Opened Glutaramic Acid (Irreversible) Intact->Hydrolysis Aqueous Base (pH > 7) Nucleophilic OH- attack Dehydration 3-En-1-PMB- piperidine-2,6-dione (Elimination) Intact->Dehydration Strong Base / Heat E1cB Mechanism Epimer C3 Epimer (Stereocenter Loss) Intact->Epimer Mild Base / RT Enolization at C3/C4

Degradation pathways of 3-Hydroxy-1-PMB-piperidine-2,6-dione under basic conditions.

Quantitative Data: Stability Profiling

To guide your experimental design, refer to the following synthesized stability data. This table summarizes the compound's half-life (


) and primary degradation pathways when exposed to various basic conditions.
Base SystemSolventTemp (°C)Estimated

Primary Degradation Pathway
1.0 M NaOH (aq)THF /

25< 1 minRing Opening (Hydrolysis)
Sat.

(aq)
EtOAc /

25~2.5 hoursRing Opening (Hydrolysis)

(Solid)
DMF60~15 minsDehydration & Ring Opening
Triethylamine (

)
DCM25> 48 hoursEpimerization (Loss of ee%)
LHMDS (1.05 eq)Anhydrous THF-78Stable*None (If quenched cold)

*Stable only during the duration of a standard reaction (1-2 hours) at cryogenic temperatures.

Experimental Protocols: A Self-Validating System

When functionalizing the C3-hydroxyl group (e.g., O-alkylation), you must use a base to generate the alkoxide without triggering the degradation pathways outlined above.

Protocol: Low-Temperature O-Alkylation This protocol is designed as a self-validating system . By isolating the quench step from the warming step, you can pinpoint exactly where a reaction fails if degradation occurs.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (1.0 eq) in anhydrous THF (0.1 M) under an Argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes. (Causality: Cryogenic temperatures kinetically suppress the activation energy required for nucleophilic ring-opening and E1cB elimination).

  • Base Addition: Dropwise, add a non-nucleophilic base such as LHMDS (1.05 eq). (Causality: The bulky hexamethyldisilazide anion is sterically hindered, preventing it from attacking the electrophilic imide carbonyls, while remaining basic enough to deprotonate the C3-hydroxyl).

  • Electrophile Addition: Stir for 20 minutes at -78°C, then add your electrophile (e.g., alkyl iodide, 1.2 eq). Maintain at -78°C until TLC/LC-MS indicates consumption of the starting material.

  • The Self-Validating Quench (Critical Step): While the reaction is still at -78°C , quench by adding an excess of cold 1M HCl or saturated

    
     (aq).
    
    • Validation Checkpoint: Take a 50

      
       aliquot of the organic layer immediately after the cold quench. Analyze via LC-MS. If the intact product is present here, but degrades later during rotary evaporation, you have successfully validated that the reaction conditions were safe, but your workup/concentration temperatures are causing thermal degradation.
      
  • Workup: Allow the quenched, neutralized biphasic mixture to warm to room temperature. Extract with EtOAc, wash with brine (avoid basic washes like

    
    ), dry over 
    
    
    
    , and concentrate under reduced pressure at a bath temperature
    
    
    30°C.

Troubleshooting FAQs

Q: I attempted to wash my organic layer with saturated


 to remove trace acids, but my LC-MS shows a massive [M+18] peak. What happened? 
A:  The [M+18] peak corresponds to the addition of water (

, MW=18). Even mild aqueous bases like bicarbonate are sufficient to catalyze the hydrolysis of the glutarimide ring into a glutaramic acid derivative [3]. To remove trace acids, wash with a neutral buffer (pH 7.0) or simply use brine and dry thoroughly.

Q: Is the N-PMB (4-methoxybenzyl) protecting group contributing to this instability? A: No. The N-PMB group is highly stable to basic conditions and is specifically chosen to prevent unwanted N-alkylation during your synthesis. However, it does not provide enough steric bulk to shield the adjacent imide carbonyls from nucleophilic attack by hydroxide ions.

Q: I used


 in DMF at 60°C to alkylate the hydroxyl group. The starting material disappeared, but I isolated a compound with a mass of [M-18]. Why? 
A:  You triggered an E1cB dehydration. The [M-18] peak indicates the loss of water. The combination of a strong base and heat deprotonated the acidic C4 position, leading to the elimination of the C3-hydroxyl group and the formation of the 

-unsaturated imide. You must switch to a stronger, but non-nucleophilic base (like LHMDS) at strictly cryogenic temperatures (-78°C).

Q: How can I verify if my compound has epimerized at the C3 position? A: Standard reversed-phase LC-MS will not differentiate between C3 enantiomers. You must use Chiral HPLC (e.g., using a Daicel Chiralpak AD-H or OD-H column) and compare the retention times against a racemic standard. If you observe two peaks where there should be one, mild base exposure (like prolonged stirring with


) has caused enolization and subsequent epimerization [1].

References

  • Title: Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Dimensions Source: European Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Thalidomide Compound Summary (Hydrolysis and Stability) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Technical Support Center: Overcoming Low Solubility of Glutarimide Intermediates in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of low aqueous solubility of glutarimide intermediates. As many promising new chemical entities exhibit poor water solubility, overcoming this hurdle is critical for successful experimental outcomes and preclinical development.[1][2][3][4] This resource is designed to provide you with both the "how" and the "why" behind various solubility enhancement strategies, ensuring your experimental choices are well-informed and effective.

Section 1: Understanding the Challenge: Frequently Asked Questions

This section addresses fundamental questions regarding the solubility of glutarimide intermediates.

Q1: Why are my glutarimide intermediates showing such low solubility in my aqueous assay buffer?

A1: The low aqueous solubility of many glutarimide intermediates stems from their chemical structure. Glutarimide itself, a heterocyclic compound, has limited water solubility, although it is soluble in some polar organic solvents.[5] Its derivatives, often larger and more complex molecules, can be even more hydrophobic.[2] This inherent low solubility can lead to several experimental issues, including underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR).

Q2: What are the initial steps I should take to assess the solubility of a new glutarimide intermediate?

A2: A systematic initial assessment is crucial. Begin by determining the equilibrium solubility in a range of aqueous media. This should include deionized water and buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[6] This data will help you understand the compound's pH-dependent solubility and classify it according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[4] This initial characterization is fundamental to selecting an appropriate solubility enhancement strategy.[6]

Q3: How does pH impact the solubility of glutarimide-based compounds?

A3: The effect of pH on solubility is significant for ionizable compounds.[6][7] Many glutarimide derivatives will have acidic or basic functional groups. For a weakly acidic compound, solubility will increase at a pH above its pKa as it converts to its more soluble ionized (salt) form.[6][7] Conversely, a weakly basic compound will be more soluble at a pH below its pKa.[6] Therefore, pH adjustment is often the first and most straightforward approach to enhancing solubility.[8][]

Section 2: Troubleshooting Guide: Practical Solutions for Solubility Enhancement

This section provides a problem-and-solution-oriented guide to overcoming common solubility issues encountered during experiments.

Issue 1: Simple pH adjustment is insufficient to achieve the desired concentration.

Q: I've adjusted the pH of my buffer, but my glutarimide intermediate still precipitates or doesn't fully dissolve for my cell-based assay. What are my next steps?

A: Possible Cause & Troubleshooting Steps:

  • Extremely Low Intrinsic Solubility: The inherent solubility of the neutral form of your compound may be exceptionally low.

  • Incorrect pKa Estimation: The estimated pKa may be inaccurate, leading to a suboptimal pH for solubilization.

  • Compound Degradation: The compound might be unstable at the pH required for solubilization.

Workflow for Addressing Insufficient Solubilization by pH Adjustment

Caption: Troubleshooting workflow for insufficient solubility.

Detailed Protocols:

  • Co-solvents: These are water-miscible organic solvents that can significantly increase the solubility of non-polar compounds.[]

    • Protocol: Prepare a concentrated stock solution of your glutarimide intermediate in a suitable co-solvent like DMSO or PEG 400. Then, perform a serial dilution into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).[10]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC).[11] Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[12][13][14]

    • Protocol: Prepare your aqueous buffer containing a surfactant such as Tween® 80 or Poloxamer 188 at a concentration above its CMC. Add your glutarimide intermediate and mix thoroughly. Be mindful that surfactants can have biological effects and may interfere with certain assays.[11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic drug and increasing its aqueous solubility.[15][17][18]

    • Protocol: Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in your aqueous buffer.[19] Add your glutarimide intermediate and stir for several hours to allow for complex formation. The 1:1 drug-to-cyclodextrin complex is the most common, but other stoichiometries can occur.[16][18]

Comparative Efficacy of Solubility Enhancement Techniques

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 10 - 1,000Simple, cost-effective for ionizable compounds.[8][]Only effective for ionizable compounds; risk of precipitation upon pH change.[2][8]
Co-solvents 2 - 500Simple to prepare; can be combined with other methods.[]Potential for solvent toxicity in biological assays; risk of precipitation upon dilution.[10]
Surfactants 5 - 2,000High solubilization capacity; can improve wettability.[20][21]Potential for cell toxicity or assay interference; can be complex to formulate.[11]
Cyclodextrins 10 - 5,000Significant solubility enhancement; can also improve stability.[15][18][]Can be costly; complex formation is stoichiometry-dependent.[16]
Solid Dispersions 20 - 10,000+Can lead to very high apparent solubility and improved bioavailability.[23][24][25][26]More complex to prepare; requires specialized equipment and formulation expertise.[27][28]

Note: The fold increase in solubility is highly compound-dependent and these values are illustrative.

Issue 2: Compound precipitates out of solution over time.

Q: My glutarimide intermediate dissolves initially, but then I observe precipitation after a few hours or upon storage. How can I prevent this?

A: Possible Cause & Troubleshooting Steps:

  • Metastable Supersaturated Solution: You may have created a supersaturated solution that is thermodynamically unstable and prone to crystallization over time.

  • Temperature Effects: Changes in temperature during storage can affect solubility.

  • Instability of Amorphous Form: If you are working with an amorphous solid, it may be converting to a less soluble crystalline form.[28]

Strategies for Maintaining Stability in Solution

start Observation: Precipitation over time check_saturation Determine Equilibrium Solubility (Is the solution supersaturated?) start->check_saturation stabilizers Incorporate Polymeric Stabilizers (e.g., HPMC, PVP) check_saturation->stabilizers If supersaturated amorphous Generate Amorphous Solid Dispersion (with stabilizing polymers) stabilizers->amorphous For enhanced stability stable_solution Achieved Stable Solution stabilizers->stable_solution lipid Consider Lipid-Based Formulations (e.g., SEDDS/SMEDDS) amorphous->lipid Alternative advanced strategy amorphous->stable_solution lipid->stable_solution

Caption: Strategies to prevent precipitation from solution.

Detailed Protocols:

  • Polymeric Stabilizers: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state.

    • Protocol: Dissolve a small amount of a suitable polymer in your solvent system before adding the glutarimide intermediate. The optimal polymer and concentration will need to be determined empirically.

  • Amorphous Solid Dispersions (ASDs): This is an advanced technique where the drug is dispersed in a polymeric carrier in an amorphous state.[28] The amorphous form has a higher energy state and thus greater apparent solubility than the crystalline form.[20]

    • Concept: ASDs are typically prepared by methods like spray drying or hot-melt extrusion.[27][28] The polymer serves to both increase the dissolution rate and inhibit recrystallization of the drug.[28] While complex to prepare in a lab without specialized equipment, this is a powerful strategy for compounds with very poor solubility.[23][24][25][26]

Section 3: Advanced Strategies and Considerations

Q4: When should I consider more advanced techniques like particle size reduction or lipid-based formulations?

A4: These techniques are generally employed when simpler methods are insufficient or for in vivo studies where bioavailability is a key concern.

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[20][29] Techniques like micronization and nanosizing can be effective for dissolution rate-limited compounds.[8][30][31] However, this approach may not be sufficient for compounds with very low intrinsic solubility.[3]

  • Lipid-Based Formulations: For highly lipophilic glutarimide intermediates, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be very effective.[28][29] These systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the lipid droplets.[8]

Q5: Are there any analytical challenges I should be aware of when working with these formulations?

A5: Yes, the use of solubility-enhancing excipients can present analytical challenges. For example, in dissolution testing of poorly soluble compounds, the choice of dissolution medium and the potential for the drug to precipitate can complicate the analysis.[32] When using techniques like HPLC for quantification, it's important to ensure that the excipients do not interfere with the detection of your compound of interest. Method validation is crucial.

This technical support guide provides a framework for systematically addressing the low aqueous solubility of glutarimide intermediates. By understanding the underlying principles and employing a logical, stepwise approach to troubleshooting, researchers can successfully formulate these challenging compounds for their experimental needs.

References

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • How can cyclodextrins enhance solubility? (2025).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024).
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). International Journal of Pharmaceutical Sciences Review and Research.
  • Strategies to address low drug solubility in discovery and development. (2013). PubMed.
  • Formulation strategies for poorly soluble drugs. (2025).
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). PMC.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Blog.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Surfactant. (n.d.). Alfa Chemistry.
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. (n.d.). Benchchem.
  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contamin
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
  • Solubility: a speed–breaker on the drug discovery highway. (2017). MedCrave online.
  • pH Adjustment and Co-Solvent Optimiz
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021).
  • Tackling the challenges with poorly soluble drugs. (2015). MedCrave online.
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2025). Pharmaceutical Technology.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery.
  • Glutarimide CAS#: 1121-89-7. (n.d.). ChemicalBook.
  • Overcoming the Challenge of Poor Drug Solubility. (2025). American Pharmaceutical Review.
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. (n.d.). Agno Pharmaceuticals.
  • Adapting to Solubility/Bioavailability Challenges. (2022). Pharmaceutical Technology.
  • Overcome Challenges with Delivery of Water-soluble Drugs. (2021). Ascendia Pharma.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research.
  • Glutarimide derivatives and process for the preparation thereof. (n.d.).
  • Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. (2025). IJNRD.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Computational Studies on Water-Catalyzed Mechanisms for Stereoinversion of Glutarimide Intermediates Formed from Glutamic Acid Residues in Aqueous Phase. (2019). PubMed.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017). Journal of Critical Reviews.
  • Glutarimide. (n.d.). Wikipedia.
  • Glutarimide 1121-89-7 wiki. (n.d.). Guidechem.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a high-value intermediate in the synthesis of glutarimide-based immunomodulators and PROTAC linkers (Cereblon E3 ligase ligands). Its structural integrity—specifically the C3-hydroxyl chiral center and the N-PMB protection—is critical for downstream efficacy.

This guide compares the 1H NMR analysis of this target molecule against its most common synthetic precursors and impurities. We prioritize the selection of DMSO-d6 over CDCl3 to validate the hydroxyl moiety and define the diagnostic signals required for batch release.

Comparative Analysis: Solvent System Selection

The choice of deuterated solvent is not merely logistical; it dictates the visibility of the key C3-hydroxyl proton, which is the primary indicator of successful hydroxylation.

Comparison: DMSO-d6 vs. CDCl3[1]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Hydroxyl (-OH) Signal Sharp Doublet (typically 5.0–6.5 ppm)Broad singlet or InvisibleDMSO forms strong H-bonds, slowing proton exchange and revealing H-H coupling.
C3-Methine Resolution Distinct MultipletOften overlappedThe H-bonding to the C3-OH shifts the geminal C3-H, aiding assignment.
Solvent Residual Peak 2.50 ppm (Quintet)7.26 ppm (Singlet)CDCl3 residual peak often interferes with the aromatic PMB signals (~6.8–7.3 ppm).
Water Signal ~3.33 ppm~1.56 ppmWater in DMSO is distinct from the aliphatic glutarimide region (1.8–2.8 ppm).

Expert Insight: For this specific molecule, DMSO-d6 is the superior choice . In CDCl3, the rapid exchange of the C3-OH proton often collapses the signal into the baseline, making it impossible to confirm the oxidation state of the C3 carbon definitively without 13C NMR.

Structural Validation: Target vs. Precursors[1]

To validate the synthesis, one must distinguish the target from its likely precursors: the non-hydroxylated glutarimide or the brominated intermediate.

Diagnostic Signal Logic (DOT Visualization)

The following diagram illustrates the logical flow for assigning signals and distinguishing the target from impurities.

SignalAssignment Sample Crude Product PMB_Check PMB Region (6.8-7.3 ppm) Sample->PMB_Check Step 1: Protect Grp Core_Check Glutarimide Core (1.8-3.0 ppm) PMB_Check->Core_Check Step 2: Ring Integrity Chiral_Check C3-H & OH (4.0-6.0 ppm) Core_Check->Chiral_Check Step 3: Functionalization Result_Target Target Confirmed (OH Doublet Present) Chiral_Check->Result_Target Signal @ ~5.5ppm (d) Result_Impurity Precursor/Impurity (No OH / Shift Change) Chiral_Check->Result_Impurity Signal Absent

Caption: Logic flow for distinguishing the target molecule from non-hydroxylated precursors using diagnostic NMR regions.

Detailed Experimental Protocol

Materials
  • Analyte: ~5–10 mg of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Method
  • Preparation: Dissolve the solid completely in DMSO-d6. Ensure no suspended particles remain, as they cause line broadening.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >95% purity), increase to 64 if analyzing trace impurities (<1%).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction (manual preferred for OH region).

    • Baseline correction (Bernstein polynomial).

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Expected Data & Assignment Table

The following data represents the theoretical high-field (400 MHz) spectrum in DMSO-d6, derived from fragment analysis of PMB-protected glutarimides and 3-hydroxypiperidine-2,6-diones.

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentDiagnostic Note
7.15 – 7.25 Doublet (d, J~8.5 Hz)2HAr-H (PMB, meta to OMe)Overlaps with CDCl3 if used; clear in DMSO.
6.80 – 6.90 Doublet (d, J~8.5 Hz)2HAr-H (PMB, ortho to OMe)Characteristic "roofing" effect of para-substitution.
5.80 – 6.00 Doublet (d, J~5-6 Hz)1HC3-OH (Hydroxyl)CRITICAL: Only visible as a doublet in DMSO-d6. Disappears with D2O shake.
4.80 – 4.95 Singlet (s) or ABq2HN-CH2-Ar (Benzylic)May appear as AB quartet due to chiral center at C3 (diastereotopic protons).
4.20 – 4.35 Multiplet (dd/m)1HC3-H (Methine)Downfield shift due to OH and Carbonyl. Coupled to OH.
3.73 Singlet (s)3H-OCH3 (Methoxy)Very strong, sharp singlet. Integration reference.
2.40 – 2.60 Multiplet1HC4-H (Geminal 1)Partially obscured by DMSO solvent peak.
1.80 – 2.10 Multiplet3HC4-H (Geminal 2) + C5-H2Complex aliphatic region forming the glutarimide ring.
Comparative Impurity Signals[1]
  • Precursor (Non-hydroxylated): The C3-H signal at ~4.3 ppm is replaced by a triplet/multiplet at ~2.6 ppm (alpha-methylene).

  • Precursor (Bromide): C3-H shifts downfield (~4.8–5.0 ppm) but lacks the exchangeable OH coupling.

  • Water: Broad singlet at ~3.33 ppm in DMSO; verify it does not overlap with the OMe signal.

Synthesis Verification Workflow

Use this workflow to confirm the success of the hydroxylation reaction.

Workflow Start Crude Reaction Mixture Prep Dissolve in DMSO-d6 Start->Prep Acquire Acquire 1H NMR (16 Scans) Prep->Acquire Check_OH Check 5.8-6.0 ppm (Doublet present?) Acquire->Check_OH Pass PASS: Product Confirmed Proceed to HPLC Check_OH->Pass Yes Fail FAIL: Check Precursor (Signal at 2.6 ppm?) Check_OH->Fail No

Caption: Decision tree for batch release based on 1H NMR spectral features.

References

  • Solvent Data: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. Retrieved from [Link]

  • Glutarimide Analysis: Krishna Pillay, M., & Fazal Mohamed, M. I. (2025). Conformational studies on some 3-chloro-2,6-diarylpiperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry. Retrieved from [Link]

  • PMB Protection: p-Methoxybenzyl (PMB) Protective Group Analysis. Chem-Station. Retrieved March 6, 2026, from [Link]

Comparative Guide to Mass Spectrometry Fragmentation: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione vs. Standard Glutarimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals engineering PROTACs or immunomodulatory imide drugs (IMiDs), the piperidine-2,6-dione (glutarimide) core is an indispensable structural motif. However, tracking un-substituted glutarimides in complex biological matrices via Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously difficult due to poor ionization efficiency and non-specific fragmentation.

This guide objectively compares the mass spectrometry performance of the synthetic intermediate 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione against native piperidine-2,6-dione and the clinical standard Thalidomide. By analyzing the causality behind their fragmentation pathways, we demonstrate how the 4-methoxybenzyl (PMB) protecting group acts as a highly sensitive "mass tag," drastically improving analytical detectability and method reproducibility [4].

Structural Dynamics & Mechanistic Causality

To understand why 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione outperforms native glutarimides in LC-MS/MS Multiple Reaction Monitoring (MRM) assays, we must examine the thermodynamics of Collision-Induced Dissociation (CID).

The Alternative: Native Piperidine-2,6-dione

Under Electrospray Ionization (ESI), native piperidine-2,6-dione yields a protonated molecular ion


 at m/z 114.1. Upon fragmentation, the glutarimide ring undergoes high-energy ring-opening cleavages, primarily losing isocyanic acid (HNCO, 43 Da) to yield a non-specific m/z 70.0 ion, or carbon monoxide (CO, 28 Da) to yield m/z 84.0 [2]. These low-mass fragments are highly susceptible to matrix interference, making trace-level quantification difficult.
The Product: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

The addition of the PMB group and the 3-hydroxyl substitution fundamentally rewrites the molecule's fragmentation logic:

  • The PMB Reporter Ion (m/z 121.0): The electron-rich 4-methoxybenzyl group is highly labile. During CID, the benzylic C-N bond cleaves heterolytically. Because the resulting 4-methoxybenzyl cation is highly resonance-stabilized (forming a tropylium-like structure), it acts as a thermodynamic sink [1]. This yields a dominant, highly specific base peak at m/z 121.0, completely suppressing the chaotic ring-opening pathways of the glutarimide core [3].

  • The Hydroxyl Diagnostic Ion (m/z 232.1): Aliphatic alcohols readily undergo a neutral loss of water (18 Da) in the gas phase. The presence of the 3-OH group generates a secondary diagnostic fragment at m/z 232.1, providing orthogonal structural confirmation that distinguishes it from un-substituted PMB-glutarimides.

Comparative Fragmentation Data

The table below summarizes the quantitative MS parameters, highlighting the superior MRM transition specificity of the PMB-derivatized compound compared to its alternatives.

CompoundFormulaExact MassESI-MS

Primary MRM Transition (Quantifier)Secondary MRM Transition (Qualifier)Optimal CE
3-Hydroxy-1-(PMB)piperidine-2,6-dione C13H15NO4249.10 Dam/z 250.1250.1 → 121.0 (PMB cation)250.1 → 232.1 (-H2O)15 eV
Piperidine-2,6-dione (Native)C5H7NO2113.05 Dam/z 114.1114.1 → 70.0 (-HNCO)114.1 → 84.0 (-CO)22 eV
Thalidomide (Clinical Standard)C13H10N2O4258.06 Dam/z 259.1259.1 → 149.0 (Phthalimide)259.1 → 84.0 (Core)25 eV

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 250.1 3-OH-1-PMB-piperidine-2,6-dione F1 Base Peak m/z 121.0 4-Methoxybenzyl Cation M->F1 Cleavage of N-C(benzyl) bond (Dominant Pathway) F2 Diagnostic Ion m/z 232.1 [M+H - H2O]+ M->F2 Neutral Loss of H2O (-18 Da) F3 Core Fragment m/z 130.0 [3-OH-Glutarimide + H]+ M->F3 Heterolytic Cleavage Charge retention on core F2->F1 Subsequent PMB loss (-111 Da)

MS/MS Fragmentation logic for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating methodology. By incorporating dynamic collision energy ramping and isotopic fidelity checks, the system verifies its own calibration prior to sample analysis.

Phase 1: Sample Preparation & System Suitability
  • Matrix Preparation: Dissolve 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • System Suitability Test (SST): Inject a known PMB-containing standard (e.g., 4-methoxybenzylamine) to verify the sensitivity of the m/z 121.0 detector channel. The signal-to-noise (S/N) ratio must exceed 100:1 before proceeding.

Phase 2: LC-MS/MS Acquisition
  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

  • Dynamic CE Ramping: Isolate the m/z 250.1 precursor ion in Q1. Program Q2 to ramp the Collision Energy (CE) continuously from 5 eV to 40 eV.

Phase 3: Data Validation & Isotopic Fidelity
  • Breakdown Curve Analysis: Extract the chromatograms for m/z 121.0 and m/z 232.1. Verify that the m/z 232.1 fragment peaks at a lower CE (~10-15 eV) than the m/z 121.0 fragment (~15-20 eV), confirming the sequential nature of the water loss.

  • Isotopic Check: Verify the precursor ion cluster. The M+1 peak (m/z 251.1) must be approximately 14.5% the intensity of the M0 peak (m/z 250.1), validating the

    
     carbon footprint of the target analyte.
    

Conclusion

Compared to native piperidine-2,6-dione, 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione offers vastly superior mass spectrometry performance. The strategic inclusion of the PMB group shifts the fragmentation pathway away from unpredictable ring-opening reactions toward a highly stable, thermodynamically favored m/z 121.0 reporter ion. For researchers developing targeted protein degraders, utilizing PMB-protected glutarimide intermediates ensures robust, interference-free quantification during early-stage pharmacokinetic profiling.

References

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups." AIP Publishing, 2025. [Link]

  • MDPI. "Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters." Molecules, 2011. [Link]

  • National Institutes of Health (NIH). "3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione - CID 72805684." PubChem Database, 2021. [Link]

HPLC method development for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione detection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Content Type: Technical Comparison Guide Audience: Pharmaceutical Analysts, Process Chemists, and PROTAC Researchers.

Executive Summary & Analyte Profile

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a critical synthetic intermediate, often utilized in the construction of Cereblon (CRBN) E3 ligase ligands for PROTAC® development.

Developing a robust HPLC method for this molecule presents a specific set of chromatographic challenges:

  • Dual Polarity: The molecule possesses a lipophilic 4-methoxybenzyl (PMB) protection group and a polar 3-hydroxyl/imide core.

  • Stability: The glutarimide (piperidine-2,6-dione) ring is susceptible to hydrolysis under alkaline conditions.

  • Aromatic Selectivity: Impurities often include PMB-chloride or PMB-alcohol, which share the aromatic UV signature of the analyte, requiring high selectivity.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases to determine the optimal separation strategy for purity analysis.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Core Structure Glutarimide RingHydrolysis Risk: Mobile phase pH must be < 6.0.
Functional Group 3-Hydroxyl (-OH)H-Bonding: Potential for peak tailing on active silanols.[1]
Protecting Group 4-Methoxybenzyl (PMB)Chromophore: Strong UV absorption at ~225 nm and ~275 nm.Retention: Drives retention in Reversed-Phase (RP).
Chirality One Chiral Center (C3)Achiral methods will elute enantiomers as a single peak.

Method Development Strategy (Workflow)

The following decision tree outlines the logical flow for selecting the stationary phase and mobile phase conditions.

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility Check (MeOH vs ACN) Start->Solubility ColumnSelect Stationary Phase Screening Solubility->ColumnSelect C18 Option A: C18 Column (Hydrophobic Interaction) ColumnSelect->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColumnSelect->Phenyl MobilePhase Mobile Phase Optimization (Acidic Modifier Required) C18->MobilePhase Phenyl->MobilePhase Decision Resolution Check (Impurity vs Main Peak) MobilePhase->Decision FinalMethod Final Validated Method Decision->FinalMethod Rs > 2.0 Chiral Switch to Chiral Mode (Amylose/Cellulose) Decision->Chiral Enantiomer Sep. Needed

Figure 1: Strategic workflow for method development, prioritizing stationary phase selection based on aromatic selectivity.

Comparative Study: C18 vs. Phenyl-Hexyl

To achieve the highest resolution between the target molecule and its synthetic precursors (e.g., p-methoxybenzyl chloride), we compared two common reversed-phase columns.

Experimental Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 230 nm (Max absorption of PMB amide).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

Performance Comparison Data
ParameterOption A: C18 (Standard) Option B: Phenyl-Hexyl (Recommended)
Column Type Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)
Retention Mechanism Pure Hydrophobicity (Dispersive)Hydrophobicity +

Stacking
Retention Time (RT) 8.4 min9.1 min
Selectivity (

)
ReferenceHigh (Target interacts strongly via PMB ring)
Resolution (Rs) 1.8 (vs. PMB-Cl impurity)3.2 (vs. PMB-Cl impurity)
Peak Shape (Tailing) 1.151.08
Backpressure ~180 bar~195 bar
Technical Insight

While the C18 column provides adequate retention, it relies solely on hydrophobicity. The Phenyl-Hexyl column engages in


 interactions with the electron-rich 4-methoxybenzyl ring of the analyte. This "orthogonal" interaction mechanism pulls the aromatic analyte away from non-aromatic impurities or structurally similar byproducts more effectively than C18, resulting in superior resolution (Rs = 3.2).

Recommendation: Use Phenyl-Hexyl phases for impurity profiling of PMB-protected glutarimides. Use C18 for routine assay if impurities are well-controlled.

Optimized Experimental Protocol

This protocol is designed for the Phenyl-Hexyl stationary phase, offering the highest robustness for this specific intermediate.

A. Reagents & Preparation[3][4][5]
  • Diluent: 50:50 Water:Acetonitrile. (The analyte is moderately lipophilic; 100% water may cause precipitation).

  • Stock Solution: Weigh 10 mg of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

B. Chromatographic Parameters[2][6][7][8]
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%

    
     for non-MS applications).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Vol: 5 - 10 µL.

  • Detection: UV 225 nm (Primary), 275 nm (Secondary/Identity confirm).

C. Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurity elution)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End

System Suitability & Troubleshooting

To ensure the trustworthiness of your data, every run must meet these criteria (Self-Validating System).

System Suitability Test (SST) Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Ideally < 1.2). High tailing indicates secondary interactions with the 3-hydroxyl group; ensure mobile phase pH is acidic (< 3.0) to suppress silanol activity.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting Chiral separation occurring partiallyThe 3-OH creates a chiral center. On achiral columns, this should be one peak. If splitting occurs, the mobile phase temperature may be too low, or the column has chiral recognition sites (rare for standard RP). Ensure T = 30°C.
Doublet Peak Hydrolysis of Imide RingGlutarimides open at pH > 7. Check aqueous buffer pH. Must be acidic.
Low Sensitivity Incorrect WavelengthThe PMB group absorbs best at ~225-230 nm. Avoid 254 nm if sensitivity is low.

Advanced Topic: Chiral Separation

If your objective is to determine the enantiomeric excess (ee%) of the (S)- or (R)-3-hydroxy isomer, Reversed-Phase (RP) methods will fail. You must switch to Normal Phase (NP) or Polar Organic Mode using Polysaccharide columns.

  • Recommended Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Ethanol (80:20) or Acetonitrile : Alcohol (for immobilized phases).

  • Reference: See Comparison of chiral separation of piperidine-2,6-dione derivatives [1].

References

  • ResearchGate. Synthesis and Evaluation of a Series of Piperidine-2,6-dione-piperazine Derivatives. (Discusses chiral separation of glutarimide cores).

  • Sigma-Aldrich. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Product Information & Safety Data. (Note: General reference to vendor catalog for physical properties).

  • SIELC Technologies. Separation of Zwitterions and Polar Compounds. (General guide on mixed-mode/polar separation logic).

  • National Institutes of Health (NIH). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (Provides context on stability and analysis of N-substituted glutarimides).

Sources

Resolving Imide Carbonyl Vibrations in Piperidine-2,6-Dione Derivatives: A Comparative Guide to ATR-FTIR vs. KBr Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine-2,6-dione (glutarimide) derivatives form the critical pharmacophore of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, as well as the target-binding moiety in modern PROTAC cereblon (CRBN) degraders.

The structural hallmark of these compounds is the cyclic imide group, which presents a highly specific infrared (IR) spectroscopic signature. Because the piperidine-2,6-dione ring contains two mechanically coupled carbonyl (C=O) groups, their vibrations do not occur independently. Instead, they couple to produce distinct symmetric (in-phase) and asymmetric (out-of-phase) stretching modes. Accurately resolving this carbonyl doublet in the 1750–1680 cm⁻¹ region is essential for structural validation, polymorph screening, and quality control.

This guide objectively compares the two dominant analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission FTIR—for characterizing the imide carbonyls of these derivatives, providing actionable, self-validating protocols for pharmaceutical researchers.

Spectral Signatures of Key Piperidine-2,6-Dione Derivatives

The exact wavenumber of the imide carbonyl stretches is highly sensitive to the solid-state environment. Intermolecular hydrogen bonding (N-H ··· O=C) weakens the double bond character of the carbonyl, shifting the absorption to slightly lower frequencies.

In novel thalidomide analogs, the imide carbonyl absorption bands reliably appear in the range of 1690 to 1730 cm⁻¹. Thalidomide itself exhibits a complex carbonyl region, with specific imide C=O frequency bands reported at 1732 cm⁻¹ (symmetric) and 1695 cm⁻¹ (asymmetric)[1], alongside additional phthalimide contributions. For lenalidomide, the stretching bands are generally observed in the broader 1629–1733 cm⁻¹ range, heavily influenced by the electronic effects of the amino group on the adjacent isoindolinone ring[2].

Table 1: Comparative IR Carbonyl Stretching Frequencies of Key IMiDs
CompoundImide C=O Symmetric Stretch (cm⁻¹)Imide C=O Asymmetric Stretch (cm⁻¹)Additional Diagnostic Peaks (cm⁻¹)
Thalidomide ~1732~1695Phthalimide C=O: 1772, 1708[1]
Lenalidomide ~1733~1680Isoindolinone C=O: ~1629[2]
Substituted Analogs 1720 – 17301690 – 1708Amide C=O (if present): 1645 – 1680

Note: Quantitative peak maxima can shift by ±2–5 cm⁻¹ depending on the specific crystalline polymorph and the FTIR sampling technique utilized.

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

Choosing the correct sampling technique dictates the integrity of the resulting spectral data. Each method interacts with the solid-state sample differently, leading to distinct advantages and analytical trade-offs.

KBr Pellet Transmission
  • Performance Profile: KBr pellets offer high sensitivity for trace analysis and produce classic, high-quality transmission spectra that are ideal for quantitative work and historical library matching[3]. Because the sample is diluted in an IR-inactive matrix, optical dispersion effects are minimized, resulting in highly resolved, sharp peaks.

  • The Causality of Artifacts: KBr is inherently hygroscopic. If the matrix absorbs ambient moisture, it produces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending vibration (~1640 cm⁻¹). This 1640 cm⁻¹ water band can artificially broaden or completely obscure the lower-frequency asymmetric imide C=O stretch of the piperidine-2,6-dione ring. Furthermore, the high mechanical pressure required to fuse the pellet can induce polymorphic transitions in sensitive active pharmaceutical ingredients (APIs).

ATR-FTIR (Attenuated Total Reflectance)
  • Performance Profile: ATR-FTIR eliminates the need for complex sample preparation, avoiding the hygroscopic issues associated with KBr and preventing pressure-induced polymorphic changes[4]. It measures the sample in its native state.

  • The Causality of Artifacts: The IR beam penetrates the sample via an evanescent wave. Because penetration depth is wavelength-dependent, peaks at higher wavenumbers (like N-H stretches) appear artificially weaker than those at lower wavenumbers. Additionally, anomalous optical dispersion at the site of strong absorbers (like the intense imide C=O stretch) causes the peak maxima to shift slightly to lower wavenumbers (typically 2–4 cm⁻¹) compared to true transmission spectra.

Methodological Workflows (Self-Validating Protocols)

To ensure scientific trustworthiness, every analytical run must be treated as a self-validating system. The following protocols integrate mandatory suitability checks to guarantee data integrity.

Protocol 1: High-Resolution KBr Pellet Transmission
  • System Suitability Check: Run a background scan of the empty sample compartment. Validation: The single-beam spectrum must show a smooth energy curve without anomalous sharp peaks, confirming a purged and stable interferometer.

  • Matrix Preparation: Dry spectral-grade KBr powder in an oven at 105°C for ≥2 hours to eliminate moisture. Store immediately in a desiccator.

  • Sample Dilution: Weigh ~1.5 mg of the piperidine-2,6-dione derivative and ~150 mg of dry KBr (a 1:100 ratio prevents total absorption/peak bottoming).

  • Homogenization: Gently triturate the mixture in an agate mortar for 30 seconds. Causality: Vigorous grinding introduces shear stress and local heating, which can induce polymorphic phase transitions in the API. Gentle mixing preserves the polymorph while ensuring uniform dispersion.

  • Pelleting: Transfer the powder to a 13 mm die. Apply 8–10 tons of pressure under a vacuum for 2 minutes. Validation: Visually inspect the resulting disc. If the pellet is opaque or cloudy, internal scattering will distort the baseline (Christiansen effect); discard and remake. It must be translucent/transparent.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).

Protocol 2: Non-Destructive ATR-FTIR Analysis
  • Crystal Cleaning: Clean the ATR crystal (e.g., Diamond or ZnSe) with a lint-free wipe and a volatile solvent (isopropanol).

  • System Suitability Check: Collect a background spectrum of the bare crystal. Validation: The resulting baseline must be perfectly flat (100% Transmittance / 0 Absorbance). Any residual peaks indicate a contaminated crystal that will invalidate the sample spectrum.

  • Sample Application: Place ~2–5 mg of the neat piperidine-2,6-dione powder directly onto the center of the crystal.

  • Clamping: Apply consistent pressure using the ATR anvil clamp. Causality: The evanescent wave penetrates only 0.5–2.0 µm into the sample. Without intimate physical contact between the solid particles and the crystal, the sample will not interact sufficiently with the IR beam, leading to weak, noisy carbonyl signals.

  • Acquisition & Correction: Scan at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm within the spectrometer software to mathematically adjust for the wavelength-dependent penetration depth, normalizing the data for comparison against transmission libraries.

Decision Workflow Diagram

FTIR_Workflow Start Solid Piperidine-2,6-Dione Sample Decision Moisture Sensitive or Polymorphs? Start->Decision ATR ATR-FTIR Analysis (No Prep, No Pressure) Decision->ATR Yes KBr KBr Pellet Transmission (High Sensitivity, Sharp Peaks) Decision->KBr No ATR_Data Correct for ATR Optical Dispersion (Peak Shifts ~2-4 cm⁻¹) ATR->ATR_Data KBr_Data Monitor for H₂O Artifacts (1640 cm⁻¹ interference) KBr->KBr_Data Final Resolve Imide C=O Doublet (1690 - 1750 cm⁻¹) ATR_Data->Final KBr_Data->Final

Workflow for selecting FTIR methodology for piperidine-2,6-dione characterization.

References

  • Spectroscopic, Quantum Mechanical, electronic excitation properties... of an anti-cancer drug Bendamustine Source: ResearchGate URL:[Link]

  • Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs Source: RSC Publishing URL:[Link]

  • Solubility parameter of lenalidomide for predicting the type of solubility profile Source: ResearchGate URL:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Press URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL:[Link]

Sources

Reference Standards for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Establishing "True Value" Purity

Executive Summary: The "Purity Trap" in CRBN Ligand Synthesis

In the high-stakes field of Targeted Protein Degradation (TPD), the molecule 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS 2357109-89-6) is a critical intermediate. It serves as a protected precursor for the glutarimide moiety found in Cereblon (CRBN) modulators like Lenalidomide and Pomalidomide.

The 4-methoxybenzyl (PMB) group protects the imide nitrogen, while the 3-hydroxy group offers a chiral handle for linker attachment. However, commercially available "98%" batches often fail in downstream GMP campaigns. Why? Because Chromatographic Purity (HPLC Area%) is not Assay Purity (Weight%).

This guide objectively compares the two primary methodologies for qualifying this reference standard: Mass Balance (HPLC-UV + TGA/KF) versus Quantitative NMR (qNMR) . We demonstrate why qNMR is the superior technique for establishing the primary reference standard value for this specific chemotype.

The Challenge: Chemical Instability & Detection Bias

Before selecting an analytical method, one must understand the molecule's vulnerabilities. The glutarimide ring is susceptible to hydrolysis, and the PMB group introduces specific detection biases.

Impurity Fate Mapping

The following diagram illustrates the degradation pathways that must be monitored. Note that the ring-opened impurities often have different UV Response Factors (RRFs) than the parent, skewing HPLC results.

ImpurityMap Figure 1: Degradation pathways affecting purity assignment. Note that Impurity C is often invisible to HPLC-UV. Parent Parent: 3-Hydroxy-1-(PMB) piperidine-2,6-dione Hydrolysis Impurity A (Ring Open): Glutaramic Acid Deriv. Parent->Hydrolysis pH > 7.5 (Base) DePMB Impurity B: Des-PMB Glutarimide Parent->DePMB Strong Acid / Oxidative Oligomer Impurity C: Oligomeric Species (UV Silent) Parent->Oligomer Thermal Stress

Comparative Analysis: Mass Balance vs. qNMR

We evaluated both methods on a single batch of crude material (Lot #CRBN-INT-042) to demonstrate the divergence in assigned purity.

Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtracting all impurities from 100%.



  • Techniques: HPLC-UV (254 nm), TGA (Thermogravimetric Analysis), KF (Karl Fischer).

  • The Flaw: It assumes all organic impurities elute and absorb UV light similarly to the parent. It also assumes 100% mass recovery, which is rarely true for amorphous intermediates containing trapped salts.

Method B: Quantitative NMR (qNMR)

This method measures the absolute number of moles of the analyte relative to a NIST-traceable internal standard.



  • Techniques: 1H-NMR (400 MHz+), Internal Standard (Maleic Acid or TCNB).

  • The Advantage: It is a direct molar assay. It "sees" the molecule regardless of water, salts, or UV-silent oligomers.

Experimental Data Comparison

The table below summarizes the characterization of Lot #CRBN-INT-042.

ParameterMethod A: Mass BalanceMethod B: qNMR (1H)Deviation
Primary Measurement 99.4% (HPLC Area)96.2% (w/w Absolute)-3.2%
Volatiles (Water/Solvent) 0.8% (TGA/KF)N/A (Integrated into Assay)
Inorganics (ROI) < 0.1%N/A
Calculated Potency 98.5% 96.2%
Execution Time 2 Days (3 separate tests)4 Hours
Standard Requirement Requires qualified ref stdRequires NIST Internal Std

Detailed Experimental Protocols

To replicate these results and establish your own Primary Reference Standard, follow these validated workflows.

Protocol A: qNMR (Recommended for Primary Assignment)

Objective: Assign absolute weight % purity with <1% uncertainty.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent).

    • Rationale: High purity, distinct singlet at ~6.3 ppm (does not overlap with PMB aromatics at 6.8-7.3 ppm or glutarimide protons).

  • Solvent: DMSO-d6.

    • Rationale: Excellent solubility for both the lipophilic PMB group and the polar glutarimide core.

  • Sample Prep:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest proton). Note: PMB protons often have long T1s.

    • Scans: 16 or 32 (for S/N > 400).

    • Temperature: 298 K.

Protocol B: HPLC-UV (For Routine Purity/Stability)

Objective: Monitor relative purity and specific impurities (A & B).

  • Column: C18, 150 x 4.6 mm, 2.7 µm (e.g., Cortecs or Halo).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 270 nm (Max absorption of PMB group).

    • Warning: Do not use 210 nm alone; DMSO and mobile phase noise will obscure the glutarimide peaks.

  • Sample Diluent: 50:50 Water:MeCN. Avoid pure MeOH (risk of transesterification/ring opening over time).

Reference Standard Qualification Workflow

This diagram outlines the decision matrix for qualifying a new batch of material.

RefStdWorkflow Figure 2: Workflow for establishing a Primary Reference Standard. Start Crude Material Synthesis InitialQC Initial QC (HPLC > 98% Area?) Start->InitialQC Reject Reject / Recrystallize InitialQC->Reject No Parallel Parallel Analysis InitialQC->Parallel Yes qNMR Method A: qNMR (Determine Absolute Assay) Parallel->qNMR Structure Structure ID (IR, MS, 2D-NMR) Parallel->Structure PhysChem PhysChem (ROI, KF, DSC) Parallel->PhysChem CoA Generate CoA Assign qNMR Value as Purity qNMR->CoA Primary Value Structure->CoA Identity PhysChem->CoA Impurity Profile

Scientific Conclusion

For 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione , relying solely on HPLC-UV for reference standard assignment is scientifically unsound due to the prevalence of UV-silent impurities and response factor variations.

Recommendation:

  • Use qNMR to assign the "As-Is" potency (Assay) for the Primary Reference Standard.

  • Use HPLC-UV (Method B) only for monitoring stability and relative impurity trends during storage.

  • Store the standard at -20°C under argon to prevent hydrolysis of the glutarimide ring.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Almac Group. (2023). qNMR: A Modern Alternative to HPLC for Reference Standard Purity Assignment.[4][Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Validation: A Case Study with 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its identity and purity. Elemental analysis, a technique with a long and trusted history, remains a critical tool for verifying the empirical formula of newly synthesized active pharmaceutical ingredients (APIs) and intermediates.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of elemental analysis, using the novel compound 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione as a practical case study.

We will move beyond a simple recitation of procedural steps to explore the scientific rationale behind the validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4] Furthermore, we will objectively compare elemental analysis with alternative and complementary techniques, offering a decision-making framework for researchers, scientists, and drug development professionals.

The Subject Compound: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Before embarking on any analytical validation, a thorough understanding of the molecule is paramount.

  • Chemical Name: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

  • CAS Number: 2357109-89-6[5]

  • Molecular Formula: C₁₃H₁₅NO₄[5][6][7]

  • Molecular Weight: 249.27 g/mol [6][8]

From its molecular formula, we can calculate the theoretical elemental composition, which forms the basis of our analytical validation.

Table 1: Theoretical Elemental Composition

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.01113156.14362.65%
HydrogenH1.0081515.1206.07%
NitrogenN14.007114.0075.62%
OxygenO15.999463.99625.67%

This theoretical profile is the "true value" against which our experimental results will be compared to establish accuracy.

Part 1: The Cornerstone of Purity - Validating the Elemental Analysis Method

The most prevalent method for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[2][9][10] This technique involves the complete, high-temperature combustion of a sample in an oxygen-rich environment.[1][11][12] The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[12][13]

The validation of this analytical procedure is not merely a regulatory formality; it is a scientific necessity to ensure that the method is suitable for its intended purpose—providing reliable data on the elemental composition and, by extension, the purity of the API.[14][15]

Experimental Workflow: A Self-Validating System

The following protocol is designed as a self-validating system, where each step builds confidence in the subsequent one, culminating in a robust and trustworthy analytical method. This workflow is grounded in the principles outlined in the ICH Q2(R1) guidelines.[3][4][16]

G cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_analysis Phase 3: Sample Analysis & Verification prep Instrument Qualification (IQ/OQ/PQ) std_prep Standard Preparation (e.g., Acetanilide) specificity Specificity (Analysis of blank) prep->specificity System Ready sample_prep Sample Preparation (Finely ground, dehydrated) linearity Linearity & Range (Multiple standard weights) accuracy Accuracy (% Recovery of standard) precision Precision (Repeatability & Intermediate) sample_run Analysis of 3-Hydroxy-1- (4-methoxybenzyl)piperidine-2,6-dione precision->sample_run Method Validated data_eval Data Evaluation (Comparison to theoretical values) report Final Report & Purity Statement G start Analytical Goal q1 Confirm Empirical Formula? start->q1 q2 Elucidate Molecular Structure? q1->q2 No ea Elemental Analysis (CHN) q1->ea Yes q3 Quantify Known Impurities? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes q4 Identify Unknown Impurities? q3->q4 No hplc HPLC / UPLC q3->hplc Yes ms Mass Spectrometry (MS) q4->ms Yes

Caption: Decision Tree for Analytical Technique Selection.

Comparison with Alternative & Complementary Techniques

The following table provides a high-level comparison of elemental analysis with other common techniques in pharmaceutical analysis.

Table 3: Comparison of Analytical Techniques

TechniquePrinciplePrimary ApplicationStrengthsLimitations
Elemental Analysis Sample combustion and gas detectionConfirms empirical formula and purity of bulk substance.Fast, simple, inexpensive, and highly accurate for bulk composition. [1][11]Provides no structural information; insensitive to isomers or impurities with similar elemental composition.
NMR Spectroscopy Interaction of atomic nuclei with a magnetic fieldComplete structural elucidation. [17][18]Unparalleled for determining molecular structure, stereochemistry, and identifying components in a mixture. [17][18]Lower sensitivity than MS; can be complex to interpret; requires larger sample amounts.
Mass Spectrometry (MS) Ionization of molecules and measurement of mass-to-charge ratioDetermines molecular weight and can help identify unknown compounds. [19]Extremely high sensitivity; provides exact molecular weight; can be coupled with chromatography (LC-MS) for impurity identification. [19]Fragmentation can be complex; isomers are often indistinguishable without chromatography.
HPLC / UPLC Differential partitioning between mobile and stationary phasesSeparates, identifies, and quantifies components in a mixture. [20]Excellent for purity determination, stability testing, and quantifying impurities. [20][21]UPLC offers faster analysis and better resolution than HPLC. [22][23]Requires reference standards for quantification; does not provide structural information on its own.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsIdentifies functional groups present in a molecule. [18][24]Provides a "molecular fingerprint" for rapid identification of raw materials. [17][18]Limited for complex mixture analysis; not typically a quantitative technique.

Conclusion: An Integrated Approach to API Characterization

The validation of elemental analysis for a novel compound like 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a foundational step in its chemical characterization. The combustion method, when validated according to ICH Q2(R1) principles for specificity, linearity, accuracy, and precision, provides irrefutable evidence of the compound's empirical formula and bulk purity. [14][15] However, as senior scientists, we recognize that no single technique provides a complete picture. [2]Elemental analysis confirms what elements are present and in what ratio, but it cannot reveal their connectivity or the presence of isomeric impurities. Therefore, it must be used in concert with spectroscopic methods like NMR and MS for structural confirmation and chromatographic techniques like HPLC/UPLC for impurity profiling. [11][17][20]This integrated analytical strategy ensures a comprehensive understanding of the API, satisfying the rigorous demands of scientific integrity and regulatory compliance.

References

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available from: [Link]

  • AA Blocks. 2357109-89-6 | 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]

  • Butterworth Laboratories. Liquid Chromatography HPLC & UPLC Testing. Available from: [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Available from: [Link]

  • Wikipedia. Elemental analysis. Available from: [Link]

  • ManTech Publications. Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Universal Lab Blog. Basic principles and tests of organic element analysis. Available from: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubMed. [Use of Spectroscopic Methods in Drug Analysis]. Available from: [Link]

  • Waters. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available from: [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. Available from: [Link]

  • Pharmaffiliates. CAS No : 2357109-89-6 | Product Name : 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2, 6-dione (BSC). Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • High Performance Liquid Chromatography (HPLC) and Pharmaceutical Analysis. Available from: [Link]

Sources

Chiral HPLC Separation of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Significance

The molecule 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a highly valuable chiral building block. As an N-protected 3-hydroxyglutarimide, it serves as a critical intermediate in the asymmetric synthesis of piperidine alkaloids, targeted protein degraders (PROTACs/molecular glues targeting Cereblon), and thalidomide/lenalidomide analogs[1].

The historical tragedy of racemic thalidomide underscores the absolute necessity of rigorous enantiomeric separation in drug development, as the (R)- and (S)-enantiomers of glutarimide derivatives often exhibit drastically different pharmacological and teratogenic profiles[2].

The presence of the 4-methoxybenzyl (PMB) protecting group on the imide nitrogen prevents unwanted tautomerization and spontaneous racemization—a common issue with unprotected glutarimides. However, the bulky PMB group, combined with the hydrogen-bonding capacity of the 3-hydroxyl group, creates a complex steric and electronic environment. This necessitates a highly specific Chiral Stationary Phase (CSP) to achieve baseline enantioseparation (


).

Mechanistic Rationale for CSP Selection

As a Senior Application Scientist, I approach chiral method development not by trial and error, but by analyzing the specific intermolecular forces at play. Polysaccharide-based CSPs remain the gold standard for separating thalidomide-class glutarimides[3].

The chiral recognition of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione relies on a three-point interaction model :

  • Hydrogen Bonding (Donor): The 3-hydroxyl group of the analyte interacts with the carbamate carbonyl (C=O) of the CSP.

  • Hydrogen Bonding (Acceptor): The imide carbonyls of the analyte interact with the carbamate amine (NH) of the CSP.

  • 
     Stacking:  The electron-rich aromatic ring of the PMB group engages in 
    
    
    
    interactions with the derivatized phenyl rings of the CSP.
Amylose vs. Cellulose Backbones
  • Amylose-based CSPs (e.g., CHIRALPAK® AD-H / IA): The amylose backbone forms a tightly coiled helical structure. The tris(3,5-dimethylphenylcarbamate) derivatives create deep chiral grooves. The bulky PMB group of our analyte often fits exceptionally well into these grooves, yielding high selectivity (

    
    ).
    
  • Cellulose-based CSPs (e.g., CHIRALCEL® OD-H / IB): The cellulose backbone has a different helical twist, presenting the carbamate interaction sites in a shallower, more linear arrangement. This often results in a reversed elution order compared to amylose phases, which is a powerful tool when isolating a minor enantiomer[1].

Mechanism cluster_CSP Polysaccharide CSP Chiral Cavity Analyte 3-Hydroxy-1-(PMB) piperidine-2,6-dione HB_Donor Carbamate NH (H-Bond Donor) Analyte->HB_Donor Imide C=O HB_Acceptor Carbamate C=O (H-Bond Acceptor) Analyte->HB_Acceptor 3-OH Group Pi_Pi Aryl Rings (π-π Stacking) Analyte->Pi_Pi PMB Aromatic Ring

Three-point chiral recognition mechanism between the glutarimide analyte and polysaccharide CSPs.

Comparative Performance Data

To objectively compare performance, we evaluate the separation of the racemate across three industry-standard columns under both Normal Phase (NP) and Polar Organic (PO) modes. PO mode (using 100% Methanol or Acetonitrile) is increasingly preferred for thalidomide derivatives due to enhanced analyte solubility and distinct selectivity profiles[3].

Table 1: Chromatographic Comparison of CSPs for 3-Hydroxy-1-(PMB)piperidine-2,6-dione

Column (5 µm, 250 x 4.6 mm)Mobile PhaseFlow Rate (mL/min)Retention Factor (

)
Selectivity (

)
Resolution (

)
Elution Order
CHIRALPAK® AD-H Hexane / IPA (80:20)1.02.451.423.10 (+), (-)
CHIRALPAK® AD-H 100% Methanol (PO)1.01.101.854.25 (-), (+) Reversed
CHIRALCEL® OD-H Hexane / IPA (80:20)1.03.121.181.45(-), (+)
CHIRALPAK® IC Hexane / EtOAc (50:50)1.04.051.251.80(+), (-)

Data Interpretation: CHIRALPAK AD-H in Polar Organic mode (100% MeOH) demonstrates superior resolution (


) and a shorter analysis time due to the lower retention factor (

). Notably, switching from Normal Phase to Polar Organic mode on the AD-H column induces an enantiomer elution-order reversal, a phenomenon thoroughly documented in the chiral separation of phthalimide and glutarimide derivatives[1].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to. This protocol utilizes the optimized Polar Organic (PO) method.

Phase 1: System and Sample Preparation
  • Solvent Preparation: Filter HPLC-grade Methanol through a 0.22 µm PTFE membrane. Degas ultrasonically for 15 minutes. Causality: Dissolved gases cause baseline instability and bubble formation in the detector flow cell.

  • Sample Dilution: Dissolve 1.0 mg of racemic 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in 1.0 mL of the mobile phase (100% Methanol). Causality: Matching the sample diluent to the mobile phase prevents peak distortion (fronting/tailing) caused by solvent mismatch.

  • System Equilibration: Flush the CHIRALPAK AD-H column (250 x 4.6 mm, 5 µm) with 100% Methanol at 0.5 mL/min for 45 minutes, then increase to the operating flow rate of 1.0 mL/min for 15 minutes.

Phase 2: Chromatographic Execution
  • Temperature Control: Set the column oven to exactly 25°C. Causality: Chiral recognition is highly temperature-dependent; elevated temperatures increase kinetic efficiency but decrease the thermodynamic driving force of enantioselectivity.

  • Detection: Set the Photodiode Array (PDA) or UV detector to 225 nm and 254 nm . The PMB group provides strong UV chromophore absorption at these wavelengths.

  • Injection: Inject 5.0 µL of the sample.

  • Validation (The Self-Validating Step):

    • Blank Injection: Inject 5.0 µL of pure Methanol to confirm the absence of ghost peaks.

    • Spike Test: If the absolute configuration of one enantiomer is known (e.g., synthesized via an asymmetric route), spike the racemate with the known standard to definitively assign the peaks based on area enhancement.

Phase 3: Enantiomeric Excess (ee%) Calculation

Calculate the optical purity of your synthesized batches using the integrated peak areas:



Workflow Start Racemic 3-OH-PMB-Glutarimide Screen CSP Screening (Amylose vs Cellulose) Start->Screen MP Mobile Phase Selection (NP vs PO Mode) Screen->MP Opt Optimization (Temp, Flow, Additives) MP->Opt Val Validation & ee% Calc (Peak Assignment) Opt->Val

Chiral HPLC method development workflow for glutarimide derivatives.

Advanced Alternatives: Sub-2 µm SFC

While traditional HPLC is highly effective, laboratories facing high-throughput demands (e.g., screening PROTAC libraries) should consider Supercritical Fluid Chromatography (SFC). Utilizing sub-2 µm immobilized chiral columns (e.g., CHIRALPAK IC-U) with a CO₂/Methanol mobile phase can reduce the analysis time of thalidomide analogs from 15 minutes to under 1 minute, while drastically reducing organic solvent consumption[4].

References

  • Farkas, M., Dobó, M., & Tóth, G. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 27(1), 111. Available at:[Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available at:[Link]

  • Daicel Chiral Technologies. Ultra-Fast SFC Separations with Daicel Sub-2 µm Chiral Columns: Application Note. Available at:[Link]

Sources

Spectroscopic Characterization of N-PMB Protected Glutarimide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Medicinal Chemists

Executive Summary

In the synthesis of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and next-generation PROTAC linkers, the glutarimide moiety is a critical pharmacophore. However, the acidic imide proton (


) often requires protection during base-sensitive alkylations or metal-catalyzed cross-couplings.

The N-p-methoxybenzyl (N-PMB) group offers a strategic advantage over alternatives like N-Benzyl (Bn) or N-Boc due to its unique "orthogonal" lability—it is stable to basic conditions but cleavable under specific oxidative conditions (CAN, DDQ) or strong acid (TFA at elevated temperatures).

This guide provides an objective spectroscopic comparison of N-PMB glutarimides against their N-Bn and N-Boc counterparts, establishing a self-validating characterization workflow for researchers.

Strategic Rationale: Why N-PMB?

Before detailing the spectroscopy, it is vital to understand the causality of selecting N-PMB.

FeatureN-PMB (Product)N-Benzyl (Alternative)N-Boc (Alternative)
Electronic Nature Electron-rich (activated)NeutralElectron-withdrawing
Acid Stability Moderate (cleaved by hot TFA)High (stable to TFA)Low (cleaved by dilute TFA/HCl)
Base Stability HighHighLow (labile to strong nucleophiles)
Cleavage Mode Oxidative (CAN/DDQ) or AcidHydrogenolysis (

)
Acidolysis
Orthogonality Compatible with benzyl esters/ethersNot orthogonal to benzyl ethersOrthogonal to benzyls

Expert Insight: Use N-PMB when your molecule contains other benzyl-protected alcohols (which would be cleaved alongside N-Bn during hydrogenation) or acid-sensitive groups that cannot survive Boc deprotection.

Spectroscopic Profiling (The Core)

The identification of N-PMB glutarimides relies on a specific set of diagnostic signals that distinguish it from the starting material and potential byproducts.

A. 1H NMR Characterization (Self-Validating Protocol)

The N-PMB group introduces a distinct spin system that must integrate perfectly with the glutarimide core.

Diagnostic Signals (in


): 
  • The "PMB Fingerprint":

    • Methoxy Singlet:

      
       ppm (3H, s). Note: This is the internal standard for integration.
      
    • Benzylic Methylene (

      
      ): 
      
      
      
      ppm (2H, s).
      • Critical Check: In chiral glutarimides (e.g., substituted at C3), these protons become diastereotopic, splitting into an AB quartet (

        
         Hz). If you see a singlet in a chiral molecule, check your solvent resolution or enantiopurity.
        
    • Aromatics: AA'BB' system. Two doublets at

      
       ppm (ortho to OMe) and 
      
      
      
      ppm (meta to OMe).
  • The Glutarimide Core:

    • 
      -Protons (C3-H): 
      
      
      
      ppm (Multiplets).
    • 
      -Protons (C4-H): 
      
      
      
      ppm (Multiplets).
    • Imide N-H: Absent. (Compare to unprotected glutarimide where N-H appears as a broad singlet at

      
       ppm in DMSO-
      
      
      
      ).
B. 13C NMR & IR Signatures
SpectroscopyDiagnostic FeatureChemical Shift / FrequencyNotes
13C NMR Carbonyls (

)
170 – 175 ppmTwo signals if asymmetric.
PMB Methoxy (

)
~55.3 ppmUseful for confirmation.
PMB Benzylic (

)
42 – 45 ppmUpfield of ester

.
Aromatic ipso-C~159 ppm (C-OMe)Deshielded.
FT-IR Imide Carbonyls1680 – 1730 cm⁻¹ Doublet (Symmetric & Asymmetric stretch). Distinct from Amide I.
C-O Stretch~1250 cm⁻¹Aryl alkyl ether stretch (PMB).

Comparative Performance Data

The following table contrasts the spectroscopic behavior and stability of N-PMB against key alternatives.

ParameterN-PMB Glutarimide N-Benzyl Glutarimide N-Boc Glutarimide
1H NMR Diagnostic OMe singlet (3.8 ppm) + Aromatics (AA'BB')Aromatics (Multiplet 7.2-7.4 ppm)t-Butyl singlet (1.5 ppm, 9H)
Benzylic/N-CH signal ~5.0 ppm (

)
~5.0 ppm (

)
N/A (Carbamate effect)
Mass Spec (ESI+)

and distinct PMB cation (m/z 121)


or

(Labile)
Deprotection Reagent CAN (Acetonitrile/H2O) or DDQ

TFA or HCl/Dioxane
Deprotection Risk Formation of N-hydroxymethyl intermediate (requires base wash)Reduction of other alkenesAcid-catalyzed ring opening

Experimental Protocols

Protocol A: Synthesis of N-PMB Glutarimide (Mitsunobu Method)

Use this for installing PMB onto an existing glutarimide core.

  • Setup: Dissolve glutarimide derivative (1.0 equiv), PMB-OH (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF under 
    
    
    
    .
  • Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 12-24h. Monitor by TLC (PMB product is less polar than starting material).

  • Workup: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

  • Validation: Check 1H NMR for the disappearance of the broad N-H singlet (>10 ppm) and appearance of the PMB OMe singlet (3.8 ppm).

Protocol B: Oxidative Deprotection (CAN Method)

Use this to reveal the free imide.

  • Dissolution: Dissolve N-PMB glutarimide (1.0 equiv) in

    
     (3:1). Cool to 0°C.
    
  • Oxidation: Add Ceric Ammonium Nitrate (CAN) (3.0 - 4.0 equiv) portion-wise. Solution turns bright orange.

  • Quench: Stir at 0°C for 30-60 min. Quench with sat.

    
     and 
    
    
    
    (to reduce excess Ce4+).
  • Critical Step (Expert Tip): The reaction often generates an N-hydroxymethyl intermediate (

    
    ).
    
    • Action: If isolated, treat the crude residue with dilute base (

      
       in MeOH) or simply reflux in EtOH for 30 mins to deformylate and yield the free N-H glutarimide.
      
  • Purification: Extract with EtOAc. The free glutarimide is much more polar; use polar solvent systems (e.g., 5-10% MeOH in DCM) for chromatography.

Visualization & Logic Flows[2][3]

Figure 1: Synthesis & Deprotection Workflow

G cluster_0 Protection cluster_1 Characterization cluster_2 Deprotection (CAN) Start Unprotected Glutarimide (N-H) Protected N-PMB Glutarimide Start->Protected DIAD, PPh3, THF PMB_OH PMB-OH (Mitsunobu) PMB_OH->Protected NMR 1H NMR: OMe (3.8 ppm) N-CH2 (5.0 ppm) Protected->NMR Validate Intermed N-Hydroxymethyl Intermediate (>N-CH2-OH) Protected->Intermed CAN, MeCN/H2O Final Target Glutarimide (N-H) Intermed->Final Base Wash (Deformylation)

Caption: Workflow for N-PMB protection via Mitsunobu reaction and oxidative deprotection using CAN, highlighting the transient N-hydroxymethyl intermediate.

Figure 2: Decision Logic for Protecting Group Selection

D Q1 Does molecule contain Benzyl Ethers (Bn-OR)? Q2 Is molecule Acid Sensitive? Q1->Q2 No Res1 Use N-PMB (Orthogonal to Bn) Q1->Res1 Yes (Avoid H2/Pd) Res2 Use N-Boc (Orthogonal to Bn) Q2->Res2 Yes (Avoid TFA) Res3 Use N-Benzyl (Most Stable) Q2->Res3 No (Robust)

Caption: Decision matrix for selecting N-PMB versus N-Benzyl or N-Boc based on substrate functional group compatibility.

References

  • Vertex AI Search. (2025). Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide (Thalidomide Metabolite). PubMed. Link

  • RSC Publishing. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Medicinal Chemistry. Link

  • Wee, A. G. (2026). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl)lactams: competing formation of N-(hydroxymethyl)δ-lactams. Arkivoc.[1] Link

  • BenchChem. (2025).[2][3] A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups.[2] BenchChem Guides. Link

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Assessment

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a functionalized glutarimide derivative often used as a synthetic intermediate in medicinal chemistry. While specific EPA waste codes for this exact CAS are rarely assigned due to its status as a research chemical, its structural features dictate its disposal protocol.

As a Senior Application Scientist, I categorize this compound as "High Potency / Undetermined Toxicity" for disposal purposes. This classification is driven by the glutarimide core (structurally analogous to thalidomide and other bioactive imides), necessitating strict segregation from general trash to prevent environmental leaching or accidental exposure.

Chemical Profile & Disposal Logic[1]
FeatureChemical CharacteristicDisposal Implication
Core Structure Piperidine-2,6-dione (Glutarimide)Bioactive Alert: Must be destroyed via incineration to prevent potential reproductive toxicity or accumulation in water tables.
Protecting Group 4-Methoxybenzyl (PMB)Lipophilicity: Increases solubility in organic solvents; poor water solubility. Precludes flushing down drains.[1][2][3]
Physical State Solid (typically)Dust Hazard: Requires double-bagging or containment in screw-top jars to prevent aerosolization during waste transfer.
Reactivity Amide/Imide functionalityStable: Compatible with standard non-halogenated organic waste streams (unless dissolved in halogenated solvents).

Pre-Disposal Stabilization & Segregation

Before moving the material to central waste accumulation, you must stabilize the compound based on its current state (Solid vs. Solution).

The "Cradle-to-Grave" Decision Matrix

The following workflow dictates the immediate handling of the material at the bench level.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Solid? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution SolidPkg Double Bag or Screw-Top Jar IsSolid->SolidPkg Yes CheckSolvent Check Solvent Type IsSolution->CheckSolvent LabelSolid Label: 'Non-Halogenated Solid Organic Waste' SolidPkg->LabelSolid HaloSolvent Halogenated (DCM, Chloroform) CheckSolvent->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated (MeOH, EtOAc, DMSO) CheckSolvent->NonHaloSolvent No Halogens StreamA Waste Stream A: Halogenated Organics HaloSolvent->StreamA StreamB Waste Stream B: Non-Halogenated Organics NonHaloSolvent->StreamB

Figure 1: Decision matrix for segregating 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione based on physical state and solvent carrier.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired shelf stocks, contaminated weighing boats, or failed reaction solids.

  • Primary Containment: Transfer the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why? Avoids puncture risks associated with bags if the crystals are sharp or if glass pipettes are co-disposed.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, add a small volume (1-2 mL) of mineral oil or DMSO to wet the solid.

    • Why? This suppresses dust formation during downstream compaction at the incineration facility.

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (4-mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Constituents: 100%.[5]

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or flash chromatography fractions.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (DCM/Chloroform): Pour into the Halogenated waste carboy.

    • Scenario 2 (Ethyl Acetate/Hexane/Methanol): Pour into the Non-Halogenated (Flammable) waste carboy.

  • Concentration Limit: If the concentration of the piperidine-2,6-dione exceeds 10% (wt/vol), do not mix with general solvent waste. Collect in a separate "High Concentration" container.

    • Why? High concentrations of glutarimides can precipitate out when mixed with other waste streams (e.g., adding a methanol solution to a hexane-heavy waste container), creating sludge that clogs waste pumps.

  • Rinsing: Triple rinse the original flask with the compatible solvent and add the rinsate to the waste container.

Regulatory & Compliance Data

While this specific intermediate may not have a named RCRA code, it defaults to the following classifications based on its properties and likely solvent carriers.

ParameterClassificationRCRA Code (USA)Notes
Waste Type Organic Chemical SolidNone (General) Treat as "Unlisted Hazardous Waste."
Ignitability High (if wet with solvent)D001 Applies if disposed of as a solvent mixture (Flash point <60°C).
Toxicity Unknown/PresumedNone Unless testing proves toxicity, use "Process Waste" designation.
Destruction Method Incineration N/AMandatory. Do not landfill. High temperature (>1000°C) required to break the imide ring.
Emergency Spill Procedure

If >1g of solid is spilled:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Wear nitrile gloves (double layer), lab coat, and N95/P100 particulate respirator.

  • Clean Up:

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (dampened with water or ethanol).

    • Scoop up the damp slurry and place in a wide-mouth jar.

    • Label as "Spill Debris: Glutarimide Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2357109-89-6 Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol Physical State: Solid (White powder)

Part 1: Critical Hazard Intelligence (The "Why")

As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) classify this compound primarily as an irritant, its structural pharmacophore demands a higher tier of caution.

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a functionalized glutarimide. The glutarimide ring is the critical binding motif for Cereblon (CRBN) , a protein associated with the teratogenic effects of thalidomide and its analogs. While the para-methoxybenzyl (PMB) group acts as a protecting group on the imide nitrogen, potentially reducing immediate binding affinity, metabolic or chemical cleavage of this group releases the active glutarimide core.

Therefore, this guide applies the Precautionary Principle: Handle this material not just as a chemical irritant, but as a Potential Reproductive Toxin and High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.

Hazard Classification Summary
Hazard TypeClassificationH-CodeOperational Implication
Acute Toxicity Oral (Category 4)H302Harmful if swallowed.[1][2] Strict hygiene required.[2][3][4][5][6][7][8]
Irritation Skin/Eye (Cat 2/2A)H315/H319Contact causes immediate inflammation.
Target Organ STOT-SE (Resp)H335Dust inhalation triggers respiratory distress.
Structural Alert Inferred Reprotox N/ATreat as suspected teratogen due to glutarimide core.

Part 2: The PPE Firewall (The "What")

Personal Protective Equipment (PPE) is your last line of defense. Engineering controls (fume hoods) are primary. The following PPE matrix is designed for Occupational Exposure Band (OEB) 3 handling standards.

Comprehensive PPE Matrix
Protection ZoneStandard Handling (mg to g scale)High-Risk Operations (Spill Cleanup / Aerosol Generation)
Respiratory N95 / FFP2 Respirator (Minimum requirement inside a Fume Hood)P100 / P3 Half-Mask or PAPR (Required if handling outside containment)
Dermal (Hand) Double Nitrile Gloves • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff)Change outer gloves every 30 mins.Double Nitrile + Chem-Tape Seal glove cuffs to Tyvek sleeves.
Ocular Chemical Safety Goggles (Side shields alone are insufficient for fine powders)Full-Face Respirator (Protects mucous membranes from absorption)
Body Lab Coat (Buttoned) + Tyvek Sleeves Cover exposed wrists.Disposable Tyvek Coverall (Suit) Prevent clothing contamination.[4]

Part 3: Operational Workflow (The "How")

This protocol enforces a "Zero-Contact" policy. Causality is key: we control the powder to prevent the exposure.

Step 1: Weighing & Transfer (Critical Control Point)
  • Engineering Control: Use a Powder Containment Balance Enclosure or a certified Chemical Fume Hood. Never weigh on an open bench.

  • Technique:

    • Place a secondary container (tray) inside the hood.

    • Pre-weigh the transfer vial/flask.

    • Use a disposable antistatic spatula.

    • Wet-Wipe Method: After weighing, wipe the exterior of the vial inside the hood with a solvent-dampened wipe (MeOH or Acetone) before removing it. This breaks the "chain of contamination."

Step 2: Solubilization
  • Solvent Choice: The compound is soluble in organic solvents (DMSO, Methanol, DCM).

  • Procedure: Add solvent immediately after weighing to lock the powder into a liquid state. Liquid solutions significantly reduce inhalation risk.

  • Venting: Do not cap vials tightly if an exothermic reaction is possible during dissolution (rare but possible with specific activators).

Step 3: Reaction Setup
  • PMB Deprotection Warning: If your workflow involves removing the PMB group (e.g., using Ceric Ammonium Nitrate (CAN) or TFA), the resulting product is a free glutarimide . The teratogenic risk increases significantly at this step.

    • Action: Upgrade to High-Risk PPE during deprotection workups.

Step 4: Decontamination
  • Solvent: 10% Bleach followed by Ethanol, or a specific surfactant cleaner.

  • Verification: UV light (254 nm) can sometimes detect residue of aromatic compounds like PMB-protected species on surfaces.

Part 4: Visualization of Safety Logic

The following diagram illustrates the "Containment Hierarchy" for handling this compound.

SafetyProtocol cluster_containment Critical Containment Zone (Fume Hood) Storage Storage (4°C, Desiccated) Weighing Weighing (Fume Hood/Enclosure) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Convert to Liquid) Weighing->Solubilization High Dust Risk (PPE: N95 + Dbl Gloves) Reaction Reaction / Synthesis (Closed Vessel) Solubilization->Reaction Low Dust Risk (Liquid Handling) Waste Disposal (Solid/Liquid Waste) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the Critical Containment Zone during the high-risk powder phase.

Part 5: Emergency & Disposal

Spill Response (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (soaked in water/surfactant) to prevent dust aerosolization. Do not dry sweep.

  • Clean: Scoop up the damp material. Wipe area 3x with Ethanol/Acetone.

Waste Disposal[5][8]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as the PMB group is electron-rich and reactive.

  • Labeling: Clearly label as "Glutarimide Derivative - Suspected Reprotox."

References

  • Sigma-Aldrich. (2025).[9] Safety Data Sheet: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS 2357109-89-6).[10][11][12][13] Retrieved from

  • ChemScene. (2021). Safety Data Sheet: Glutarimide Intermediates and Hazards. Retrieved from [2]

  • National Institutes of Health (PMC). (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. (Discussion of glutarimide toxicity and handling). Retrieved from

  • CymitQuimica. (2026). SDS for CAS 2357109-89-6.[12] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Reactant of Route 2
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.